molecular formula C25H33NO5S B605376 AM-461 CAS No. 1203503-64-3

AM-461

Cat. No.: B605376
CAS No.: 1203503-64-3
M. Wt: 459.6 g/mol
InChI Key: SDHFXINHZHARIB-UHFFFAOYSA-N
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Description

AM-461 is a DP2 receptor antagonist.

Properties

CAS No.

1203503-64-3

Molecular Formula

C25H33NO5S

Molecular Weight

459.6 g/mol

IUPAC Name

2-[3-[2-(tert-butylsulfanylmethyl)-4-(2,2-dimethylpropanoylamino)phenoxy]-4-methoxyphenyl]acetic acid

InChI

InChI=1S/C25H33NO5S/c1-24(2,3)23(29)26-18-9-11-19(17(14-18)15-32-25(4,5)6)31-21-12-16(13-22(27)28)8-10-20(21)30-7/h8-12,14H,13,15H2,1-7H3,(H,26,29)(H,27,28)

InChI Key

SDHFXINHZHARIB-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)OC2=C(C=CC(=C2)CC(=O)O)OC)CSC(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)OC2=C(C=CC(=C2)CC(=O)O)OC)CSC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AM-461, AM461, AM 461

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AM-461 (Mavacamten) on Cardiac Myosin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AM-461, now widely known as Mavacamten, is a first-in-class, selective, allosteric inhibitor of cardiac myosin. It modulates the contractile function of the heart at the molecular level of the sarcomere. Developed to target the hypercontractility characteristic of hypertrophic cardiomyopathy (HCM), Mavacamten reduces the number of actin-myosin cross-bridges and shifts the myosin population towards an energy-sparing, super-relaxed state. This guide provides a detailed examination of its mechanism of action, compiling quantitative data from key studies and outlining the experimental protocols used to elucidate its effects.

Core Mechanism of Action

Mavacamten is not a simple competitive inhibitor; instead, it acts on multiple stages of the complex cardiac myosin chemomechanical cycle.[1][2] Its primary therapeutic effect stems from reducing the excessive power output of the sarcomere, a key pathophysiological feature of HCM.[3]

The core mechanisms are twofold:

  • Inhibition of ATPase Activity: Mavacamten directly inhibits the ATPase activity of β-cardiac myosin.[4] The principal mechanism for this is a significant reduction in the rate of phosphate release from the myosin active site, which is the rate-limiting step of the overall ATPase cycle.[2][5] This action effectively slows down the entire process of converting chemical energy (ATP) into mechanical force.

  • Stabilization of the Super-Relaxed State (SRX): Mavacamten stabilizes an autoinhibited, two-headed conformation of myosin known as the interacting-heads motif (IHM) or the super-relaxed state (SRX).[6][7][8] In this state, myosin heads are folded back against the thick filament backbone, making them unavailable to interact with actin. This reduces the number of "active" myosin heads that can form force-producing cross-bridges, thereby decreasing basal energy consumption and overall contractility.[7][9]

These actions lead to a dose-dependent reduction in sarcomere force production, a decrease in myocardial contractility, and an improvement in myocardial compliance and energetics.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative effects of Mavacamten (this compound/MYK-461) on cardiac myosin function as reported in peer-reviewed literature.

Table 1: Inhibition of Myosin ATPase Activity
SystemSpeciesParameterValueReference(s)
MyofibrilsMouseIC500.3 µM[4]
MyofibrilsBovine CardiacIC500.33 µM[10]
MyofibrilsHuman CardiacIC500.51 µM[10]
Purified Actomyosin (S1)Human Cardiac (WT)IC50 (Phosphate Release)1.78 µM[10]
Purified Actomyosin (S1)Bovine CardiacIC50 (Phosphate Release)1.85 µM[10]
Table 2: Effect on In Vitro Motility
Myosin SourceParameterConditionEffectReference(s)
Bovine Cardiac HMMSliding Velocity1 µM Mavacamten~50% reduction[10]
Bovine Cardiac HMMSliding Velocity10 µM Mavacamten~80% reduction[10]
Table 3: Modulation of Force Generation in Skinned Myofibers
PreparationSpeciesParameterConditionEffectReference(s)
Papillary MuscleMouse (WT)Maximal Force (pCa 4.5)0.3 µM MavacamtenSignificant decrease[11][12]
Papillary MuscleMouse (WT)Ca2+ Sensitivity (pCa50)0.3 µM MavacamtenSignificant decrease[11][12]
MyofibrilsHuman VentricularMaximal ForceIC50 = 7.00 ± 0.91 µMDose-dependent decrease[13]
MyofibrilsRabbit PsoasMaximal ForceIC50 = 2.51 ± 0.68 µMDose-dependent decrease[13]
Table 4: Effect on Myosin Structural States
PreparationSpeciesParameterConditionEffectReference(s)
Skinned FibersPorcine Cardiac% of Myosin in SRX50 µM MavacamtenIncrease from 26% to 38%[6]
Skinned FibersHuman Cardiac% of Myosin in SRX50 µM MavacamtenIncrease from 25% to 46%[6]
Purified MyosinRabbit SkeletalATP Turnover Rate30 µM MavacamtenShift from DRX to SRX[14]

Visualizing the Mechanism and Workflows

Signaling Pathway and Experimental Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and experimental workflows.

Myosin_Cycle cluster_cycle Cardiac Myosin Chemomechanical Cycle cluster_inhibition This compound (Mavacamten) Inhibition Points cluster_srx M_ATP Myosin.ATP (Weakly Bound/Detached) M_ADP_Pi Myosin.ADP.Pi (Pre-Powerstroke) M_ATP->M_ADP_Pi ATP Hydrolysis SRX Super-Relaxed State (SRX) (Unavailable Heads) M_ATP->SRX Equilibrium AM_ADP_Pi Actin-Myosin.ADP.Pi (Weakly Bound) M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Actin-Myosin.ADP (Strongly Bound, Post-Powerstroke) AM_ADP_Pi->AM_ADP Pi Release (Powerstroke) AM Actin-Myosin (Rigor State) AM_ADP->AM ADP Release Stabilize_SRX Stabilizes SRX State AM->M_ATP ATP Binding (Detachment) Inhibit_Pi Inhibits Phosphate Release Inhibit_Pi->AM_ADP_Pi Reduce_Transition Reduces Transition to Strongly Bound State Reduce_Transition->M_ADP_Pi Stabilize_SRX->SRX

Caption: Mechanism of Mavacamten on the Myosin Cycle.

ATPase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection p1 Purify Myosin S1 and Actin p2 Prepare Assay Buffer (e.g., KCl, MgCl2, Tris, ATP) p1->p2 p3 Prepare Mavacamten dilutions in DMSO p2->p3 a1 Combine Myosin S1, Actin, and Mavacamten/DMSO p3->a1 a2 Initiate reaction by adding Mg-ATP a1->a2 a3 Incubate at constant temperature (e.g., 25°C) a2->a3 a4 Stop reaction at time points a3->a4 d1 Measure inorganic phosphate (Pi) released (e.g., Malachite Green) a4->d1 d2 Plot Pi concentration vs. time to determine ATPase rate d1->d2 d3 Plot Rate vs. [Mavacamten] and fit to determine IC50 d2->d3

Caption: Workflow for a Steady-State ATPase Assay.

Motility_Workflow cluster_prep Flow Cell Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis p1 Construct flow cell from microscope slide and coverslip p2 Coat surface with Nitrocellulose p1->p2 p3 Adsorb Myosin (HMM) to the surface p2->p3 p4 Block surface with BSA p3->p4 a1 Introduce fluorescently labeled actin filaments p4->a1 a2 Infuse Motility Buffer containing Mg-ATP and Mavacamten/DMSO a1->a2 a3 Place on fluorescence microscope stage with temperature control a2->a3 d1 Record time-lapse video of filament movement a3->d1 d2 Track individual filament trajectories using software d1->d2 d3 Calculate mean filament velocity for each Mavacamten concentration d2->d3

References

Mavacamten: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development of Mavacamten, a first-in-class cardiac myosin inhibitor. It provides a comprehensive timeline of key milestones, detailed summaries of pivotal clinical trial data, in-depth descriptions of core experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Discovery and Development Timeline

Mavacamten, formerly known as MYK-461, was developed by MyoKardia, a company later acquired by Bristol Myers Squibb.[1] It emerged from a targeted effort to address the underlying pathophysiology of hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by excessive heart muscle contraction.[2][3] The British Pharmacological Society recognized the discovery and development of mavacamten with the 2024 Sir James Black Drug Discovery of the Year Award.[4]

Key Milestones:

  • Preclinical Development: Initial research focused on identifying a small molecule that could directly inhibit the excessive contractility of the cardiac sarcomere.[5] Preclinical studies in mouse models of HCM demonstrated that mavacamten could prevent the development of hypertrophy and reverse existing pathological changes by reducing the expression of profibrotic and pro-hypertrophic genes.[5] Histopathological analysis confirmed a reduction in myocardial fibrosis and cardiomyocyte disarray.[5] In vivo studies in animals showed that mavacamten improved myocardial compliance.[6]

  • Phase 1 Clinical Trials: Early clinical studies in healthy volunteers and HCM patients established the pharmacokinetic profile and initial safety of mavacamten, informing dose selection for later-phase trials.

  • April 2016: The U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to mavacamten for the treatment of symptomatic obstructive HCM (oHCM).[6]

  • Phase 2 PIONEER-HCM Trial (NCT02842242): This open-label study provided the first proof-of-concept in patients with oHCM, demonstrating that mavacamten could significantly reduce the left ventricular outflow tract (LVOT) gradient, a key hallmark of the disease.[7][8] The trial began in October 2016 and was completed in November 2017.[9]

  • June 2018: MyoKardia initiated the pivotal Phase 3 EXPLORER-HCM trial.[10]

  • July 2020: The FDA granted Breakthrough Therapy Designation to mavacamten for symptomatic, obstructive hypertrophic cardiomyopathy.[11]

  • Phase 3 EXPLORER-HCM Trial (NCT03470545): This randomized, double-blind, placebo-controlled trial provided definitive evidence of mavacamten's efficacy and safety in a larger patient population, meeting its primary and all secondary endpoints.[8][12]

  • First Quarter 2021: MyoKardia, now part of Bristol Myers Squibb, submitted a New Drug Application (NDA) to the FDA for mavacamten for the treatment of symptomatic oHCM.[13]

  • Phase 3 VALOR-HCM Trial (NCT04349072): This trial focused on patients with severely symptomatic oHCM who were eligible for septal reduction therapy (SRT). The results showed that mavacamten significantly reduced the need for this invasive procedure.[14][15]

  • April 2022: The U.S. FDA approved Mavacamten (marketed as Camzyos) for the treatment of adults with symptomatic New York Heart Association (NYHA) Class II-III obstructive hypertrophic cardiomyopathy.[1][16]

Mechanism of Action: Targeting the Sarcomere

Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[17] Its mechanism of action is rooted in the modulation of the cardiac sarcomere, the fundamental contractile unit of the heart muscle.[2]

In hypertrophic cardiomyopathy, mutations in sarcomeric proteins lead to a state of hypercontractility, where an excessive number of myosin heads are available to bind to actin, leading to increased force production and impaired relaxation.[2] Mavacamten addresses this by stabilizing the "super-relaxed state" (SRX) of myosin.[18] In the SRX, myosin heads are sequestered and have a very low ATPase activity, making them less available to interact with actin.[18] By promoting this energy-sparing state, mavacamten reduces the number of actin-myosin cross-bridges, thereby decreasing cardiac muscle contractility and improving diastolic relaxation.[3][19]

Signaling Pathway

Mavacamten's mechanism of action at the sarcomere.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative outcomes from the pivotal clinical trials of Mavacamten.

Table 1: PIONEER-HCM (Phase 2) - Changes from Baseline at 12 Weeks
EndpointCohort A (Mavacamten 10-20 mg/d)Cohort B (Mavacamten 2-5 mg/d with β-blockers)
Post-exercise LVOT Gradient (mmHg) -89.5[7]-25.0[7]
Resting LVEF (%) -15[7]-6[7]
Peak VO₂ (mL/kg/min) +3.5[7]+1.7[7]
NYHA Class Improvement -0.9-1.0
Table 2: EXPLORER-HCM (Phase 3) - Changes from Baseline at 30 Weeks
EndpointMavacamten (n=123)Placebo (n=128)p-value
Primary Composite Endpoint (%) 37[12]17[12]0.0005[12]
Post-exercise LVOT Gradient (mmHg) -47[12]-10[12]<0.0001[12]
Peak VO₂ (mL/kg/min) +1.4[12]-0.1[12]0.0006[12]
Change in KCCQ-OS Score +14.9[12]+5.4[12]<0.0001[12]
Change in Resting LVEF (%) -40
Change in LV Mass Index (g/m²) -17.4[12]-1.6[12]<0.0001[12]
Table 3: VALOR-HCM (Phase 3) - Outcomes at 16 Weeks
EndpointMavacamten (n=56)Placebo (n=52)
Proceeded to or Remained Eligible for SRT (%) 17.976.9
Improvement of at least 1 NYHA Class (%) 6321
Change in Resting LVOT Gradient (mmHg) -38.6-0.9
Change in Valsalva LVOT Gradient (mmHg) -47.5-1.7
Change in KCCQ-OS Score +10.4+1.9

Key Experimental Protocols

This section details the methodologies for key experiments that were instrumental in the development of Mavacamten.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by cardiac myosin, a direct indicator of its enzymatic activity.

Methodology:

  • Protein Purification: Human β-cardiac myosin subfragment 1 (S1) and actin are purified from cardiac tissue or expressed recombinantly.

  • Reaction Mixture: The assay is typically performed in a buffer containing KCl, MgCl₂, imidazole, DTT, and varying concentrations of ATP.

  • Initiation: The reaction is initiated by the addition of MgATP to the myosin-actin mixture.

  • Detection of Phosphate Release: The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate (Pi) over time. This can be done using a malachite green-based colorimetric assay or a fluorescent phosphate sensor.

  • Data Analysis: The ATPase activity is calculated from the rate of Pi release and is often expressed as moles of Pi per mole of myosin per second. The effect of Mavacamten is assessed by measuring the ATPase activity across a range of drug concentrations to determine the IC₅₀ value.

Cardiac Muscle Fiber Contractility Assay

This assay measures the force generation of isolated cardiac muscle fibers in response to calcium, providing a direct measure of contractility.

Methodology:

  • Fiber Preparation: Small bundles of muscle fibers are dissected from cardiac tissue and chemically "skinned" using a detergent like Triton X-100 to remove cell membranes while keeping the contractile apparatus intact.

  • Experimental Setup: The skinned fibers are mounted between a force transducer and a length controller.

  • Solutions: The fibers are sequentially bathed in a series of solutions with varying calcium concentrations:

    • Relaxing solution: High ATP, low Ca²⁺ (pCa > 9)

    • Activating solution: High ATP, high Ca²⁺ (pCa < 5)

    • Solutions with intermediate Ca²⁺ concentrations to determine the force-pCa relationship.

  • Force Measurement: The isometric force generated by the fibers at different calcium concentrations is recorded.

  • Mavacamten Effect: The experiment is repeated in the presence of varying concentrations of Mavacamten to assess its impact on maximal force production and calcium sensitivity.

In Vivo Cardiac Function Assessment in Mouse Models

Echocardiography is used to non-invasively assess cardiac structure and function in animal models of hypertrophic cardiomyopathy treated with Mavacamten.

Methodology:

  • Animal Model: Transgenic mice carrying mutations known to cause HCM are used.

  • Mavacamten Administration: Mavacamten is administered to the mice, typically orally, over a specified period.

  • Echocardiography:

    • Mice are lightly anesthetized to minimize effects on cardiac function.

    • A high-frequency ultrasound system is used to acquire images of the heart.

    • M-mode imaging is used to measure left ventricular wall thickness, internal dimensions, and calculate fractional shortening and ejection fraction.

    • Doppler imaging is used to measure blood flow velocities across the aortic and mitral valves to assess for LVOT obstruction and diastolic function.

  • Data Analysis: Cardiac parameters from Mavacamten-treated mice are compared to those from untreated control mice to evaluate the drug's effect on cardiac hypertrophy, contractility, and hemodynamics.

Visualizations

Experimental Workflow: Myosin ATPase Assay

ATPase_Assay_Workflow start Start purification Purify Cardiac Myosin S1 and Actin start->purification prepare_rxn Prepare Reaction Mixture (Buffer, ATP, Myosin, Actin) purification->prepare_rxn add_mava Add Mavacamten (or vehicle control) prepare_rxn->add_mava initiate_rxn Initiate Reaction with MgATP add_mava->initiate_rxn measure_pi Measure Inorganic Phosphate (Pi) Release Over Time initiate_rxn->measure_pi analyze Calculate ATPase Activity and Determine IC50 measure_pi->analyze end End analyze->end

Workflow for determining Mavacamten's effect on myosin ATPase activity.
Logical Relationship: Clinical Trial Progression

Clinical_Trial_Progression phase1 Phase 1 (Safety & PK) pioneer PIONEER-HCM (Phase 2) (Proof-of-Concept) phase1->pioneer informs dosing explorer EXPLORER-HCM (Phase 3) (Pivotal Efficacy & Safety) pioneer->explorer provides rationale for approval FDA Approval explorer->approval supports valor VALOR-HCM (Phase 3) (SRT Eligibility) valor->approval provides additional evidence for

Progression of Mavacamten through clinical development.

References

The Foundational Mechanism of Mavacamten (MYK-461): A Technical Guide to its Inhibition of Cardiac Myosin ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mavacamten (formerly MYK-461) is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1][2] It represents a targeted therapeutic approach for hypertrophic cardiomyopathy (HCM) by directly addressing the underlying hypercontractility of the sarcomere.[3][4] This technical guide provides an in-depth analysis of the foundational research elucidating the effect of Mavacamten on myosin ATPase. It includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Introduction to Cardiac Myosin Function and Hypertrophic Cardiomyopathy

Cardiac muscle contraction is a finely tuned process driven by the cyclical interaction of myosin and actin filaments within the sarcomere, powered by the hydrolysis of ATP by myosin ATPase.[4] In hypertrophic cardiomyopathy, mutations in sarcomeric proteins often lead to a state of hypercontractility, characterized by excessive actin-myosin cross-bridge formation and increased ATP consumption.[2][5] This pathological state drives the clinical hallmarks of HCM, including left ventricular hypertrophy, diastolic dysfunction, and outflow tract obstruction.[2][6] Mavacamten directly targets the enzymatic activity of cardiac myosin, reducing this hypercontractility.[3][4]

Molecular Mechanism of Action of Mavacamten

Mavacamten modulates the activity of β-cardiac myosin by stabilizing an autoinhibited, energy-sparing state known as the super-relaxed state (SRX).[5][7][8] In this conformation, the myosin heads are folded back and are less likely to interact with actin, leading to a decrease in ATPase activity.[7][8] The primary mechanism of inhibition is the reduction of the rate-limiting step of the ATPase cycle, which is the release of inorganic phosphate (Pi) from the myosin-ADP-Pi complex.[3][4] By slowing Pi release, Mavacamten decreases the number of myosin heads that can transition to the strongly-bound, force-producing state.[3]

Signaling Pathway of Mavacamten's Interaction with Myosin

Mavacamten_Mechanism cluster_cycle Cardiac Myosin ATPase Cycle cluster_inhibition Mavacamten Intervention M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Pre-power stroke) M_ADP_Pi->AM_ADP_Pi Actin Binding SRX Super-Relaxed State (SRX) (Folded-back, inhibited state) M_ADP_Pi->SRX Stabilizes AM_ADP Actin-Myosin-ADP (Post-power stroke) AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) Rate-limiting step AM Actin-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Myosin detachment) Mavacamten Mavacamten (MYK-461) Mavacamten->M_ADP_Pi Binds to post-hydrolysis state Mavacamten->AM_ADP_Pi Directly inhibits Pi release SRX->M_ADP_Pi Reduces availability for Actin Binding

Mavacamten's mechanism of action on the myosin ATPase cycle.

Quantitative Analysis of Mavacamten's Effect on Myosin ATPase

The inhibitory effect of Mavacamten on myosin ATPase has been quantified across various experimental systems. The following tables summarize the key findings.

Table 1: IC50 Values for Mavacamten (MYK-461) Inhibition of Myosin ATPase
Myosin SourceExperimental SystemIC50 (µM)Reference
Mouse CardiacMyofibrils0.3[4]
Bovine CardiacPurified Myosin S10.3[4]
Human CardiacPurified Actomyosin1.78[3]
Bovine CardiacPurified Actomyosin1.85[3]
Rabbit SkeletalMyofibrils4.7[4][9]
Table 2: Effect of Mavacamten on Kinetic Parameters of the Myosin Chemomechanical Cycle
Kinetic StepMyosin SourceConditionEffect of MavacamtenQuantitative ChangeReference
Phosphate ReleaseBovine Cardiac Myosin S1Single TurnoverInhibition80% max inhibition at 10 µM[3]
Phosphate ReleaseHuman Cardiac Myosin S1Single TurnoverInhibitionIC50 = 1.78 µM[3]
ADP ReleaseBovine Cardiac Myosin S1Basal (actin-free)Inhibition46% decrease in rate[3]
ADP ReleaseBovine Cardiac Myosin S1ActomyosinNo significant change-[3]
Actin BindingBovine Cardiac Myosin S1ADP-bound stateInhibition~4-fold reduction in 2nd order rate constant[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research of Mavacamten.

Steady-State ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin under steady-state conditions.

Protocol:

  • Protein Preparation: Purify cardiac myosin S1 fragment and actin.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM imidazole, pH 7.5, 4 mM MgCl2, 25 mM KCl).

  • Assay Components: To the reaction buffer, add a constant concentration of myosin S1 (e.g., 150 nM) and a saturating concentration of F-actin.

  • Initiation: Initiate the reaction by adding [γ-32P]ATP (e.g., 2 mM).

  • Incubation: Incubate the reaction at a constant temperature (e.g., 30°C) for a defined period where the reaction rate is linear (e.g., 12 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Phosphate Detection: Quantify the amount of released 32Pi using a colorimetric method (e.g., malachite green assay) or by scintillation counting.

  • Data Analysis: Calculate the ATPase rate (moles of Pi per mole of myosin per second). For inhibition studies, perform the assay with varying concentrations of Mavacamten to determine the IC50 value.

Pre-Steady-State (Single Turnover) Phosphate Release Assay

This transient kinetic experiment measures the rate of a single ATP hydrolysis cycle, specifically the rate-limiting phosphate release step.

Protocol:

  • Instrumentation: Use a stopped-flow apparatus coupled with a fluorescence detector.

  • Reagents:

    • Myosin S1 fragment (e.g., 0.5 µM).

    • ATP (e.g., 0.5 µM).

    • Actin (e.g., 14 µM).

    • Phosphate-binding protein (PBP) labeled with a fluorescent reporter (e.g., MDCC-PBP).

  • Experimental Workflow:

    • Mix 1: Rapidly mix myosin S1 with ATP and allow it to age for a short period (e.g., 2 seconds) to allow for ATP binding and hydrolysis to the M-ADP-Pi state.

    • Mix 2: Rapidly mix the product of Mix 1 with a solution containing actin and MDCC-PBP.

    • Detection: Monitor the increase in fluorescence as the released phosphate binds to MDCC-PBP.

  • Data Analysis: Fit the fluorescence transient to a single exponential function to determine the rate of phosphate release (kobs). Repeat at various Mavacamten concentrations to determine the inhibitory effect.

ATPase_Assay_Workflow cluster_prep Preparation cluster_mixing Stopped-Flow Mixing cluster_analysis Data Acquisition & Analysis P1 Prepare Myosin S1 and ATP solutions M1 Mix 1: Myosin S1 + ATP P1->M1 P2 Prepare Actin and MDCC-PBP solution M2 Mix 2: (M-ADP-Pi) + (Actin + MDCC-PBP) P2->M2 Age Age (2s) Forms M-ADP-Pi M1->Age Age->M2 Detect Monitor Fluorescence Increase M2->Detect Fit Fit data to single exponential to obtain Pi release rate (kobs) Detect->Fit

Workflow for the pre-steady-state phosphate release assay.

Logical Relationship: Mavacamten Concentration and Myosin Inhibition

The relationship between the concentration of Mavacamten and its inhibitory effect on myosin ATPase activity follows a dose-dependent pattern, which is fundamental to its therapeutic application.

Concentration_Effect Concentration Increasing Mavacamten Concentration SRX_Stabilization Increased Stabilization of Super-Relaxed State (SRX) Concentration->SRX_Stabilization Pi_Inhibition Increased Inhibition of Phosphate (Pi) Release Concentration->Pi_Inhibition ATPase_Activity Decreased Myosin ATPase Activity SRX_Stabilization->ATPase_Activity Pi_Inhibition->ATPase_Activity Cross_Bridges Reduced Number of Actin-Myosin Cross-Bridges ATPase_Activity->Cross_Bridges Contractility Reduced Cardiac Hypercontractility Cross_Bridges->Contractility

Logical flow from Mavacamten concentration to reduced contractility.

Conclusion

The foundational research on Mavacamten (MYK-461) has established its role as a direct inhibitor of cardiac myosin ATPase. By stabilizing the super-relaxed state and inhibiting phosphate release, Mavacamten effectively reduces the hypercontractility that is a hallmark of hypertrophic cardiomyopathy. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and build upon this targeted therapeutic strategy. This body of work underscores the potential of modulating sarcomere function to treat genetic heart diseases.

References

In-Depth Technical Guide: The Structural Biology of AM-461 (Mavacamten) Binding to Cardiac Myosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural biology of AM-461, now known as Mavacamten (MYK-461), a first-in-class allosteric inhibitor of human β-cardiac myosin. Mavacamten has emerged as a targeted therapy for hypertrophic cardiomyopathy (HCM) by reducing sarcomere hypercontractility. This document details the molecular mechanism of action, the specific binding site, and the conformational changes induced in the myosin motor domain upon Mavacamten binding. Furthermore, it presents a compilation of quantitative binding data and detailed experimental protocols for key biophysical and structural techniques essential for investigating such protein-small molecule interactions.

Introduction: this compound (Mavacamten) and its Target

Mavacamten is a small-molecule modulator that selectively and reversibly inhibits the ATPase activity of human β-cardiac myosin.[1][2] This motor protein is responsible for generating the force for cardiac muscle contraction. In hypertrophic cardiomyopathy, mutations in sarcomeric proteins, often in the β-cardiac myosin heavy chain, lead to hypercontractility, impaired relaxation, and adverse cardiac remodeling.[3] Mavacamten directly targets the underlying pathophysiology by reducing the excessive interaction between myosin and actin filaments.[4][5]

Molecular Mechanism of Action

Mavacamten's inhibitory effect is not through direct competition with ATP but through an allosteric mechanism. It stabilizes a pre-powerstroke, sequestered state of the myosin head, known as the interacting-heads motif (IHM).[6][7][8] In this conformation, the two heads of the myosin molecule are folded back and interact with each other, rendering them unable to bind to actin and hydrolyze ATP efficiently. This leads to a decrease in the number of available myosin heads for cross-bridge formation, thereby reducing overall contractility.[4][6]

Kinetic studies have revealed that Mavacamten primarily inhibits the rate-limiting step of the myosin chemomechanical cycle: the release of phosphate (Pi) from the myosin-ADP-Pi complex.[6][8] By stabilizing the pre-powerstroke state, Mavacamten effectively traps myosin in a weakly-bound or detached state, leading to a reduction in both basal and actin-activated ATPase activity.[6][8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key molecular interactions and a general workflow for studying the structural biology of small-molecule inhibitors like Mavacamten.

Mavacamten This compound (Mavacamten) Myosin β-Cardiac Myosin (ADP-Pi State) Mavacamten->Myosin Binds to allosteric site IHM Stabilized Interacting-Heads Motif (IHM) Myosin->IHM Stabilizes Pi_Release Inhibition of Phosphate Release IHM->Pi_Release Leads to Actin_Binding Reduced Actin Binding IHM->Actin_Binding Leads to Reduced_Contractility Reduced Contractility Pi_Release->Reduced_Contractility Results in Actin_Binding->Reduced_Contractility Results in Hypercontractility Sarcomere Hypercontractility Hypercontractility->Reduced_Contractility Corrected by

Mechanism of Action of this compound (Mavacamten).

start Start: Hypothesis Generation protein_prep Protein Expression & Purification (β-Cardiac Myosin) start->protein_prep binding_assays Biochemical & Biophysical Binding Assays (SPR, ITC) protein_prep->binding_assays structural_studies Structural Studies (Cryo-EM, X-ray Crystallography) protein_prep->structural_studies binding_assays->structural_studies Confirm Binding data_analysis Data Analysis & Model Building structural_studies->data_analysis validation Functional Validation (e.g., ATPase Assays) data_analysis->validation Validate Model end End: Structural & Mechanistic Insights validation->end

References

The Pharmacological Profile of Mavacamten (MYK-461): A-In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mavacamten (formerly MYK-461) is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[1][2] It is designed to target the underlying pathophysiology of hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by excessive heart muscle contraction and thickening.[3][4][5] Mavacamten modulates the number of myosin heads available for actin binding, thereby reducing the probability of force-producing cross-bridge formation.[6] This mechanism effectively normalizes cardiac contractility, alleviates left ventricular outflow tract (LVOT) obstruction, improves cardiac filling pressures, and has demonstrated clinical benefit in patients with symptomatic obstructive HCM.[6][7] This document provides a comprehensive overview of the pharmacological profile of Mavacamten, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Mechanism of Action

Mavacamten's primary mechanism of action is the inhibition of the cardiac myosin ATPase.[5][8] It achieves this by modulating multiple steps in the myosin chemomechanical cycle, ultimately reducing the number of myosin heads that can bind to actin and generate force.[3][4][9]

Key Mechanistic Steps:

  • Inhibition of Phosphate Release: Mavacamten primarily slows the rate-limiting step of the myosin cycle, which is the release of phosphate from the myosin-ADP-phosphate complex.[4][9] This stabilizes myosin in a weakly bound, pre-power stroke state.

  • Reduction of Actin-Binding Heads: The compound decreases the number of myosin heads that can transition from a weakly bound to a strongly bound state with actin, without affecting the intrinsic rate of this transition.[4]

  • Decreased Myosin-Actin Binding and ADP Release: Mavacamten also reduces the rate of myosin binding to actin when in the ADP-bound state and slows the rate of ADP release from myosin alone.[4]

By these actions, Mavacamten shifts the myosin population towards an energy-sparing, "super-relaxed" state, leading to a reduction in the overall contractility of the sarcomere.[6]

Signaling Pathway of Mavacamten's Action on the Myosin Chemomechanical Cycle

Myosin_Cycle Myosin_ATP Myosin-ATP (Weakly bound to Actin) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_Actin_ADP_Pi Actin-Myosin-ADP-Pi (Strongly bound) Myosin_ADP_Pi->Myosin_Actin_ADP_Pi Actin Binding Myosin_Actin_ADP Actin-Myosin-ADP (Post-power stroke) Myosin_Actin_ADP_Pi->Myosin_Actin_ADP Pi Release (Power Stroke) Myosin_Actin Actin-Myosin (Rigor state) Myosin_Actin_ADP->Myosin_Actin ADP Release Myosin_Actin->Myosin_ATP ATP Binding Mavacamten Mavacamten (MYK-461) Mavacamten->Myosin_ADP_Pi Reduces transition to strongly bound state Mavacamten->Myosin_Actin_ADP_Pi Inhibits Pi Release

Caption: Mavacamten's inhibitory effects on the cardiac myosin chemomechanical cycle.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Mavacamten from preclinical and clinical studies.

Table 1: In Vitro Efficacy
ParameterSpecies/SystemValueReference
IC50 (ATPase Activity) Mouse Cardiac Myofibrils0.3 µM[8]
EC50 (ATPase Activity) Human Cardiac Myosin-S1~0.5 µM[3]
Table 2: Preclinical In Vivo Effects
ParameterAnimal ModelEffectReference
Fractional Shortening Healthy MiceDose-dependent reduction[5][10]
Ventricular Hypertrophy HCM Mouse ModelsSuppression of development[5][9]
Cardiomyocyte Disarray HCM Mouse ModelsSuppression of development[5][9]
Myocardial Fibrosis HCM Mouse ModelsSuppression of development[5][9]
Table 3: Clinical Trial Efficacy (EXPLORER-HCM)
ParameterMavacamten GroupPlacebo Groupp-valueReference
Primary Endpoint Achievement 37%17%0.0005[11]
Change in Post-exercise LVOT Gradient (mmHg) -47-10<0.0001[11]
Change in pVO2 (mL/kg/min) 1.4-0.10.0006[11][12]
Improvement in NYHA Class (≥1 class) 75.9% (at 120 weeks)N/AN/A[6]
Change in LVEF (%) -40N/A[6][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Mavacamten are provided below.

Myofibril ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by cardiac myofibrils in the presence of varying concentrations of the inhibitor.

Protocol:

  • Myofibril Isolation: Cardiac myofibrils are isolated from mouse, bovine, or human heart tissue through differential centrifugation.

  • Assay Conditions: Myofibrils are incubated at a specific pCa (e.g., 6.00 or 6.25) to control calcium concentration.

  • Inhibitor Addition: Mavacamten, dissolved in DMSO, is added to the assay mixture at various concentrations. A DMSO control is run in parallel.

  • ATPase Measurement: The rate of ATP hydrolysis is determined by measuring the liberation of inorganic phosphate over time using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: ATPase rates are normalized to the DMSO control, and IC50 values are calculated using a four-parameter logistic fit.[3]

Experimental Workflow for Myofibril ATPase Assay

ATPase_Workflow start Start isolate Isolate Cardiac Myofibrils start->isolate prepare Prepare Assay Mixture (Myofibrils, Buffer, pCa) isolate->prepare add_inhibitor Add Mavacamten (various conc.) and DMSO Control prepare->add_inhibitor incubate Incubate at Controlled Temperature add_inhibitor->incubate measure Measure Inorganic Phosphate (e.g., Malachite Green) incubate->measure analyze Normalize to Control and Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for determining the IC50 of Mavacamten on myofibril ATPase activity.

In Vivo Echocardiography in Mouse Models

Echocardiography is used to assess cardiac function and morphology in live animal models.

Protocol:

  • Animal Models: Wild-type mice and mouse models of HCM (e.g., carrying R403Q, R719W, or R453C mutations) are used.[5]

  • Drug Administration: Mavacamten is administered chronically, often mixed in the chow, to achieve desired plasma concentrations.

  • Echocardiographic Imaging: Transthoracic echocardiography is performed on anesthetized mice at baseline and at specified time points during treatment.

  • Parameter Measurement: M-mode and two-dimensional imaging are used to measure left ventricular wall thickness (LVWT), left ventricular internal dimension, and fractional shortening.

  • Data Analysis: Changes in these parameters over time are compared between treated and untreated groups to assess the effect of Mavacamten on cardiac contractility and hypertrophy.[5]

EXPLORER-HCM Clinical Trial Protocol

This was a pivotal Phase 3, double-blind, randomized, placebo-controlled trial.[12][13]

Protocol:

  • Patient Population: 251 adult patients with symptomatic (NYHA Class II or III) obstructive HCM, LVOT peak gradient ≥50 mmHg, and LVEF ≥55%.[11][12]

  • Randomization: Patients were randomized 1:1 to receive either Mavacamten (starting dose 5 mg daily) or placebo for 30 weeks.[11][12]

  • Dose Titration: The dose of Mavacamten was adjusted based on echocardiographic monitoring of LVEF and LVOT gradient.

  • Primary Endpoint: A composite of a ≥1.5 mL/kg/min increase in peak oxygen consumption (pVO2) and a reduction of at least one NYHA functional class, or a ≥3.0 mL/kg/min increase in pVO2 with no worsening of NYHA class at week 30.[11]

  • Secondary Endpoints: Included changes in post-exercise LVOT gradient, pVO2, and NYHA functional class.[13][14]

  • Assessments: Cardiopulmonary exercise testing (CPET), echocardiography, and NYHA classification were performed at baseline and at specified intervals throughout the study.[13]

Logical Flow of the EXPLORER-HCM Clinical Trial

Explorer_HCM_Flow start Patient Screening (Symptomatic oHCM, LVEF ≥55%) randomize Randomization (1:1) start->randomize mavacamten_arm Mavacamten Arm (n=123, 30 weeks) randomize->mavacamten_arm Mavacamten placebo_arm Placebo Arm (n=128, 30 weeks) randomize->placebo_arm Placebo assessments Assessments at Week 30 (pVO2, NYHA, LVOT gradient) mavacamten_arm->assessments placebo_arm->assessments primary_endpoint Primary Endpoint Analysis assessments->primary_endpoint end End of Study primary_endpoint->end

Caption: Simplified logical flow of the EXPLORER-HCM Phase 3 clinical trial.

Conclusion

Mavacamten represents a targeted therapeutic approach for hypertrophic cardiomyopathy, directly addressing the hypercontractile state of the sarcomere. Its well-characterized pharmacological profile, supported by robust preclinical and clinical data, demonstrates its ability to reduce cardiac contractility in a controlled manner, leading to significant improvements in clinical outcomes for patients with obstructive HCM. The detailed methodologies provided herein offer a framework for the continued investigation and understanding of this novel class of cardiac myosin inhibitors.

References

The Role of AM-461 in Prostaglandin D2 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of AM-461, a selective antagonist of the Prostaglandin D2 (PGD2) receptor 2, also known as the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2). This document outlines the critical role of the PGD2/CRTH2 signaling pathway in inflammatory and allergic responses and details the pharmacological profile and mechanism of action of this compound as a modulator of this pathway.

Introduction: The PGD2/CRTH2 Signaling Axis

Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid, primarily released by activated mast cells, Th2 lymphocytes, and dendritic cells in response to allergic and inflammatory stimuli. PGD2 exerts its diverse biological effects through two distinct G protein-coupled receptors (GPCRs): the DP1 receptor and the CRTH2 (DP2) receptor.[1]

  • DP1 Receptor: Typically coupled to Gs proteins, activation of DP1 leads to an increase in intracellular cyclic AMP (cAMP), generally associated with vasodilation and the inhibition of inflammatory cell migration.[2][3]

  • CRTH2 (DP2) Receptor: In contrast, the CRTH2 receptor couples to Gi proteins.[3][4] Its activation by PGD2 inhibits adenylyl cyclase, leading to a decrease in cAMP, and promotes the mobilization of intracellular calcium (Ca2+).[3][5] This signaling cascade is profoundly pro-inflammatory, inducing the chemotaxis, activation, and cytokine release of key immune cells involved in type 2 inflammation, including Th2 cells, eosinophils, and basophils.[5][6]

The PGD2/CRTH2 axis is a pivotal pathway in the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[7][8][9] Consequently, antagonism of the CRTH2 receptor presents a compelling therapeutic strategy for mitigating these Th2-driven inflammatory conditions.[10][11] this compound is a synthetic organic compound developed as a selective antagonist for this receptor.[2][12]

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the CRTH2 receptor. Its activity has been characterized primarily through competitive radioligand binding assays, which measure the concentration of the compound required to displace 50% of a radiolabeled ligand ([3H]PGD2) from the receptor. This value, the IC50, is an inverse measure of the compound's binding affinity.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound against human, mouse, and rat CRTH2 receptors, as documented in the IUPHAR/BPS Guide to PHARMACOLOGY, citing patent WO2011085033.[13]

Target ReceptorSpeciesAssay TypeParameterValue (nM)Reference
CRTH2 (DP2) HumanRadioligand DisplacementIC505.2[13]
CRTH2 (DP2) MouseRadioligand DisplacementIC509.7[13]
CRTH2 (DP2) RatRadioligand DisplacementIC507.0[13]

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the CRTH2 receptor. It binds to the receptor but does not elicit a downstream signal, thereby blocking the binding of the endogenous agonist, PGD2, and inhibiting the subsequent pro-inflammatory cascade.

The CRTH2 Signaling Pathway

The diagram below illustrates the canonical signaling pathway initiated by PGD2 binding to the CRTH2 receptor, which is coupled to a heterotrimeric Gi protein.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2/DP2 Receptor PGD2->CRTH2 Binds & Activates AM461 This compound (Antagonist) AM461->CRTH2 Binds & Blocks Gi_protein Gi Protein (αβγ) CRTH2->Gi_protein Activates G_alpha_i Gαi (Active) Gi_protein->G_alpha_i Dissociates G_beta_gamma Gβγ Gi_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP G_alpha_i->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC ATP ATP Cell_Response Pro-Inflammatory Cellular Responses (Chemotaxis, Activation) cAMP->Cell_Response Modulates Ca_release ↑ Intracellular Ca2+ PLC->Ca_release Ca_release->Cell_Response

Caption: PGD2/CRTH2 signaling pathway and the inhibitory action of this compound.

As depicted, this compound competitively blocks PGD2 from binding to the CRTH2 receptor, preventing Gi protein activation and the subsequent decrease in cAMP and increase in intracellular calcium that drive chemotaxis and activation of eosinophils and Th2 cells.

Key Experimental Methodologies

The characterization of a CRTH2 antagonist like this compound involves a series of standardized in vitro assays to determine its binding affinity, functional potency, and cellular effects. The diagram below outlines a typical workflow for this characterization.

experimental_workflow cluster_functional Functional Potency (IC50) cluster_cellular Cellular Effects start Compound Synthesis (this compound) binding_assay Primary Screen: Radioligand Binding Assay start->binding_assay Determine Binding Affinity (Ki/IC50) functional_assay Secondary Screen: Functional Assays binding_assay->functional_assay cellular_assay Tertiary Screen: Cell-Based Assays functional_assay->cellular_assay ca_assay Calcium Mobilization Assay camp_assay cAMP Assay end Lead Candidate Profile cellular_assay->end chemotaxis_assay Eosinophil Chemotaxis Assay degranulation_assay Basophil Degranulation Assay

Caption: Experimental workflow for characterizing a CRTH2 antagonist like this compound.
Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity of a test compound to its receptor.[6] It measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]PGD2) for binding to membranes prepared from cells expressing the CRTH2 receptor.

  • Objective: To determine the IC50 and subsequently the inhibition constant (Ki) of this compound for the CRTH2 receptor.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected to express the human CRTH2 receptor.

  • Protocol Outline:

    • Membrane Preparation: Culture and harvest CRTH2-expressing HEK-293 cells. Homogenize cells in a cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.[14]

    • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]PGD2 (e.g., 1-2 nM).[7]

    • Competition: Add varying concentrations of unlabeled this compound to the wells to compete for binding with the radioligand.

    • Incubation: Incubate the plates for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium.[3][14]

    • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.[7][14]

    • Detection: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of [3H]PGD2 displacement against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[15]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event in Gi-coupled receptor signaling.[10][16]

  • Objective: To determine the functional potency (IC50) of this compound in blocking PGD2-induced calcium flux.

  • Cell Line: CRTH2-expressing cells (e.g., HEK-293 or CHO cells).

  • Protocol Outline:

    • Cell Plating: Plate CRTH2-expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and incubate for 30-60 minutes at 37°C.[8]

    • Antagonist Pre-incubation: Remove the dye solution and add varying concentrations of this compound to the wells. Incubate for a short period (e.g., 15-30 minutes).

    • Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence.

    • Agonist Stimulation: Inject a solution of PGD2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells to stimulate the cells.

    • Data Recording: Immediately record the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

    • Data Analysis: Calculate the percentage inhibition of the PGD2-induced calcium response at each concentration of this compound. Plot the inhibition against the log concentration of this compound to determine the IC50 value.[17]

Eosinophil Chemotaxis Assay

This cell-based assay directly assesses the ability of an antagonist to block the migration of primary inflammatory cells toward a chemoattractant, which is a key physiological function of the CRTH2 receptor.[18]

  • Objective: To evaluate the efficacy of this compound in inhibiting PGD2-induced migration of human eosinophils.

  • Cells: Human eosinophils isolated from the peripheral blood of healthy or atopic donors.[13][18]

  • Protocol Outline:

    • Eosinophil Isolation: Isolate eosinophils from whole blood using negative immunomagnetic bead selection or density gradient centrifugation.

    • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane (e.g., 5.0 µm pore size) separating the upper and lower wells.[12][18]

    • Chemoattractant: Add PGD2 (at a concentration known to induce chemotaxis, e.g., 10-100 nM) to the lower wells of the chamber.

    • Cell Treatment: Pre-incubate the isolated eosinophils with varying concentrations of this compound or a vehicle control.

    • Migration: Add the treated eosinophils to the upper wells of the chamber.

    • Incubation: Incubate the plate for 1-3 hours at 37°C in a 5% CO2 incubator to allow the cells to migrate through the membrane toward the PGD2 in the lower chamber.[12][18]

    • Quantification: Count the number of eosinophils that have migrated to the lower chamber using a cell counter or by microscopy.

    • Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound is a potent antagonist of the CRTH2 receptor, a key mediator in the PGD2 signaling pathway that drives type 2 inflammation. By competitively blocking the binding of PGD2, this compound effectively inhibits the downstream signaling events—namely, calcium mobilization and the reduction of cAMP—that lead to the chemotaxis and activation of eosinophils, basophils, and Th2 cells. The pharmacological profile of this compound, established through rigorous in vitro binding and functional assays, underscores its potential as a valuable research tool for investigating the complexities of allergic inflammation and as a candidate for the development of novel therapeutics for diseases such as asthma and allergic rhinitis.

References

Mavacamten: An In-Depth In Vitro Characterization of a First-in-Class Cardiac Myosin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten (formerly MYK-461) is a first-in-class, orally active, allosteric modulator of cardiac myosin.[1][2][3] It is designed to target the underlying hypercontractility that is a hallmark of hypertrophic cardiomyopathy (HCM).[4][5][6] This technical guide provides a comprehensive overview of the initial in vitro characterization of Mavacamten, detailing its mechanism of action, key experimental findings, and the methodologies used to elucidate its effects on the molecular motors of the heart.

Mechanism of Action

Mavacamten selectively and reversibly inhibits cardiac myosin ATPase.[6] It acts by stabilizing an autoinhibited, energy-sparing state of the myosin molecule known as the "super-relaxed state" (SRX).[7][8][9] In this conformation, the myosin heads are sequestered along the thick filament backbone, rendering them unable to interact with actin and generate force.[10][11] This leads to a reduction in the number of available myosin-actin cross-bridges, thereby decreasing the overall contractility of the sarcomere.[6][12]

Key aspects of Mavacamten's mechanism of action include:

  • Stabilization of the Interacting-Heads Motif (IHM): Mavacamten promotes the formation of the IHM, a sequestered state where the two heads of a single myosin molecule interact with each other, preventing them from binding to actin.[13] This stabilization of the IHM is a key factor in the reduced ATPase activity.

  • Inhibition of Phosphate Release: A primary mechanism by which Mavacamten reduces ATPase activity is by inhibiting the rate of phosphate (Pi) release from the myosin active site.[4][13][14] This is a rate-limiting step in the cross-bridge cycle.

  • Allosteric Modulation: Mavacamten binds to an allosteric site on the myosin heavy chain, distinct from the ATP and actin binding sites.[13] This binding induces conformational changes that lead to the stabilization of the inhibited state.

The following diagram illustrates the proposed mechanism of action of Mavacamten at the molecular level.

Caption: Mavacamten stabilizes the super-relaxed state and inhibits phosphate release.

Quantitative In Vitro Data

The following table summarizes the key quantitative data from in vitro studies characterizing Mavacamten's potency and selectivity.

ParameterSpecies/SystemValueReference
IC50 (ATPase Activity)
Bovine Cardiac Myosin0.473 µM - 0.49 µM[3][4]
Human Cardiac Myosin0.711 µM - 0.727 µM[3][4]
Rabbit Fast Skeletal Myosin5.852 µM[4]
Chicken Gizzard Smooth Muscle>50 µM[4]
IC50 (In Vitro Motility)
Cardiac Heavy Meromyosin (cHMM)0.14 µM[13][14]
Cardiac Subfragment-1 (cS1)0.62 µM[13][14]
IC50 (Phosphate Release)
Recombinant Human β-cardiac Myosin-S11.78 µM[4]
Bovine Cardiac Myosin-S11.85 µM[4]
Effect on ATPase Kinetics (HMM)
kcat (Actin-activated)4.21-fold reduction[15]
Km (Actin-activated)2-fold increase[15]
Effect on Cardiomyocyte Contractility
Fractional Shortening (db/db mice)Decrease from 11.43% to 8.67% (at 250 nM)[16]
Contraction Velocity (db/db mice)Decrease from 2.53 µm/s to 2.0 µm/s (at 250 nM)[16]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vitro findings. Below are descriptions of the core assays used to characterize Mavacamten.

Steady-State ATPase Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, providing a direct measure of the motor's enzymatic activity.

Protocol Outline:

  • Protein Preparation: Purified cardiac myosin fragments (S1 or HMM) and filamentous actin are prepared.

  • Reaction Mixture: A reaction buffer containing MgATP, salts (e.g., KCl), and a buffer (e.g., MOPS or Imidazole) at a physiological pH and temperature (typically 25-37°C) is prepared.

  • Assay Initiation: The reaction is initiated by adding a known concentration of myosin to the reaction mixture containing actin and varying concentrations of Mavacamten (or DMSO as a control).

  • Phosphate Detection: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This is often done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The ATPase activity (nmol Pi/mg myosin/min) is plotted against the Mavacamten concentration to determine the IC50 value. Michaelis-Menten kinetics (kcat and Km) can be determined by varying the actin concentration.

In Vitro Motility Assay

This assay visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a surface, providing a measure of the speed of muscle contraction at the molecular level.

Protocol Outline:

  • Surface Preparation: A glass coverslip is coated with a nitrocellulose film.

  • Myosin Adsorption: Cardiac heavy meromyosin (HMM) is applied to the coated surface and allowed to adhere.

  • Blocking: The surface is blocked with bovine serum albumin (BSA) to prevent non-specific binding of actin.

  • Actin Filament Addition: Fluorescently labeled (e.g., with rhodamine-phalloidin) actin filaments are added to the flow cell in a motility buffer containing ATP and an oxygen-scavenging system.

  • Mavacamten Treatment: The motility buffer also contains varying concentrations of Mavacamten or DMSO.

  • Data Acquisition: The movement of the actin filaments is observed using fluorescence microscopy and recorded as a video.

  • Data Analysis: The velocity of individual actin filaments is tracked and averaged to determine the effect of Mavacamten on sliding velocity.

The following diagram illustrates the general workflow for these in vitro assays.

Experimental_Workflow General Workflow for In Vitro Characterization of Mavacamten cluster_prep Protein Preparation cluster_assays Assay Execution cluster_atpase ATPase Assay cluster_motility Motility Assay cluster_analysis Data Analysis p1 Purify Cardiac Myosin (HMM or S1) p2 Purify and Polymerize Actin a1 Prepare Reaction Mix (Myosin, Actin, ATP, Mavacamten) p1->a1 m1 Adsorb HMM to Surface p1->m1 p3 Fluorescently Label Actin (for Motility Assay) p2->a1 m2 Add Labeled Actin, ATP, Mavacamten p3->m2 a2 Incubate at Controlled Temp a1->a2 a3 Measure Pi Release Over Time a2->a3 d1 Calculate ATPase Rate Determine IC50, kcat, Km a3->d1 m1->m2 m3 Record Filament Movement m2->m3 d2 Track Filament Velocity Determine IC50 m3->d2

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of MYK-461 (Mavacamten) in Mouse Models of Hypertrophic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MYK-461, also known as Mavacamten, is a first-in-class, selective, allosteric, and reversible small molecule inhibitor of cardiac myosin ATPase.[1][2] It targets the underlying hypercontractility that is a hallmark of hypertrophic cardiomyopathy (HCM).[3] By reducing the number of myosin heads available for cross-bridge formation with actin, MYK-461 normalizes sarcomere function, reduces excessive contractility, and improves cardiac energetics.[1][2] Preclinical studies in various mouse models of HCM have demonstrated its potential to prevent the development of hypertrophy, reverse established cardiac remodeling, and improve overall cardiac function.[2][4][5] These application notes provide a comprehensive overview of the in vivo administration of MYK-461 in mouse models of HCM, including detailed protocols and quantitative data from key preclinical studies.

Mechanism of Action

MYK-461 acts by binding to the cardiac myosin heavy chain and inhibiting its ATPase activity.[4][6] This inhibition reduces the rate of phosphate release, a critical step in the myosin chemomechanical cycle.[3] By stabilizing the "OFF" or super-relaxed state of myosin, MYK-461 decreases the availability of myosin heads for actin binding, thereby reducing the force and power of contraction.[1] This targeted modulation of sarcomere function addresses the hyperdynamic contraction characteristic of HCM.[4]

MYK461_Mechanism cluster_Sarcomere Sarcomere cluster_HCM Hypertrophic Cardiomyopathy (HCM) cluster_MYK461 MYK-461 (Mavacamten) Intervention Myosin_SRX Myosin (Super-Relaxed State) Myosin_DRX Myosin (Disordered-Relaxed State) Myosin_SRX->Myosin_DRX Equilibrium Shift Myosin_Active Myosin (Active State) Myosin_DRX->Myosin_Active Activation Myosin_Active->Myosin_DRX Deactivation Hypercontractility Hypercontractility HCM_Mutation Sarcomere Gene Mutations HCM_Mutation->Hypercontractility Increased_ATP Increased ATP Consumption Hypercontractility->Increased_ATP Pathological_Remodeling Pathological Remodeling (Hypertrophy, Fibrosis) Hypercontractility->Pathological_Remodeling MYK461 MYK-461 MYK461->Myosin_Active Binds to Myosin Inhibition Inhibition of Myosin ATPase MYK461->Inhibition Stabilization Stabilization of Super-Relaxed State Inhibition->Stabilization Normalization Normalization of Contractility & Energetics Stabilization->Normalization Normalization->Hypercontractility Reduces Normalization->Pathological_Remodeling Prevents/Reverses

Mechanism of action of MYK-461 in hypertrophic cardiomyopathy.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies of MYK-461 in mouse models of HCM.

Table 1: In Vivo Efficacy of MYK-461 on Cardiac Function and Structure
Mouse Model (Mutation)MYK-461 DoseTreatment DurationKey FindingsReference
R403Q, R719W, R453C2.5 mg/kg/day (in drinking water)15-30 weeks (Late Rx)Reduced Left Ventricular Wall Thickness (LVWT).[4]
R403Q, R719W, R453C2.5 mg/kg/day (in drinking water)8-15 weeks (Early Rx)Prevented the development of LVH; LVWT remained stable.[4]
R403Q, R453C2.5 mg/kg/day (in drinking water)30 weeksReduced myocardial fibrosis area.[4]
R403Q2.5 mg/kg/day (in drinking water)30 weeksIncreased alignment of cardiomyocytes by 30%.[7]
N47K (RLC)0.3 µM (in vitro on skinned papillary muscle)N/ADecreased maximal isometric force and reduced Ca2+ sensitivity.[8][9]
Healthy 129s6/SvEv1 mg/kg (single oral dose)Single DoseModest reduction in Fractional Shortening (FS).[10]
Table 2: In Vitro Potency of MYK-461
AssayPreparationIC50 / EffectReference
Myosin ATPase ActivityMouse cardiac myofibrils0.3 µM[4][7]
Fractional ShorteningAdult rat ventricular cardiomyocytes0.18 µM[4]
Maximal TensionSkinned rat cardiac muscle fibers~70% reduction at 1.0 µM[7]

Experimental Protocols

Experimental Workflow for In Vivo MYK-461 Administration and Analysis

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Analysis Analysis and Endpoints Mouse_Models Select HCM Mouse Models (e.g., R403Q, R719W, R453C) Grouping Divide into Treatment Groups: - Vehicle Control - MYK-461 Early Treatment - MYK-461 Late Treatment Mouse_Models->Grouping Baseline Baseline Echocardiography Grouping->Baseline Drug_Admin Administer MYK-461 (e.g., 2.5 mg/kg/day in drinking water) Baseline->Drug_Admin Monitoring Monitor Animal Health and Drug Consumption Drug_Admin->Monitoring Echo Serial Echocardiography (e.g., every 4-8 weeks) Drug_Admin->Echo Terminal Terminal Procedures Echo->Terminal End of Study Histology Histopathological Analysis (Fibrosis, Disarray) Terminal->Histology Gene_Expression Gene Expression Analysis (Profibrotic and Prohypertrophic genes) Terminal->Gene_Expression

General experimental workflow for MYK-461 studies in HCM mouse models.
Detailed Methodologies

1. Animal Models

  • Strain: Utilize established knock-in mouse models of HCM that express human sarcomeric mutations. Commonly used models include those with mutations in the α-cardiac myosin heavy chain, such as R403Q, R719W, or R453C.[4] The N47K mutation in the cardiac myosin regulatory light chain is another relevant model.[8][9]

  • Genotyping: Confirm the genotype of all animals before the commencement of the study.

  • Control Group: Use wild-type (WT) littermates as controls.

2. MYK-461 Formulation and Administration

  • Formulation: For oral administration via drinking water, MYK-461 can be dissolved in the appropriate vehicle. While the exact vehicle for drinking water administration in the cited studies is not detailed, a common approach for similar small molecules is to use a solution of 0.5% methylcellulose.[10] For oral gavage, MYK-461 has been formulated in a vehicle of dimethylacetamide (DMA), PEG400, and 30% β-cyclodextrin (5:25:70 ratio).[10]

  • Dosage: A commonly used and effective dose in mouse models is 2.5 mg/kg/day.[4] The concentration in the drinking water should be calculated based on the average daily water consumption of the mice to achieve the target dose.

  • Administration Route: Administration in the drinking water is a non-invasive method suitable for long-term studies.[4] Oral gavage can be used for single-dose pharmacokinetic and pharmacodynamic studies.[10]

  • Preparation and Stability: Prepare fresh drug solutions regularly (e.g., weekly) and protect them from light to ensure stability.

3. Experimental Groups and Treatment Regimens

  • Early Intervention: To assess the preventative effects of MYK-461, begin treatment in young, pre-hypertrophic mice (e.g., 8-15 weeks of age) before the development of significant left ventricular hypertrophy (LVH).[4]

  • Late Intervention: To evaluate the potential for disease reversal, administer MYK-461 to older mice that have already developed an HCM phenotype (e.g., 15-30 weeks of age).[4]

  • Control Groups: Include both WT and HCM mice receiving the vehicle solution to control for the effects of the vehicle and the natural progression of the disease.

4. Assessment of Cardiac Function and Morphology

  • Echocardiography:

    • Perform serial transthoracic echocardiography on anesthetized mice (e.g., using isoflurane) at baseline and regular intervals throughout the study.

    • Acquire M-mode images of the left ventricle at the mid-papillary muscle level to measure left ventricular wall thickness (LVWT), left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).

    • Calculate fractional shortening (FS) as a measure of systolic function: FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.

  • Histopathology:

    • At the end of the study, euthanize the mice and excise the hearts.

    • Fix the hearts in formalin and embed them in paraffin for sectioning.

    • Fibrosis Staining: Use Masson's trichrome or Picrosirius red staining to visualize and quantify the extent of myocardial fibrosis.[4]

    • Cardiomyocyte Disarray: Stain sections with hematoxylin and eosin (H&E) to assess cardiomyocyte organization and disarray.

5. Gene Expression Analysis

  • Isolate RNA from ventricular tissue.

  • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in cardiac hypertrophy and fibrosis (e.g., Nppa, Nppb, Acta1, Col1a1, Col3a1).

6. Data Analysis

  • Use appropriate statistical tests to compare data between treatment and control groups (e.g., t-tests, ANOVA).

  • For longitudinal data, such as serial echocardiography measurements, use repeated-measures ANOVA.

  • Express data as mean ± standard deviation (SD) or mean ± standard error of the mean (SEM).

  • A p-value of <0.05 is typically considered statistically significant.

Conclusion

The in vivo administration of MYK-461 in mouse models of HCM has provided robust preclinical evidence for its therapeutic potential. By carefully selecting appropriate mouse models, dosing regimens, and analytical methods as outlined in these protocols, researchers can further investigate the efficacy and mechanisms of action of this and other cardiac myosin inhibitors. The provided data and protocols serve as a valuable resource for designing and executing future preclinical studies in the field of HCM drug development.

References

Application Notes and Protocols for Generating a Dose-Response Curve of Mavacamten in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1][2] It targets the underlying hypercontractility of cardiomyocytes that is a hallmark of hypertrophic cardiomyopathy (HCM).[3][4] Mavacamten modulates the number of myosin heads available for actin binding, thereby reducing the formation of force-producing cross-bridges.[1][3] This mechanism of action leads to a reduction in excessive contractility, improvement in diastolic function, and a decrease in energy consumption by the heart muscle.[1][5] Preclinical and clinical studies have demonstrated its efficacy in improving symptoms and cardiac function in patients with obstructive HCM.[2][6]

These application notes provide detailed protocols for generating a dose-response curve for Mavacamten in isolated adult cardiomyocytes, a critical step in understanding its potency and mechanism of action at the cellular level. The protocols cover cardiomyocyte isolation, functional assessments of contractility and calcium transients, and analysis of key signaling pathways involved in cardiac hypertrophy and fibrosis.

Data Presentation: Mavacamten's Effect on Cardiomyocyte Function

The following table summarizes the dose-dependent effects of Mavacamten on various parameters of cardiomyocyte function as reported in preclinical studies. This data provides a reference for expected outcomes when performing the described protocols.

ParameterSpecies/ModelMavacamten ConcentrationObserved EffectReference
Myosin ATPase Activity Murine and Bovine Myosin0.3 µMIC50 for inhibition[7]
Bovine Cardiac Myofibrils0.47 ± 0.006 µMIC50 for inhibition[8]
Peak Force Human Engineered Heart Tissue0.33 µM~40% decrease from baseline[9]
Human Engineered Heart Tissue0.5 µM~85% decrease from baseline[9]
Fractional Shortening Rat Ventricular MyocytesDose-dependentReduction in fractional shortening[10]
Time to 50% Relaxation (RT50) Human Engineered Heart Tissue0.33 µM~24% reduction[9]
Human Engineered Heart Tissue0.5 µM~45% reduction[9]
Calcium Sensitivity (pCa50) Human Myocardium0.5 µMReduced Ca2+ sensitivity of contraction[7]
Peak Systolic Calcium Cardiomyocyte models of HCM250 nMRescued increase in peak systolic Ca2+ at the myofilament[11]
Calcium Decay Time Cardiomyocyte models of HCM250 nMReversal of prolonged Ca2+ decay time at the myofilament[11]

Experimental Protocols

Isolation and Culture of Adult Ventricular Cardiomyocytes

This protocol describes the isolation of viable, calcium-tolerant adult ventricular cardiomyocytes from a mouse or rat model using Langendorff perfusion and enzymatic digestion.

Materials:

  • Anesthesia (e.g., pentobarbital or isoflurane)

  • Heparin

  • Perfusion Buffer (Calcium-free Tyrode's solution)

  • Digestion Buffer (Perfusion Buffer with Collagenase Type II and low Ca2+)

  • Stop Buffer (Perfusion Buffer with 10% Fetal Bovine Serum)

  • Culture Medium (e.g., MEM supplemented with BDM, L-glutamine, penicillin/streptomycin, and BSA)

  • Laminin-coated culture dishes

Procedure:

  • Anesthetize the animal and perform a thoracotomy.

  • Rapidly excise the heart and place it in ice-cold Perfusion Buffer.

  • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Perfusion Buffer at 37°C to clear the heart of blood.

  • Switch the perfusion to the Digestion Buffer and perfuse until the heart becomes flaccid.

  • Remove the heart from the cannula, excise the atria, and gently mince the ventricular tissue in a fresh dish containing Digestion Buffer.

  • Gently triturate the tissue with a pipette to release individual cardiomyocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Stop the digestion by adding Stop Buffer.

  • Allow the cardiomyocytes to settle by gravity for 10-15 minutes.

  • Carefully remove the supernatant and gently resuspend the cardiomyocyte pellet in Culture Medium.

  • Plate the isolated cardiomyocytes on laminin-coated dishes and incubate at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to attach for at least one hour before initiating experiments.

Generation of Mavacamten Dose-Response Curve for Cardiomyocyte Contractility

This protocol outlines the steps to assess the dose-dependent effect of Mavacamten on cardiomyocyte contractility.

Materials:

  • Isolated adult ventricular cardiomyocytes cultured on glass-bottom dishes

  • Tyrode's solution containing 1.8 mM Ca2+

  • Mavacamten stock solution (in DMSO)

  • Field stimulation chamber

  • Inverted microscope with a video-based edge-detection system or sarcomere length tracking software

Procedure:

  • Prepare a range of Mavacamten concentrations (e.g., 0.01 µM, 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM) by diluting the stock solution in Tyrode's solution. Include a vehicle control (DMSO).

  • Place the dish with cultured cardiomyocytes on the microscope stage and perfuse with Tyrode's solution at 37°C.

  • Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using the field stimulation chamber.

  • Select a healthy, rod-shaped, and consistently contracting cardiomyocyte for recording.

  • Record baseline contractility parameters for 2-3 minutes. Key parameters include:

    • Fractional Shortening (% of diastolic cell length)

    • Velocity of Shortening (μm/s)

    • Velocity of Relengthening (μm/s)

    • Time to Peak Contraction (ms)

    • Time to 50% Relaxation (ms)

  • Perfuse the chamber with the lowest concentration of Mavacamten and allow it to equilibrate for 5-10 minutes.

  • Record the contractility parameters for 2-3 minutes.

  • Repeat steps 6 and 7 for each increasing concentration of Mavacamten.

  • After the highest concentration, perform a washout with Tyrode's solution to assess the reversibility of the effect.

  • Analyze the data by normalizing the contractility parameters at each Mavacamten concentration to the baseline values.

  • Plot the normalized data against the logarithm of the Mavacamten concentration to generate a dose-response curve and calculate the IC50 value.

Measurement of Mavacamten's Effect on Intracellular Calcium Transients

This protocol describes how to measure the effect of Mavacamten on calcium handling in isolated cardiomyocytes.

Materials:

  • Isolated adult ventricular cardiomyocytes cultured on glass-bottom dishes

  • Fluo-4 AM calcium indicator dye

  • Tyrode's solution containing 1.8 mM Ca2+

  • Mavacamten stock solution (in DMSO)

  • Confocal microscope with line-scanning capabilities and appropriate laser for Fluo-4 excitation

Procedure:

  • Incubate the cultured cardiomyocytes with Fluo-4 AM (typically 1-5 µM) in Tyrode's solution for 15-20 minutes at room temperature in the dark.

  • Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Place the dish on the confocal microscope stage and pace the cells at a steady frequency (e.g., 1 Hz).

  • Acquire baseline line-scan images of the Fluo-4 fluorescence to measure the calcium transient.

  • Analyze the baseline calcium transients to determine:

    • Transient Amplitude (F/F0)

    • Time to Peak (ms)

    • Calcium Decay Kinetics (e.g., Tau or time to 50% decay)

  • Perfuse the cells with a selected concentration of Mavacamten (e.g., 250 nM) and allow for equilibration.[11]

  • Acquire line-scan images of the Fluo-4 fluorescence in the presence of Mavacamten.

  • Analyze the calcium transients and compare the parameters to the baseline values.

  • Repeat for a range of Mavacamten concentrations to assess dose-dependency.

Mandatory Visualizations

Mavacamten_Mechanism_of_Action cluster_sarcomere Cardiomyocyte Sarcomere Myosin Cardiac Myosin CrossBridge Myosin-Actin Cross-Bridge Myosin->CrossBridge Binds to Hypercontractility Hypercontractility Actin Actin Filament Actin->CrossBridge Binds to CrossBridge->Hypercontractility Leads to Mavacamten Mavacamten Mavacamten->Myosin Inhibits ATPase Activity Mavacamten->CrossBridge Reduces Formation

Caption: Mavacamten's mechanism of action at the sarcomere.

Dose_Response_Workflow start Start isolate Isolate & Culture Cardiomyocytes start->isolate prepare_mava Prepare Mavacamten Concentration Series isolate->prepare_mava baseline Record Baseline (Contractility / Ca2+ Transients) isolate->baseline add_mava Apply Mavacamten (Increasing Concentrations) prepare_mava->add_mava baseline->add_mava record_data Record Data at Each Concentration add_mava->record_data record_data->add_mava Next Concentration washout Washout record_data->washout analyze Analyze Data & Generate Dose-Response Curve washout->analyze end End analyze->end

Caption: Experimental workflow for dose-response curve generation.

Mavacamten_Signaling_Pathway cluster_hypertrophy Hypertrophic Signaling cluster_fibrosis Fibrotic Signaling Mavacamten Mavacamten MyosinHyperactivity Myosin Hyperactivity Mavacamten->MyosinHyperactivity Inhibits MechanicalStress Increased Mechanical Stress & Wall Tension MyosinHyperactivity->MechanicalStress Causes ProHypertrophic Pro-Hypertrophic Signaling (e.g., ERK) MechanicalStress->ProHypertrophic Activates TGFb TGF-β Signaling MechanicalStress->TGFb Activates GeneExpression_H Hypertrophic Gene Expression (e.g., ANP, BNP) ProHypertrophic->GeneExpression_H Hypertrophy Cardiomyocyte Hypertrophy GeneExpression_H->Hypertrophy Smad Smad Pathway Activation TGFb->Smad GeneExpression_F Pro-fibrotic Gene Expression (e.g., Collagen) Smad->GeneExpression_F Fibrosis Myocardial Fibrosis GeneExpression_F->Fibrosis

Caption: Mavacamten's impact on hypertrophic and fibrotic signaling pathways.

References

Application Notes and Protocols for the Use of Mavacamten in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten is a first-in-class, reversible, allosteric inhibitor of cardiac myosin ATPase that modulates the number of myosin heads available for actin binding, thereby reducing cardiac muscle contractility.[1][2][3] It is a promising therapeutic agent for hypertrophic cardiomyopathy (HCM), a condition characterized by hypercontractility of the heart muscle.[4][5] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a valuable in vitro model for studying cardiac diseases like HCM and for evaluating the efficacy and mechanism of action of novel therapeutics such as Mavacamten.[4][5][6] These application notes provide detailed protocols for the use of Mavacamten in hiPSC-CMs, covering cell culture, drug treatment, and various functional and molecular assays.

Mechanism of Action of Mavacamten

Mavacamten targets the underlying pathophysiology of HCM by reducing the excessive myosin-actin cross-bridge formation that leads to hypercontractility.[1][2] It stabilizes the "off" or super-relaxed state of the myosin head, making fewer heads available to interact with actin filaments.[4][7] This results in decreased ATPase activity, reduced sarcomeric force production, and improved diastolic relaxation.[7][8]

Mavacamten_Mechanism cluster_sarcomere Cardiac Sarcomere cluster_mavacamten Mavacamten Action Myosin Myosin CrossBridge Myosin-Actin Cross-Bridge Myosin->CrossBridge Binds Myosin_Inhibition Inhibits Myosin ATPase (Stabilizes 'OFF' state) Actin Actin Actin->CrossBridge Hypercontractility Hypercontractility CrossBridge->Hypercontractility Leads to Mavacamten Mavacamten Mavacamten->Myosin_Inhibition Reduced_CrossBridges Reduced Cross-Bridges Myosin_Inhibition->Reduced_CrossBridges Normalized_Contractility Normalized Contractility Reduced_CrossBridges->Normalized_Contractility

Caption: Mavacamten's mechanism of action in reducing cardiac hypercontractility.

Protocols

Culture and Maintenance of hiPSC-CMs

A reliable and reproducible protocol for hiPSC-CM culture is fundamental for obtaining meaningful data. Small molecule-based differentiation protocols are commonly used to generate highly pure populations of cardiomyocytes.[9][10][11]

Protocol for hiPSC-CM Differentiation (Wnt-Modulation):

  • hiPSC Culture: Culture hiPSCs on Matrigel-coated plates in a chemically defined medium such as mTeSR1 or E8.[11][12]

  • Initiation of Differentiation: When hiPSCs reach 80-90% confluency, initiate differentiation by adding a GSK3β inhibitor (e.g., 12.5 µM CHIR99021) to the RPMI/B27 minus insulin medium for 24 hours to induce mesoderm formation.[8]

  • Cardiac Progenitor Specification: After 24 hours, replace the medium with fresh RPMI/B27 minus insulin. On day 3, add a Wnt inhibitor (e.g., 5 µM IWP4) for 48 hours to specify cardiac progenitors.[8]

  • Cardiomyocyte Maturation: From day 5 onwards, maintain the cells in RPMI/B27 minus insulin. Spontaneous beating is typically observed around day 11.[8] After the onset of beating, switch to RPMI/B27 with insulin.

  • Metabolic Purification: To enrich for cardiomyocytes, culture the cells in glucose-free RPMI medium supplemented with lactate for 4 days.[9][11]

Mavacamten Treatment of hiPSC-CMs

The optimal concentration and duration of Mavacamten treatment will depend on the specific experimental goals.

Protocol for Mavacamten Treatment:

  • Stock Solution Preparation: Prepare a stock solution of Mavacamten in a suitable solvent, such as DMSO.

  • Working Concentrations: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Commonly used concentrations in hiPSC-CM studies range from 250 nM to 1.0 µM.[5][13][14]

  • Treatment Duration:

    • Acute Effects: For studying immediate effects on contractility and calcium transients, treatment times can range from 15 minutes to a few hours.[8][15]

    • Chronic Effects: For investigating changes in gene expression, cellular hypertrophy, and long-term functional modifications, chronic treatment for several days to weeks may be necessary.[5]

  • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the Mavacamten-treated wells) in your experiments.

Mavacamten_Workflow hiPSC_Culture 1. hiPSC Culture & Differentiation hiPSC_CMs 2. Mature hiPSC-CMs hiPSC_Culture->hiPSC_CMs Treatment 3. Mavacamten Treatment (Acute or Chronic) hiPSC_CMs->Treatment Assays 4. Functional & Molecular Assays Treatment->Assays Data_Analysis 5. Data Analysis & Interpretation Assays->Data_Analysis

Caption: General experimental workflow for using Mavacamten in hiPSC-CMs.

Experimental Assays

Contractility Assays

Video-based contractility analysis is a non-invasive method to assess the mechanical function of hiPSC-CMs.

Protocol for Video-Based Contractility Analysis:

  • Cell Plating: Plate hiPSC-CMs in a 96-well or other suitable format to form a spontaneously beating monolayer.

  • Image Acquisition: Acquire videos of the contracting cardiomyocytes using a microscope equipped with a high-speed camera.

  • Mavacamten Treatment: Add Mavacamten at the desired concentrations and record videos at different time points (e.g., baseline, 15 min, 30 min post-treatment).[15]

  • Data Analysis: Use software such as MYOCYTER or other motion-tracking algorithms to analyze the videos and extract parameters like contraction amplitude, velocity, and relaxation time.[15]

Calcium Transient Assays

Calcium imaging is used to measure the intracellular calcium dynamics that are crucial for cardiomyocyte contraction and relaxation.

Protocol for Calcium Transient Measurement:

  • Dye Loading: Incubate hiPSC-CMs with a calcium-sensitive fluorescent dye (e.g., Cal-520 AM) for 45 minutes.[16]

  • Wash and Recovery: Wash out the dye and allow the cells to recover for 30 minutes in Tyrode's solution.[16]

  • Baseline Recording: Record baseline calcium transients using a fluorescence microscope or a high-throughput imaging system.[16]

  • Mavacamten Treatment: Add Mavacamten and record the changes in calcium transient parameters, such as amplitude, peak duration, and decay kinetics.[17][18][19]

Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) can be used to investigate the effects of Mavacamten on the expression of genes related to cardiac hypertrophy, stress, and calcium handling.

Protocol for qRT-PCR:

  • RNA Extraction: After chronic Mavacamten treatment, lyse the hiPSC-CMs and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • qRT-PCR: Perform qRT-PCR using primers for target genes (e.g., NPPB, MYH7, ACTA1) and a housekeeping gene for normalization (e.g., GAPDH).[5][14]

  • Data Analysis: Analyze the relative gene expression changes using the ΔΔCt method.

Data Presentation

The following tables summarize quantitative data on the effects of Mavacamten on hiPSC-CMs from various studies.

Table 1: Effects of Mavacamten on hiPSC-CM Contractility

ParameterMavacamten Concentration% Change from BaselineReference
Peak Force0.33 µM-40%[8]
Peak Force0.5 µM-85%[8]
Normalized Tension-Time Integral0.33 µM-14%[8]
Normalized Tension-Time Integral0.5 µM-30%[8]
Time to Peak0.5 µM-20%[8]
Time to 50% Relaxation (RT50)0.33 µM-24%[8]
Time to 50% Relaxation (RT50)0.5 µM-45%[8]
Fractional Shortening250 nMSignificant Decrease[13]

Table 2: Effects of Chronic Mavacamten Treatment on Gene Expression in HCM hiPSC-CMs

GeneMavacamten ConcentrationRegulationPhenotypic EffectReference
ADRB2250 nMUpregulatedImproved adrenergic signaling[5]
ATP2A2250 nMUpregulatedEnhanced calcium reuptake into sarcoplasmic reticulum[5]
RYR2250 nMUpregulatedModulated calcium release[5]
CACNA1C250 nMUpregulatedAltered L-type calcium channel function[5]
NPPB (BNP)250 nMDownregulatedReduced cardiac stress[5]
ANF0.5 µMDownregulatedReduced hypertrophic marker[14]
ACTA10.5 µMDownregulatedReduced hypertrophic marker[14]

Logical Relationships in Experimental Design

Logical_Relationships cluster_hypothesis Hypothesis cluster_experimental_design Experimental Design cluster_readouts Experimental Readouts cluster_conclusion Conclusion Hypothesis Mavacamten normalizes hypercontractility in HCM hiPSC-CMs Model hiPSC-CM Model (WT vs. HCM) Hypothesis->Model Treatment Mavacamten Treatment (Dose-response) Model->Treatment Controls Vehicle Control (e.g., DMSO) Treatment->Controls Functional Functional Assays (Contractility, Ca2+ Transients) Treatment->Functional Molecular Molecular Assays (Gene Expression) Treatment->Molecular Conclusion Validation of Mavacamten's therapeutic potential in vitro Functional->Conclusion Molecular->Conclusion

Caption: Logical flow of an experimental design to test Mavacamten in hiPSC-CMs.

Conclusion

The use of Mavacamten in hiPSC-CMs provides a powerful platform for dissecting its mechanism of action and for preclinical evaluation of its therapeutic potential in hypertrophic cardiomyopathy. The protocols and data presented here offer a comprehensive guide for researchers to design and execute robust experiments to further elucidate the role of this novel cardiac myosin inhibitor. Careful attention to cell culture quality, appropriate controls, and multi-parametric assays will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Assessing DP2 Receptor Antagonism by AM-461

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-461 is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] The DP2 receptor is a G protein-coupled receptor involved in allergic inflammation, making it a key therapeutic target for diseases such as asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis.[3] Activation of the DP2 receptor by its natural ligand, PGD2, mediates the chemotaxis and activation of eosinophils, basophils, and T helper 2 (Th2) lymphocytes, key effector cells in type 2 inflammatory responses. This compound, by blocking this interaction, has the potential to ameliorate the inflammatory cascade in these conditions.

These application notes provide detailed protocols for the in vitro and in vivo assessment of the DP2 receptor antagonism of this compound, along with guidelines for data presentation and visualization of key pathways and workflows.

DP2 Receptor Signaling Pathway

The binding of PGD2 to the DP2 receptor initiates a signaling cascade that results in various cellular responses, including chemotaxis and the release of inflammatory mediators. Understanding this pathway is crucial for designing and interpreting experiments to assess the antagonistic activity of compounds like this compound.

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGD2 PGD2 DP2 DP2 Receptor PGD2->DP2 Binds & Activates AM461 This compound AM461->DP2 Binds & Blocks Gi Gi Protein Activation DP2->Gi PLC PLC Activation Gi->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release from ER IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC Chemotaxis Chemotaxis, Degranulation, Cytokine Release Ca_release->Chemotaxis PKC->Chemotaxis

Figure 1: Simplified DP2 Receptor Signaling Pathway.

Data Presentation: Quantitative Analysis of this compound Activity

Clear and concise data presentation is essential for comparing the potency and efficacy of receptor antagonists. The following tables provide a template for summarizing key quantitative data for this compound.

Table 1: In Vitro Binding Affinity of this compound for DP2 Receptors

SpeciesAssay TypeRadioligandThis compound IC₅₀ (nM)This compound pIC₅₀Reference
HumanRadioligand Displacement[³H]PGD₂5.28.28[4]
MouseRadioligand Displacement[³H]PGD₂9.78.01[4]
RatRadioligand Displacement[³H]PGD₂7.08.15[4]

Table 2: In Vitro Functional Antagonism of this compound at the DP2 Receptor (Example Data)

Assay TypeCell LineAgonistEndpoint MeasuredThis compound IC₅₀ (nM)
Calcium MobilizationCHO-K1/DP2PGD₂Intracellular Ca²⁺Data not available
ChemotaxisHuman EosinophilsPGD₂Cell MigrationData not available
cAMP InhibitionHEK293/DP2Forskolin + PGD₂cAMP LevelsData not available

Note: Specific functional antagonism data for this compound is not publicly available. The table above serves as a template. For comparison, other DP2 antagonists like Fevipiprant and AZD1981 have reported pIC₅₀ values in functional assays ranging from 7.5 to 8.5.

Experimental Protocols

The following are detailed protocols for key experiments to assess the DP2 receptor antagonism of this compound.

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the DP2 receptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes from DP2-expressing cells start->prep_membranes incubation Incubate Membranes with [³H]PGD₂ and varying concentrations of this compound prep_membranes->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Calculate IC₅₀ and Ki values scintillation->analysis end End analysis->end

Figure 2: Radioligand Binding Assay Workflow.

Materials:

  • HEK293 cells stably expressing the human DP2 receptor

  • [³H]Prostaglandin D₂ ([³H]PGD₂)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • GF/C filter plates

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-DP2 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]PGD₂ (final concentration ~2.5 nM), and 50 µL of varying concentrations of this compound (from 1 pM to 10 µM).

    • For total binding, add 50 µL of assay buffer instead of this compound.

    • For non-specific binding, add 50 µL of a high concentration of unlabeled PGD₂ (10 µM).

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (approximately 10-20 µg of protein).

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]PGD₂) using non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a DP2 receptor agonist.

Calcium_Assay_Workflow start Start load_cells Load DP2-expressing cells with a Calcium-sensitive dye start->load_cells pre_incubation Pre-incubate cells with varying concentrations of this compound load_cells->pre_incubation agonist_addition Add DP2 agonist (PGD₂) pre_incubation->agonist_addition measure_fluorescence Measure changes in fluorescence over time agonist_addition->measure_fluorescence analysis Calculate IC₅₀ for inhibition of calcium response measure_fluorescence->analysis end End analysis->end

Figure 3: Calcium Mobilization Assay Workflow.

Materials:

  • CHO-K1 cells stably expressing the human DP2 receptor

  • PGD₂

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Preparation:

    • Seed CHO-K1/DP2 cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the loading solution.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Assay Performance:

    • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject a solution of PGD₂ (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of DP2-expressing cells, such as eosinophils, towards a chemoattractant.

Materials:

  • Human eosinophils (isolated from peripheral blood)

  • PGD₂

  • This compound

  • Chemotaxis chambers (e.g., Boyden chambers or similar multi-well plates with a porous membrane)

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA)

  • Cell staining dye (e.g., Calcein AM) or a method for cell counting

Protocol:

  • Cell and Reagent Preparation:

    • Isolate human eosinophils from the whole blood of healthy donors.

    • Resuspend the eosinophils in assay medium.

    • Prepare solutions of PGD₂ (chemoattractant) and varying concentrations of this compound in assay medium.

  • Assay Setup:

    • Add the PGD₂ solution to the lower wells of the chemotaxis chamber.

    • Pre-incubate the eosinophil suspension with varying concentrations of this compound for 15-30 minutes at 37°C.

    • Place the porous membrane over the lower wells.

    • Add the pre-incubated eosinophil suspension to the upper wells.

  • Incubation:

    • Incubate the chemotaxis chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by:

      • Staining the migrated cells with a fluorescent dye and measuring the fluorescence.

      • Lysing the migrated cells and measuring the activity of a cellular enzyme (e.g., eosinophil peroxidase).

      • Directly counting the migrated cells under a microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (PGD₂ alone).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

In Vivo Murine Model of Allergic Asthma

This model evaluates the efficacy of this compound in a whole-animal system that mimics key features of human asthma.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Alum (adjuvant)

  • This compound formulated for oral administration

  • Vehicle control

  • Equipment for aerosol challenge

  • Equipment for bronchoalveolar lavage (BAL) and lung tissue collection

Protocol:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in alum.

  • Challenge:

    • On days 24, 25, and 26, challenge the sensitized mice with an aerosolized solution of OVA for 30 minutes.

  • Treatment:

    • Administer this compound or vehicle orally to the mice once or twice daily, starting before the first challenge and continuing throughout the challenge period.

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL):

      • Euthanize the mice and perform a BAL to collect airway inflammatory cells.

      • Perform total and differential cell counts on the BAL fluid to quantify eosinophils, neutrophils, lymphocytes, and macrophages.

    • Lung Histology:

      • Perfuse and fix the lungs for histological analysis.

      • Stain lung sections with hematoxylin and eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.

    • Cytokine Analysis:

      • Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates using ELISA or other immunoassays.

Data Analysis:

  • Compare the number of inflammatory cells, particularly eosinophils, in the BAL fluid of this compound-treated mice to that of vehicle-treated mice.

  • Score the lung sections for the severity of inflammation and mucus production.

  • Compare the levels of Th2 cytokines between the treatment groups.

  • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical assessment of the DP2 receptor antagonist this compound. By employing a combination of in vitro binding and functional assays, along with in vivo models of allergic inflammation, researchers can thoroughly characterize the pharmacological profile of this compound and evaluate its therapeutic potential. Consistent and well-structured data presentation is crucial for the effective communication and interpretation of these findings.

References

Application Notes and Protocols: Utilizing Lentiviral Gene Transfer to Model and Investigate the Effects of MYK-461

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Hypertrophic cardiomyopathy (HCM) is the most common inherited cardiac disease, primarily characterized by the thickening of the heart muscle, hyperdynamic contraction, and impaired diastolic relaxation.[1][2] At its core, HCM is often considered a disease of the sarcomere, the fundamental contractile unit of cardiomyocytes.[3] Many cases of HCM are linked to mutations in genes encoding sarcomeric proteins, leading to excessive cross-bridging between actin and myosin filaments and subsequent hypercontractility.[3]

Mavacamten, previously known as MYK-461, is a first-in-class, selective, allosteric inhibitor of cardiac myosin.[1][4] It directly targets the underlying pathophysiology of HCM by modulating the enzymatic activity of myosin.[1] MYK-461 reduces the number of myosin heads available to interact with actin, thereby decreasing sarcomere force production and normalizing contractility.[5][6] Specifically, it inhibits the rate-limiting step of phosphate release in the myosin chemomechanical cycle.[5][6]

Lentiviral vectors have emerged as a powerful tool in cardiovascular research. Their ability to efficiently transduce non-dividing cells, such as adult cardiomyocytes, and achieve stable, long-term transgene expression makes them ideal for creating robust disease models.[7][8][9] By delivering genes carrying specific HCM-causing mutations into cardiomyocytes, researchers can recapitulate key disease phenotypes in vitro, including hypercontractility and impaired relaxation.[10]

This document provides detailed protocols for leveraging lentiviral gene transfer to create cellular models of HCM. These models serve as a critical platform for studying the therapeutic effects of MYK-461, enabling detailed analysis of its mechanism of action and efficacy in a disease-relevant context.

MYK-461 Mechanism of Action

MYK-461 acts directly on β-cardiac myosin heavy chain to reduce its ATPase activity.[2][11] The drug modulates multiple steps in the myosin chemomechanical cycle. Its primary mechanism is the inhibition of the phosphate release step, which is rate-limiting for the entire cycle.[5][6] This action reduces the number of myosin heads that can transition from a weakly bound to a strongly bound, force-producing state with actin.[5] The overall effect is a reduction in the power and contractility of the sarcomere.[6]

MYK461_Mechanism cluster_cycle Myosin Chemomechanical Cycle cluster_inhibitor Inhibitor Action ATP_Bound Myosin-ATP (Detached from Actin) Post_Hydrolysis Myosin-ADP-Pi (Weakly bound to Actin) ATP_Bound->Post_Hydrolysis ATP Hydrolysis Power_Stroke Myosin-ADP (Strongly bound to Actin) Power Stroke Post_Hydrolysis->Power_Stroke Pi Release ADP_Release Myosin (Rigor State) Power_Stroke->ADP_Release ADP Release ADP_Release->ATP_Bound ATP Binding MYK461 MYK-461 MYK461->Post_Hydrolysis Inhibits Pi Release

Caption: MYK-461 inhibits the phosphate (Pi) release step of the myosin cycle.

Quantitative Data Summary: MYK-461 Efficacy

The following tables summarize the quantitative effects of MYK-461 across various experimental models as reported in the literature.

Table 1: In Vitro Efficacy of MYK-461 on Myosin and Myofibril Function

Parameter Model System IC50 Value (µM) Reference
ATPase Activity Bovine Cardiac Myofibrils 0.49 ± 0.027 [5]
Human Cardiac Myofibrils 0.71 ± 0.099 [5]
Mouse Cardiac Myofibrils 0.3 [6]
In Vitro Motility Bovine Cardiac HMM 0.59 ± 0.149 [5]
Phosphate Release Bovine Cardiac Myosin-S1 1.85 ± 0.14 [5]
Human Cardiac Myosin-S1 1.78 ± 0.069 [5]

| Maximal Tension | Skinned Rat Cardiac Muscle Fibers | ~70% reduction at 1.0 µM |[6] |

Table 2: Cellular Effects of MYK-461 on Cardiomyocytes

Parameter Cell Type Treatment Result Reference
Fractional Shortening Adult Rat Ventricular Cardiomyocytes Dose-dependent IC50 = 0.18 µM [6]
db/db Mouse Cardiomyocytes 250 nM MYK-461 Decreased from 11.43% to 8.67% [12]
Contraction Velocity db/db Mouse Cardiomyocytes 250 nM MYK-461 Decreased from 2.53 µm/s to 2.0 µm/s [12]
Sarcomere Contractility hiPSC-CMs with MYBPC3 mutation 1 µM MYK-461 Normalized hypercontractility [10]
Relaxation hiPSC-CMs with MYBPC3 mutation 2-4 µM MYK-461 Normalized prolonged relaxation [10]

| CCCP-induced Contracture | Adult Rat Ventricular Cardiomyocytes | Dose-dependent | IC50 = 1.05 µM |[13] |

Experimental Protocols and Workflows

Overall Experimental Workflow

The general workflow involves producing a lentivirus carrying a gene of interest (e.g., a mutant sarcomeric protein), transducing cardiomyocytes to create a disease model, treating the cells with MYK-461, and finally, assessing the functional outcomes.

experimental_workflow cluster_LV Lentivirus Production cluster_Model In Vitro Model Generation & Treatment cluster_Assay Functional Assessment p1 Design Transfer Plasmid (e.g., with HCM mutation) p2 Co-transfect HEK293T cells p1->p2 p3 Harvest & Concentrate Virus p2->p3 p4 Titer Viral Stock p3->p4 m2 Transduce with Lentivirus p4->m2 Add Virus to Cells m1 Isolate/Culture Cardiomyocytes (e.g., iPSC-CMs) m1->m2 m3 Establish Disease Phenotype m2->m3 m4 Treat with MYK-461 vs. Vehicle m3->m4 a1 Contractility Assays m4->a1 a2 ATPase Activity Assays m4->a2 a3 Ca2+ Transient Analysis m4->a3 a4 Gene Expression Analysis m4->a4

Caption: Workflow for modeling HCM and testing MYK-461 in vitro.

Protocol 1: Production of Lentiviral Vectors for Cardiomyocyte Transduction

This protocol describes the generation of high-titer, VSV-G pseudotyped lentiviral particles for efficient transduction of cardiomyocytes.[7][9]

Materials:

  • HEK293T cells

  • Complete DMEM (10% FBS, 1% Pen-Strep)

  • Lentiviral plasmids:

    • Transfer plasmid (carrying your gene of interest, e.g., a mutant MYH7, under a suitable promoter like CMV or a cardiac-specific promoter like cTnT)

    • Packaging plasmid (e.g., psPAX2 or pCMVΔR8.91)

    • Envelope plasmid (e.g., pMD2.G, encoding VSV-G)

  • Transfection reagent (e.g., Lipofectamine 3000, PEI)

  • Opti-MEM or serum-free medium

  • 0.45 µm syringe filters

  • Ultracentrifuge or concentration solution (e.g., Lenti-X Concentrator)

  • PBS and 1% BSA in PBS

Procedure:

  • Day 1: Seed HEK293T Cells:

    • Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • Day 2: Transfection:

    • Prepare the plasmid DNA mix in a sterile tube. For a 10 cm dish, use a ratio of 4:2:1 for Transfer:Packaging:Envelope plasmids (e.g., 10 µg: 5 µg: 2.5 µg).

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.

    • Combine the DNA mix and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.

    • Incubate at 37°C, 5% CO₂.

  • Day 3: Change Medium:

    • After 12-16 hours, carefully remove the medium containing the transfection complex and replace it with fresh, pre-warmed complete DMEM.

  • Day 4 & 5: Harvest Viral Supernatant:

    • At 48 hours post-transfection, collect the cell culture supernatant (which contains the viral particles) into a sterile conical tube.

    • Add fresh medium to the cells and return them to the incubator.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

    • Centrifuge the pooled supernatant at 3,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Concentration and Storage:

    • Concentrate the viral particles by ultracentrifugation (e.g., 50,000 x g for 2 hours at 4°C) or by using a commercial concentration reagent.

    • Resuspend the viral pellet in a small volume of cold PBS or DMEM.

    • Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Cardiomyocytes In Vitro

This protocol outlines the steps for transducing cultured cardiomyocytes, such as those derived from human induced pluripotent stem cells (hiPSC-CMs).[14][15]

Materials:

  • Cultured cardiomyocytes (e.g., hiPSC-CMs)

  • Concentrated lentiviral stock

  • Appropriate cardiomyocyte culture medium

  • Polybrene (stock solution of 8 mg/mL)

  • 24-well culture plates

Procedure:

  • Day 1: Seed Cardiomyocytes:

    • Plate cardiomyocytes in a 24-well plate at a density that allows for optimal health and transduction (e.g., 0.5 x 10⁵ cells/well).[15] Allow cells to attach and recover for 18-24 hours.

  • Day 2: Transduction:

    • Thaw the lentiviral aliquot on ice.

    • Calculate the required volume of virus based on the desired Multiplicity of Infection (MOI). MOI is the ratio of infectious viral particles to the number of cells. An MOI of 5-20 is a good starting point for cardiomyocytes.

      • Formula: (Number of cells) x (Desired MOI) = Total Transducing Units (TU) needed.

      • Formula: (Total TU needed) / (Viral Titer in TU/mL) = Volume of virus to add.

    • Prepare the transduction medium. For each well, add the calculated volume of virus and Polybrene (to a final concentration of 4-8 µg/mL) to fresh cardiomyocyte medium.

    • Remove the old medium from the cells and add the transduction medium.

    • Incubate at 37°C, 5% CO₂ for 18-24 hours. For cells sensitive to Polybrene, incubation can be as short as 4-6 hours.[15]

  • Day 3: Medium Change:

    • Remove the transduction medium and replace it with fresh, pre-warmed cardiomyocyte culture medium.

  • Day 5-7 onwards: Gene Expression and Phenotype Development:

    • Culture the cells for an additional 3-7 days to allow for robust transgene expression.

    • If the lentivirus contains a fluorescent reporter (e.g., GFP), monitor transduction efficiency using fluorescence microscopy.

    • The cells are now ready for downstream analysis and treatment with MYK-461.

Protocol 3: Functional Assessment of MYK-461 Effects

After establishing the lentiviral-based HCM model, these assays can be used to quantify the effects of MYK-461 treatment.

A. Cardiomyocyte Contractility Assay

This assay measures the change in cell length during contraction (fractional shortening).[6][12]

  • Plate transduced cardiomyocytes on glass-bottom dishes.

  • After the desired treatment period with MYK-461 or vehicle control, place the dish on an inverted microscope equipped with a camera capable of high-speed video capture.

  • Maintain the cells at 37°C.

  • Record videos of spontaneously contracting cells at a high frame rate (e.g., 100 fps).

  • Using analysis software (e.g., SarcTrack, ImageJ), measure the diastolic (relaxed) and systolic (contracted) length of individual cells.[10]

  • Calculate Fractional Shortening (FS%) as: [(Diastolic Length - Systolic Length) / Diastolic Length] * 100.

  • Compare the FS% between MYK-461 and vehicle-treated groups.

B. Myofibril ATPase Activity Assay

This biochemical assay measures the rate of ATP hydrolysis by the myosin motor.[6]

  • Isolate myofibrils from transduced cardiomyocytes after treatment.

  • Use a commercially available malachite green-based colorimetric assay kit that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Incubate a known quantity of myofibril protein with ATP in the presence of varying concentrations of MYK-461.

  • Stop the reaction at a specific time point and add the malachite green reagent.

  • Measure the absorbance at ~620 nm using a plate reader.

  • Generate a standard curve using known concentrations of phosphate to determine the amount of Pi released.

  • Calculate the ATPase rate and determine the IC50 of MYK-461 by plotting the rate against the log of the inhibitor concentration.

C. Calcium Transient Measurement

This assay assesses if MYK-461 affects the intracellular calcium cycle, which is typically unaltered by the drug.[6]

  • Load the transduced and treated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Using a calcium imaging system (e.g., IonOptix or a fluorescence microscope with appropriate filters), record the fluorescence intensity changes during cardiomyocyte contraction.

  • Analyze the recordings to determine the amplitude and decay kinetics of the calcium transient.

  • Confirm that MYK-461 reduces contractility without significantly altering the calcium transient, consistent with its direct action on the myofilaments.

References

Troubleshooting & Optimization

Mavacamten Cell Culture Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Mavacamten Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Mavacamten concentration for cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during cell culture experiments with Mavacamten.

Problem Possible Cause Suggested Solution
Reduced Cell Viability or Cytotoxicity Mavacamten concentration is too high.Titrate Mavacamten to a lower concentration. A typical starting range for in vitro studies is 250 nM to 500 nM.[1] No evidence of cytotoxicity was observed in HEK293 cells at concentrations up to 30 μM.[2]
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is minimal and consistent across all experimental conditions (typically <0.1% v/v).[2]
Cell type is particularly sensitive.Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
Inconsistent or No Effect on Cardiomyocyte Contractility Mavacamten concentration is too low.Increase the Mavacamten concentration. Effective concentrations in published studies range from 0.3 µM to 0.5 µM.[3][4][5][6]
Insufficient incubation time.Optimize the incubation time. Effects on contractility in iPSC-CMs have been observed after as little as five to fifteen minutes.[4] For chronic studies, longer incubation periods may be necessary.
Issues with the contractility assay.Ensure your assay is properly calibrated and validated. Common assays include video-based analysis of sarcomere shortening, traction force microscopy, and analysis of calcium transients.
Unexpected Changes in Gene or Protein Expression Off-target effects of Mavacamten.While Mavacamten is a selective cardiac myosin inhibitor, it's important to include appropriate controls to rule out off-target effects.[7]
Secondary effects of reduced contractility.Reduced cardiomyocyte contractility can lead to downstream changes in signaling pathways and gene expression. Analyze time-course experiments to distinguish primary from secondary effects.
Difficulty Dissolving or Mavacamten Precipitating in Media Poor solubility of Mavacamten powder.Prepare a stock solution in a suitable solvent like DMSO before diluting it in your cell culture medium.[2][4]
Saturation in the final medium.Ensure the final concentration of Mavacamten in the medium does not exceed its solubility limit. Gently warm the medium and vortex to aid dissolution.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration of Mavacamten for in vitro experiments with cardiomyocytes?

A recommended starting point for Mavacamten concentration in cell culture experiments with cardiomyocytes is in the range of 250 nM to 500 nM.[1] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response study. In various studies, concentrations ranging from 0.3 µM to 0.5 µM have been shown to be effective in reducing cardiomyocyte hypercontractility.[3][4][5][6]

2. How should I prepare a Mavacamten solution for cell culture?

Mavacamten is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2][4] This stock solution is then diluted to the desired final concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.[2]

3. What is the mechanism of action of Mavacamten in cardiomyocytes?

Mavacamten is a first-in-class, selective, and reversible allosteric inhibitor of cardiac myosin ATPase.[8][9][10] It acts by reducing the number of myosin heads that can form cross-bridges with actin, thereby decreasing the force of contraction.[7][9] This mechanism addresses the hypercontractility often observed in conditions like hypertrophic cardiomyopathy (HCM).[11] Mavacamten stabilizes an autoinhibited, energy-sparing "super-relaxed state" of the myosin heads.[12]

4. How can I measure the effect of Mavacamten on cardiomyocyte contractility in my cell culture model?

Several in vitro assays can be used to quantify the effects of Mavacamten on cardiomyocyte contractility:

  • Video-based Sarcomere Shortening Analysis: This method involves recording videos of beating cardiomyocytes and analyzing the change in sarcomere length to determine parameters like fractional shortening and contraction velocity.[1]

  • Traction Force Microscopy (TFM): TFM measures the contractile forces exerted by cardiomyocytes on a flexible substrate.

  • Calcium Transient Analysis: This involves using calcium-sensitive fluorescent dyes to measure changes in intracellular calcium levels, which are tightly coupled to cardiomyocyte contraction.

  • Engineered Heart Tissues (EHTs): Three-dimensional EHTs provide a more physiologically relevant model to assess the effects of Mavacamten on cardiac muscle function, including force of contraction and relaxation kinetics.[5]

5. Are there any known off-target effects of Mavacamten that I should be aware of in my experiments?

Mavacamten is designed to be a selective inhibitor of cardiac myosin.[7] However, as with any pharmacological agent, it is essential to include proper controls in your experiments to monitor for potential off-target effects. This includes vehicle controls (medium with the same concentration of solvent used to dissolve Mavacamten) and potentially testing the effect of Mavacamten on non-cardiac cell types.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies with Mavacamten.

Table 1: IC50 Values of Mavacamten

System Myosin Type IC50 Reference
Purified ActomyosinBovine Cardiac0.473 ± 0.006 µM[13]
Purified ActomyosinHuman Cardiac1.78 ± 0.069 µM[13]
Purified ActomyosinRabbit Fast Skeletal5.85 ± 0.65 µM[13]
Permeabilized Cardiac MyofibrilsMouse~0.3 µM[4]
Super Relaxed State TransitionSwine Thick Filaments1.2 ± 0.5 µM[12]

Table 2: Effective Concentrations and Observed Effects of Mavacamten in Cell-Based Assays

Cell Type/Model Mavacamten Concentration Observed Effect Reference
Isolated Mouse Cardiomyocytes (db/db)250 nMDecreased fractional shortening and contraction velocity.[1]
Human iPSC-CMs with MYH6 variants500 nMEliminated differences in contraction amplitude after 5-15 minutes.[4]
Human Myocardium Strips0.5 µM~25-30% decrease in maximal tension.[6]
Human Engineered Heart Tissues0.33 µM~40% decrease in peak force.[5]
Human Engineered Heart Tissues0.5 µM~85% decrease in peak force.[5]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with Mavacamten

  • Cell Seeding: Plate cardiomyocytes (e.g., iPSC-CMs or primary cardiomyocytes) at a desired density in a suitable culture vessel. Allow cells to adhere and establish a stable, beating phenotype.

  • Mavacamten Stock Solution Preparation: Dissolve Mavacamten powder in sterile DMSO to prepare a concentrated stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C for long-term use.

  • Preparation of Treatment Medium: On the day of the experiment, thaw an aliquot of the Mavacamten stock solution. Dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all conditions and is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the Mavacamten-containing medium or vehicle control medium.

  • Incubation: Incubate the cells for the desired duration. Incubation times can range from minutes for acute studies of contractility to several days for chronic studies of gene expression or hypertrophy.

  • Downstream Analysis: Following incubation, proceed with the planned experimental assays, such as contractility measurement, viability assays, protein extraction for Western blotting, or RNA isolation for qPCR.

Visualizations

Mavacamten_Mechanism_of_Action cluster_Sarcomere Cardiomyocyte Sarcomere cluster_Mavacamten_Action Mavacamten Intervention Myosin Cardiac Myosin CrossBridge Myosin-Actin Cross-Bridge Myosin->CrossBridge Binds Inhibition Inhibits Myosin ATPase Myosin->Inhibition Actin Actin Filament Actin->CrossBridge Contraction Hypercontractility CrossBridge->Contraction Leads to NormalizedContraction Normalized Contractility Mavacamten Mavacamten Mavacamten->Myosin Targets ReducedCrossBridge Reduced Cross-Bridge Formation Inhibition->ReducedCrossBridge Results in ReducedCrossBridge->NormalizedContraction Leads to

Caption: Mavacamten's mechanism of action in reducing cardiomyocyte hypercontractility.

Mavacamten_Experimental_Workflow start Start: Cardiomyocyte Culture (e.g., iPSC-CMs) prep Prepare Mavacamten Stock (in DMSO) start->prep treat Treat Cells with Mavacamten (Varying Concentrations) start->treat prep->treat incubate Incubate (Acute or Chronic) treat->incubate analysis Functional & Molecular Analysis incubate->analysis contractility Contractility Assays (e.g., Sarcomere Shortening) analysis->contractility viability Viability/Toxicity Assays (e.g., MTT, LDH) analysis->viability expression Gene/Protein Expression (qPCR, Western Blot) analysis->expression end End: Data Analysis & Interpretation contractility->end viability->end expression->end

Caption: A typical experimental workflow for evaluating Mavacamten in cell culture.

Mavacamten_Signaling_Pathway Hypercontractility Sarcomeric Hyperactivity (e.g., HCM mutations) ProHypertrophic Increased Pro-Hypertrophic Signaling Hypercontractility->ProHypertrophic ReducedContractility Normalized Contractility Hypercontractility->ReducedContractility Hypertrophy Cardiomyocyte Hypertrophy & Fibrosis ProHypertrophic->Hypertrophy Mavacamten Mavacamten Mavacamten->Hypercontractility Inhibits ReducedSignaling Decreased Pro-Hypertrophic Signaling ReducedContractility->ReducedSignaling ReducedPathology Reduced Hypertrophy & Fibrosis ReducedSignaling->ReducedPathology

Caption: Mavacamten's effect on pro-hypertrophic signaling pathways in cardiomyocytes.

References

Troubleshooting Mavacamten solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Mavacamten in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate immediately after adding my Mavacamten DMSO stock to my aqueous cell culture medium. What is the likely cause?

This is a common issue when a compound with low aqueous solubility is transferred from a high-concentration organic stock solution. The primary causes include:

  • Exceeding Solubility Limit: The final concentration of Mavacamten in your aqueous medium likely exceeds its solubility limit. Mavacamten is sparingly soluble in aqueous buffers[1].

  • Improper Dilution: Rapidly adding the DMSO stock into the medium can create localized areas of high concentration, causing the compound to "crash out" of the solution before it can be evenly dispersed.

  • Temperature Shock: Adding a cold stock solution from -20°C storage directly to warm 37°C media can decrease solubility and promote precipitation[2][3].

Q2: My Mavacamten stock solution in DMSO appears cloudy or has visible particles. What should I do?

A cloudy stock solution indicates that Mavacamten has precipitated. This can result from storage at low temperatures or from exceeding its solubility limit in DMSO.

  • Action: Gently warm the solution in a 37°C water bath and vortex or sonicate until the solution is clear[2][4]. Product data sheets indicate that sonication may be needed to dissolve Mavacamten in DMSO at very high concentrations[4][5]. Always visually inspect your stock solution for clarity before use.

Q3: The medium in my cell culture plate looked clear initially, but became cloudy after a few hours of incubation. Why did this happen?

Delayed precipitation can occur due to several factors:

  • Compound Instability: The compound may have limited stability in the aqueous environment of your culture medium over time.

  • Interaction with Media Components: Salts, proteins, and other components in the media can interact with Mavacamten, reducing its solubility over the incubation period[2][3].

  • Evaporation: Evaporation of media from the culture vessel can increase the concentration of Mavacamten, pushing it beyond its solubility limit[2][3]. Ensure your incubator has proper humidification.

Q4: What is the recommended solvent for making a Mavacamten stock solution?

DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of Mavacamten for in vitro use[1][4][6]. Other organic solvents like Dimethylformamide (DMF) and ethanol can also be used[1]. For maximum solubility in aqueous buffers, it is recommended to first dissolve Mavacamten in DMF[1].

Q5: What is the underlying mechanism of action for Mavacamten that I should consider for my assay design?

Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase[1][6]. It functions by binding directly to the β-cardiac myosin heavy chain and stabilizing it in an energy-sparing, "super-relaxed" state (SRX)[6]. This reduces the number of available myosin heads that can form cross-bridges with actin, thereby decreasing excessive myocardial contractility without directly affecting intracellular calcium concentrations[6][7][8]. Its IC50 for human cardiac myosin is approximately 0.711 µM (711 nM)[5][9].

Quantitative Solubility Data

The solubility of Mavacamten can vary between suppliers and batches. The following table summarizes reported solubility data.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO ~83.33~304.86Ultrasonic assistance may be required[5].
DMSO 62.5228.66Sonication is recommended[4].
DMSO 20~73.17-
DMF 33~120.73-
Ethanol 1~3.66-
1:1 DMF:PBS (pH 7.2) ~0.5~1.83Aqueous solution not recommended for storage longer than one day[1].

Molecular Weight of Mavacamten is 273.34 g/mol [5][6].

Experimental Protocols & Workflows

Protocol 1: Preparation of Mavacamten Stock Solution in DMSO
  • Calculate Mass: Determine the required mass of Mavacamten powder to achieve the desired stock concentration (e.g., 10 mM, 30 mM).

  • Weigh Compound: Accurately weigh the solid Mavacamten in a suitable tube.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.

  • Inspect: Visually confirm that no particulate matter remains. A clear solution is critical.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability[4]. A stock solution in DMSO is stable for up to one year at -80°C[4].

Protocol 2: Preparation of Working Solution in Aqueous Media

This protocol is designed to minimize precipitation when diluting the DMSO stock solution.

  • Warm Components: Pre-warm your cell culture medium or aqueous buffer to the experimental temperature (typically 37°C). If your DMSO stock is frozen, thaw it and bring it to room temperature.

  • Prepare Intermediate Dilution (Optional): For very high final dilutions, consider a serial dilution. First, dilute the high-concentration DMSO stock into a small volume of fresh DMSO to create a lower-concentration intermediate stock.

  • Dilute into Media: Add the required volume of the Mavacamten DMSO stock to the pre-warmed medium. Crucially, add the stock solution dropwise directly into the vortex of the swirling media. This ensures rapid and even dispersion, preventing localized high concentrations. Do not add the media to the stock solution.

  • Mix Gently: After adding the stock, gently swirl the flask or invert the tube to ensure the final solution is homogenous. Avoid vigorous vortexing, which can damage proteins in serum-containing media.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.

  • Use Immediately: It is best practice to prepare the final working solution fresh for each experiment and use it immediately. Do not store dilute aqueous solutions of Mavacamten[1].

Mavacamten Mechanism of Action

Mavacamten_MoA cluster_myosin Myosin Head States SRX Super-Relaxed State (SRX) (Auto-inhibited, Low ATPase) DRX Disordered-Relaxed State (DRX) SRX->DRX Activation DRX->SRX Inhibition Active Active State (Actin-bound, High ATPase) DRX->Active Binding Active->DRX Release Mavacamten Mavacamten Mavacamten->SRX Stabilizes Actin Actin Actin->DRX ATP ATP ATP->Active Hydrolysis Ca Ca²⁺ Ca->SRX Ca²⁺ Independent

Caption: Mavacamten stabilizes the auto-inhibited super-relaxed state (SRX) of cardiac myosin.

Workflow for Preparing Mavacamten Working Solution

Mavacamten_Workflow decision decision proc proc io io start Start: Prepare Working Solution weigh 1. Weigh Mavacamten Powder start->weigh dissolve 2. Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve check_stock Is Stock Solution Clear? dissolve->check_stock warm_media 3. Pre-warm Aqueous Media to 37°C check_stock->warm_media Yes troubleshoot Warm & Sonicate Again check_stock->troubleshoot No dilute 4. Add Stock Dropwise to Swirling Media warm_media->dilute mix 5. Mix Gently dilute->mix end_assay Use Immediately in Assay mix->end_assay troubleshoot->check_stock Troubleshooting_Logic q q sol sol start Precipitation Observed q_when When did it occur? start->q_when q_stock Is stock solution clear? q_when->q_stock Immediately after dilution q_incubation q_incubation q_when->q_incubation After hours of incubation q_conc Is final conc. too high? q_stock->q_conc Yes sol_stock Action: - Warm stock to 37°C - Vortex or sonicate - Ensure fully dissolved q_stock->sol_stock No sol_evap Action: - Ensure proper incubator humidity - Use sealed plates if possible q_incubation->sol_evap Check for evaporation sol_stability Action: - Decrease incubation time - Refresh media with fresh compound  for long experiments q_incubation->sol_stability Consider stability q_dilution Dilution technique correct? q_conc->q_dilution No sol_conc Action: - Lower the final working conc. - Check solubility limits q_conc->sol_conc Yes sol_media Action: - Pre-warm media to 37°C - Add stock dropwise to media  while swirling q_dilution->sol_media No sol_other Consider media interactions. Try different media formulation. q_dilution->sol_other Yes

References

Identifying and mitigating off-target effects of MYK-461

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MYK-461 (Mavacamten). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this cardiac myosin inhibitor during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for MYK-461?

A1: MYK-461, also known as Mavacamten, is a first-in-class, selective allosteric inhibitor of cardiac myosin.[1][2] It directly targets the β-cardiac myosin heavy chain, reducing the adenosine triphosphatase (ATPase) activity.[3] This inhibition decreases the number of myosin heads that can form cross-bridges with actin, thereby reducing sarcomere hypercontractility.[2] Mechanistically, MYK-461 stabilizes an auto-inhibited, energy-sparing state of the myosin known as the super-relaxed state (SRX).[4]

Q2: What are the known off-target effects of MYK-461 at the molecular level?

A2: Preclinical safety pharmacology studies have evaluated MYK-461 for off-target activities. In a screening panel of various kinases, enzymes, and binding receptors, no significant off-target effects (defined as ≥50% stimulation or inhibition) were observed at a concentration of 10 µM.[5] While MYK-461 is selective for cardiac myosin, it does exhibit some activity against other myosin isoforms, albeit at significantly lower potencies.

Q3: How selective is MYK-461 for cardiac myosin over other myosin isoforms?

A3: MYK-461 demonstrates significant selectivity for cardiac myosin. The IC50 value for inhibition of mouse cardiac myofibril ATPase activity is approximately 0.3 µM.[1][3] In contrast, the IC50 for rabbit fast skeletal myosin is significantly higher, indicating lower potency. One study reported an IC50 of 2.14 µM for rabbit skeletal myofibrils, suggesting a greater than 4-fold selectivity for cardiac myosin.[6] Another source indicates an IC50 of 4.7 µM for rabbit skeletal myosin.[3] This selectivity is a key factor in minimizing off-target effects on skeletal muscle function.

Q4: Can MYK-461 affect non-muscle myosins?

Q5: Is MYK-461 cytotoxic?

A5: In vitro cytotoxicity assays have been conducted to assess the potential for MYK-461 to cause cell death. In HepG2 (human hepatoma) cells, no evidence of cytotoxicity was observed at concentrations up to 10 µM for 72 hours, as measured by cell counts, nuclear area, DNA structure, mitochondrial mass, and membrane potential.[5] A small increase in cell membrane permeability was noted at a concentration of approximately 4.08 µM.[5] Overall, the available data suggests low cytotoxic potential at typical experimental concentrations.

Troubleshooting Guides

Identifying and Mitigating Off-Target Effects

This guide provides a systematic approach to identifying and mitigating potential off-target effects of MYK-461 in your experimental systems.

cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target vs. Off-Target Assessment cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Mitigation Strategies Observe Unexpected Phenotype Observe Unexpected Phenotype Dose-Response Curve Dose-Response Curve Observe Unexpected Phenotype->Dose-Response Curve Is the effect dose-dependent? Selectivity Assays Selectivity Assays Dose-Response Curve->Selectivity Assays Compare with known on-target IC50 Rescue Experiment Rescue Experiment Selectivity Assays->Rescue Experiment Can the phenotype be rescued by modulating the on-target pathway? Broad Spectrum Screening Broad Spectrum Screening Rescue Experiment->Broad Spectrum Screening If not rescued, suspect off-target Target Deconvolution Target Deconvolution Broad Spectrum Screening->Target Deconvolution Identify potential off-targets Optimize Concentration Optimize Concentration Target Deconvolution->Optimize Concentration Mitigate by reducing concentration Use More Specific Analogs Use More Specific Analogs Target Deconvolution->Use More Specific Analogs If available Modify Experimental System Modify Experimental System Target Deconvolution->Modify Experimental System e.g., knockout of suspected off-target

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with MYK-461.

Issue: An unexpected cellular phenotype is observed that is not readily explained by cardiac myosin inhibition.

Troubleshooting Step Action Expected Outcome / Interpretation
1. Verify On-Target Engagement Perform a dose-response curve for the unexpected phenotype and compare the EC50/IC50 to the known on-target IC50 of MYK-461 for cardiac myosin (approx. 0.3 µM).If the EC50/IC50 for the unexpected phenotype is similar to the on-target IC50, the effect may be a downstream consequence of on-target activity. If it is significantly different, it may be an off-target effect.
2. Assess Selectivity If working with cells expressing multiple myosin isoforms, perform comparative ATPase or motility assays with purified non-cardiac myosins (e.g., skeletal, smooth, non-muscle).This will confirm if the observed effect is due to inhibition of other myosins. Refer to the quantitative data table below for known selectivity.
3. Perform a Rescue Experiment If possible, genetically or pharmacologically activate the downstream pathway of cardiac myosin to see if the unexpected phenotype is reversed.If the phenotype is rescued, it is likely linked to the on-target mechanism. If not, it strengthens the evidence for an off-target effect.
4. Broad-Spectrum Off-Target Screening If an off-target effect is suspected, consider screening MYK-461 against a broad panel of kinases and receptors.This can help identify potential unintended molecular targets. Note that preclinical data suggests a low likelihood of significant hits at 10 µM.[5]
5. Mitigate the Off-Target Effect - Optimize Concentration: Use the lowest effective concentration of MYK-461 that elicits the desired on-target effect to minimize off-target engagement.- Use a More Specific Analog: If available, test a structurally related analog with a different selectivity profile.- Modify the Experimental System: In cellular models, consider using cell lines with knockout or knockdown of the suspected off-target protein to confirm its role in the observed phenotype.These strategies can help to isolate the on-target effects of MYK-461 and validate experimental findings.
Troubleshooting In Vitro Assays

Myosin ATPase Assay

Issue: Inconsistent or unexpected ATPase activity results.

Potential Cause Troubleshooting Step
Enzyme Inactivity Confirm the activity of your purified myosin preparation with a positive control (no inhibitor) and a negative control (no ATP).
Incorrect ATP Concentration Ensure the ATP concentration is appropriate for the assay. For IC50 determination, an ATP concentration near the Km of the enzyme is often used.
Inhibitor Precipitation Visually inspect the assay wells for any precipitation of MYK-461, especially at higher concentrations. Ensure the DMSO concentration is consistent across all wells and within the recommended tolerance of the assay.
Assay Buffer Composition The ATPase activity of some myosins is sensitive to salt concentration. Ensure that the ionic strength and pH are consistent across all experimental conditions.[8]
Coupled Assay Rate Limitation If using a coupled enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase), ensure that the rate of the coupled reaction is not limiting the overall measured ATPase rate. This can be checked by adding a known amount of ADP and measuring the signal response time.[9]

In Vitro Motility Assay

Issue: No or reduced actin filament motility.

Potential Cause Troubleshooting Step
Inactive Myosin Ensure the myosin preparation is active. "Dead" or inactive myosin heads can bind to actin filaments and impede movement. Consider using a protocol to remove inactive heads, such as pelleting with actin in the presence of ATP.
Surface Issues The surface chemistry of the flow cell is critical. Ensure proper coating (e.g., nitrocellulose) and blocking (e.g., with BSA) to prevent non-specific binding and denaturation of myosin.
Inhibitor Concentration Too High High concentrations of MYK-461 can completely abolish motility. Perform a dose-response experiment to find the optimal concentration range for observing partial inhibition.
Assay Buffer Conditions Osmolytes and other components in the buffer can affect motility. Ensure the buffer composition is optimized for your specific myosin and experimental setup.
Phototoxicity If using fluorescently labeled proteins, minimize exposure to excitation light to prevent phototoxicity and photobleaching, which can damage the proteins and affect motility.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the on-target potency and selectivity of MYK-461.

Table 1: IC50 Values of MYK-461 for Myosin ATPase Activity

Myosin SourceAssay SystemIC50 (µM)Reference
Mouse CardiacMyofibrils0.3[1][3]
Bovine CardiacMyofibrils0.490 ± 0.027[6]
Human CardiacMyofibrils0.711 ± 0.099[6]
Rabbit Fast SkeletalMyofibrils2.14 ± 0.27[6]
Rabbit SkeletalPurified Myosin4.7[3]

Table 2: Off-Target Screening Summary

Assay TypeTarget PanelMYK-461 ConcentrationResultReference
In Vitro Binding and Enzyme AssaysPanel of kinases, enzymes, and receptors10 µMNo significant effects (≥50% inhibition/stimulation)[5]
Cytotoxicity AssayHepG2 cellsUp to 10 µM (72h)No evidence of cytotoxicity[5]

Experimental Protocols

Cardiac Myosin ATPase Assay (Coupled Spectrophotometric Assay)

This protocol is adapted from standard methods for measuring myosin ATPase activity.

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Prepare Reagents Prepare Reagents Prepare MYK-461 Dilutions Prepare MYK-461 Dilutions Prepare Reagents->Prepare MYK-461 Dilutions Mix Assay Components Mix Assay Components Prepare MYK-461 Dilutions->Mix Assay Components Initiate Reaction Initiate Reaction Mix Assay Components->Initiate Reaction Monitor Absorbance Monitor Absorbance Initiate Reaction->Monitor Absorbance Calculate ATPase Rate Calculate ATPase Rate Monitor Absorbance->Calculate ATPase Rate Generate Dose-Response Curve Generate Dose-Response Curve Calculate ATPase Rate->Generate Dose-Response Curve

Caption: Workflow for performing a coupled spectrophotometric myosin ATPase assay.

Materials:

  • Purified cardiac myosin (or subfragment-1)

  • F-actin (for actin-activated ATPase)

  • Assay Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM DTT)

  • Coupled enzyme system (Pyruvate kinase, Lactate dehydrogenase, Phosphoenolpyruvate)

  • NADH

  • ATP

  • MYK-461 stock solution in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare all assay components in the assay buffer. The final concentrations of the coupled enzyme system components need to be optimized for your specific conditions.

  • Prepare MYK-461 Dilutions: Prepare a serial dilution of MYK-461 in DMSO. Then, dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

  • Mix Assay Components: In each well of the microplate, add the assay buffer, coupled enzyme system components, NADH, myosin, and the desired concentration of MYK-461 (or DMSO for the control). If measuring actin-activated ATPase, include F-actin in this mixture.

  • Equilibrate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Start the reaction by adding ATP to each well.

  • Monitor Absorbance: Immediately begin reading the absorbance at 340 nm at regular intervals for a set period. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Data Analysis: Calculate the rate of ATPase activity from the linear portion of the absorbance vs. time plot. Plot the ATPase rate as a function of MYK-461 concentration and fit the data to a dose-response curve to determine the IC50.

In Vitro Motility Assay

This protocol provides a general workflow for conducting an in vitro motility assay to assess the effect of MYK-461 on myosin function.

Prepare Flow Cell Prepare Flow Cell Adsorb Myosin Adsorb Myosin Prepare Flow Cell->Adsorb Myosin Block Surface Block Surface Adsorb Myosin->Block Surface Add Actin Filaments Add Actin Filaments Block Surface->Add Actin Filaments Initiate Motility Initiate Motility Add Actin Filaments->Initiate Motility Image and Record Image and Record Initiate Motility->Image and Record Analyze Filament Velocity Analyze Filament Velocity Image and Record->Analyze Filament Velocity

Caption: Experimental workflow for an in vitro motility assay with MYK-461.

Materials:

  • Microscope slides and coverslips

  • Nitrocellulose

  • Purified myosin

  • Blocking solution (e.g., Bovine Serum Albumin - BSA)

  • Fluorescently labeled F-actin

  • Motility Buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM DTT, ATP regenerating system)

  • ATP

  • MYK-461 stock solution in DMSO

  • Fluorescence microscope with a sensitive camera

Procedure:

  • Prepare Flow Cell: Construct a flow cell by sandwiching double-sided tape between a microscope slide and a nitrocellulose-coated coverslip.

  • Adsorb Myosin: Introduce a solution of purified myosin into the flow cell and incubate to allow the myosin to adsorb to the nitrocellulose surface.

  • Block Surface: Wash out the unbound myosin and introduce a blocking solution (e.g., BSA) to passivate the surface and prevent non-specific binding of actin.

  • Add Actin Filaments: Introduce a solution of fluorescently labeled F-actin into the flow cell and allow the filaments to bind to the myosin heads.

  • Initiate Motility: Introduce the final motility buffer containing ATP and the desired concentration of MYK-461 (or DMSO for control).

  • Image and Record: Place the slide on the fluorescence microscope and record time-lapse movies of the moving actin filaments.

  • Analyze Filament Velocity: Use tracking software to measure the velocities of the moving filaments. Compare the velocities in the presence of MYK-461 to the control condition.

Signaling Pathway Diagram

The following diagram illustrates the on-target effect of MYK-461 on the cardiac myosin chemomechanical cycle.

M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Acto-Myosin-ADP-Pi M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Acto-Myosin-ADP AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM Acto-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Detachment) MYK461 MYK-461 MYK461->AM_ADP_Pi Inhibits

Caption: MYK-461 inhibits the cardiac myosin cycle primarily by slowing phosphate release.

References

Mavacamten Dose Titration Strategies: A Technical Support Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting preclinical studies involving mavacamten. The following sections offer frequently asked questions, detailed experimental protocols, and key data to guide effective dose titration strategies in various research settings.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges and questions that may arise during preclinical experiments with mavacamten.

Q1: What is the fundamental mechanism of action for mavacamten?

A1: Mavacamten is a first-in-class, reversible, and allosteric inhibitor of cardiac myosin.[1][2] It specifically targets the underlying cause of hypercontractility in hypertrophic cardiomyopathy (HCM).[3][4] By binding to myosin heads, it stabilizes them in an energy-sparing, "off-actin" state, reducing the number of available myosin heads that can form cross-bridges with actin.[1][2][3] This action decreases the excessive contractility of the heart muscle, improves diastolic relaxation, and reduces the pathological thickening characteristic of HCM.[3][5]

Q2: We are observing an excessive reduction in cardiac function (e.g., LVEF <50%) in our animal model. What could be the cause and how can we mitigate this?

A2: An excessive reduction in Left Ventricular Ejection Fraction (LVEF) is a known risk associated with mavacamten, as its mechanism involves reducing myocardial contractility.[6][7] This can lead to systolic dysfunction and heart failure.[7]

  • Troubleshooting Steps:

    • Dose Reduction/Interruption: The primary cause is likely a dose that is too high for the specific animal model or individual animal. As per clinical protocols, treatment should be temporarily interrupted if LVEF drops below 50%.[8][9] Once LVEF recovers, treatment can be resumed at a lower dose.

    • Re-evaluate Titration Strategy: Your dose titration schedule may be too aggressive. Consider smaller dose increments and longer intervals between adjustments to allow the drug to reach a steady state. Mavacamten has a long half-life, which varies across species.[10][11]

    • Assess for Drug-Drug Interactions: Mavacamten is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[5][11][12] Concomitant administration of drugs that inhibit these enzymes can significantly increase mavacamten exposure and the risk of excessive cardiac suppression.[13][14] Review all compounds being administered to the animals.

    • Consider Genetic Factors: In humans, CYP2C19 metabolizer status is the most influential covariate on drug exposure.[6][15] While less commonly characterized in preclinical models, underlying genetic differences in metabolism could contribute to inter-animal variability in drug response.

Q3: Our study shows high variability in drug efficacy at a given dose. What factors could be contributing to this?

A3: High variability is common in preclinical studies and can be attributed to several factors:

  • Pharmacokinetics: Mavacamten exhibits a low clearance, high volume of distribution, and a long terminal half-life, which can vary significantly across species.[10][11] These differences will affect the time to reach steady-state concentration and overall drug exposure.

  • Metabolism: As mentioned, metabolism via CYP enzymes (CYP2C19, CYP3A4) is a major source of variability.[6][12]

  • Animal Model: The specific genetic mutation and phenotype of your HCM animal model can influence the response to treatment. For example, studies have used models with mutations in the myosin heavy chain or regulatory light chain.[16] The severity of the baseline hypercontractility may dictate the required dose for a therapeutic effect.

  • Drug Administration: Ensure consistent oral administration and consider the fed/fasted state of the animals, as this may affect absorption.

Q4: What are the key parameters to monitor during a mavacamten dose titration study?

A4: A robust monitoring plan is critical for a successful and safe study. Based on clinical and preclinical findings, the following should be regularly assessed:

  • Cardiac Function (Echocardiography): This is the most critical monitoring tool. Key parameters include Left Ventricular Ejection Fraction (LVEF) to monitor for systolic dysfunction and Left Ventricular Outflow Tract (LVOT) gradient (at rest and provoked) to assess efficacy.[8][12]

  • Biomarkers: Plasma levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponins (cTnI or cTnT) are sensitive indicators of cardiac wall stress and injury. Significant reductions in these biomarkers have been observed with mavacamten treatment and serve as a good pharmacodynamic endpoint.[4][17]

  • Plasma Drug Concentration: Measuring mavacamten plasma levels can help correlate exposure with efficacy and safety, helping to explain variability and establish a therapeutic window for your model. Target plasma concentrations in human studies range from 350-700 ng/mL.[5][9][13]

  • Clinical Status: General observation of the animals for any signs of distress, changes in activity, or symptoms of heart failure is essential.

Quantitative Data Summary

The following tables provide key quantitative data from preclinical and clinical studies to inform experimental design.

Table 1: Cross-Species Pharmacokinetic Parameters of Mavacamten

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Terminal Half-LifeOral Bioavailability
RatLowHighLongExcellent
DogLowHighLongExcellent
MonkeyLowHighLongExcellent
Human0.51 (predicted)9.5 (predicted)9 days (predicted)Excellent

Data synthesized from Grillo et al., Xenobiotica, 2019.[10][11] Note: Specific values were not provided in the abstract, but the relative characteristics were described as consistent across species.

Table 2: Example Dosing Regimens from Clinical Trials (for reference in preclinical design)

Study / CohortStarting DoseTitration StrategyKey Monitoring Parameters
EXPLORER-HCM 5 mg/dayDoses adjusted (2.5, 5, 10, 15 mg) at weeks 8 & 14 based on plasma concentration and LVOT reduction.[5]Plasma concentration, LVEF, LVOT gradient.[8]
PIONEER-HCM (Cohort A) 10 or 15 mg/dayDose titrated at 4 weeks based on a target reduction in LVEF of 15-20% from baseline.[9]LVEF.[9]
PIONEER-HCM (Cohort B) 2 mg/dayDose increased to 5 mg/day at 4 weeks if resting LVOT gradient had not decreased by >50%.[9]Resting LVOT gradient.[9]
MAVA-LTE 5 mg/dayDose adjustments at 4, 8, 12, and 24 weeks based on site-read echocardiographic measures.[9]Valsalva LVOT gradient, LVEF.[9]

Experimental Protocols

This section provides a representative protocol for a dose-titration study in a preclinical model.

Protocol: Efficacy and Dose-Finding of Mavacamten in a Transgenic Mouse Model of HCM

  • Animal Model Selection:

    • Use a well-characterized transgenic mouse model of HCM (e.g., N47K-myosin regulatory light chain model[16] or a model with a myosin heavy chain mutation).

    • Animals should be of a specified age where the HCM phenotype is clearly established. House animals under standard conditions.

  • Baseline Characterization (Week 0):

    • Perform baseline transthoracic echocardiography under light isoflurane anesthesia to measure:

      • Left Ventricular Ejection Fraction (LVEF).

      • LV wall thickness.

      • Resting and provoked (e.g., with dobutamine) LVOT gradient.

    • Collect baseline blood samples via tail vein or saphenous vein for biomarker analysis (NT-proBNP, cTnI).

    • Randomize animals into vehicle control and mavacamten treatment groups.

  • Drug Preparation and Administration:

    • Prepare mavacamten in a suitable vehicle (e.g., DMSO) for oral administration.

    • Administer mavacamten or vehicle daily via oral gavage.

  • Dose Titration Workflow:

    • Initiation (Weeks 1-4): Begin all treatment animals on a low starting dose (e.g., 1-3 mg/kg/day). This dose should be determined from pilot studies or literature on similar compounds.

    • First Assessment (Week 4):

      • Repeat echocardiography and blood collection.

      • Decision Point:

        • If LVEF < 50%: Interrupt dosing. Re-assess weekly. Resume at 50% of the previous dose once LVEF ≥ 55%.

        • If LVOT gradient reduction is significant (e.g., >50%) and LVEF ≥ 55%: Maintain the current dose.

        • If LVOT gradient reduction is insufficient (e.g., <30%) and LVEF ≥ 55%: Escalate the dose by a predetermined increment (e.g., increase to 5-10 mg/kg/day).

    • Subsequent Assessments (e.g., Week 8, Week 12):

      • Repeat assessments and apply the decision logic from Week 4.

      • Continue titration until a therapeutic effect is achieved while maintaining LVEF ≥ 55% or the maximum planned dose is reached.

  • Terminal Endpoint Analysis:

    • Euthanize animals and collect heart tissue for histological analysis (e.g., H&E for hypertrophy, Masson's trichrome for fibrosis) and molecular analysis (e.g., gene expression studies).

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanism of mavacamten and a typical experimental workflow.

Mavacamten_Mechanism cluster_Sarcomere Sarcomere Contraction Cycle Myosin_SRX Myosin Heads (Super-Relaxed State) Myosin_On Myosin Heads ('On-Actin' State) Myosin_SRX->Myosin_On Activation CrossBridge Actin-Myosin Cross-Bridge Formation Myosin_On->CrossBridge Binding HCM_State Excessive 'On-Actin' State Hypercontractility Contraction Muscle Contraction (Force Generation) CrossBridge->Contraction Power Stroke Mavacamten Mavacamten Mavacamten->Myosin_SRX Stabilizes (Inhibits Activation)

Caption: Mavacamten's mechanism of action in inhibiting hypercontractility.

Dose_Titration_Workflow Start Start Study (Baseline Echo & Biomarkers) Dose_Init Initiate Low Dose Mavacamten (e.g., 1-3 mg/kg) Start->Dose_Init Assess_W4 Week 4 Assessment (Echo & Biomarkers) Dose_Init->Assess_W4 4 Weeks LVEF_Check LVEF < 50%? Assess_W4->LVEF_Check LVOT_Check LVOT Reduction Sufficient? LVEF_Check->LVOT_Check No Interrupt Interrupt Dosing Re-assess weekly Resume at lower dose LVEF_Check->Interrupt Yes Maintain Maintain Dose Proceed to next assessment LVOT_Check->Maintain Yes Increase Increase Dose LVOT_Check->Increase No Interrupt->Assess_W4 Upon LVEF Recovery Endpoint Study Endpoint (Final Assessment) Maintain->Endpoint After final timepoint Increase->Assess_W4 Treat for 4 more weeks

Caption: A representative workflow for preclinical mavacamten dose titration.

References

Navigating Mavacamten in the Laboratory: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with Mavacamten, ensuring its stability and proper storage is paramount for reliable experimental outcomes. This technical support center provides a comprehensive guide to handling Mavacamten in the lab, complete with troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Mavacamten?

A1: Solid Mavacamten is a crystalline solid and should be stored under specific conditions to ensure its long-term stability. For short-term storage (days to weeks), it is recommended to keep it in a dry, dark place at 0-4°C. For long-term storage (months to years), the compound should be stored at -20°C.[1] A certificate of analysis for Mavacamten indicates a stability of at least three years when stored as a powder at -20°C.[2] It is also advised to store it under anhydrous conditions and protected from light.[3]

Q2: How should I prepare and store Mavacamten solutions?

A2: Mavacamten is soluble in organic solvents like DMSO.[1] For in vitro experiments, stock solutions are typically prepared in DMSO. These stock solutions are stable for up to one year when stored at -80°C and for six months at -20°C.[2] When preparing aqueous solutions for assays, it is recommended to first dissolve Mavacamten in DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions of Mavacamten are not stable for long periods and should ideally be used within the same day of preparation.

Q3: Is Mavacamten sensitive to light?

A3: Yes, protection from light is a recommended storage condition for Mavacamten.[3] To prevent potential photodegradation, always store both the solid compound and its solutions in light-protecting containers, such as amber vials, or by wrapping the containers in aluminum foil.

Q4: What is the stability of Mavacamten at different pH values?

A4: Mavacamten has been found to be stable under various pH conditions, with the significant exception of strongly acidic environments.[4] In a forced degradation study, Mavacamten was shown to be prone to hydrolysis under acidic conditions.[4]

Q5: What are the known degradation products of Mavacamten?

A5: Under acidic hydrolytic stress, Mavacamten degrades into two primary products: 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione and 1-phenylethanamine.[4] The formation of these degradation products should be monitored, especially in acidic solutions, as 1-phenylethanamine is a potential skin sensitizer.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results in in vitro assays Mavacamten degradation in aqueous assay buffer.Prepare fresh aqueous solutions of Mavacamten for each experiment. Avoid storing aqueous solutions for more than a day.
Inaccurate concentration of Mavacamten stock solution due to improper storage.Ensure DMSO stock solutions are stored at -20°C or -80°C in tightly sealed vials to prevent water absorption. Periodically check the concentration of the stock solution using a validated analytical method if long-term storage is required.
Interaction with other components in the assay medium.Mavacamten is metabolized by CYP2C19 and CYP3A4 enzymes.[5] If using cell-based assays with metabolic activity, consider the potential for enzymatic degradation. Use of CYP inhibitors can be explored to mitigate this if it is not the focus of the study.
Precipitation of Mavacamten in aqueous solution Low aqueous solubility of Mavacamten.When preparing aqueous solutions, ensure the final concentration of DMSO is sufficient to maintain solubility. A common practice is to keep the final DMSO concentration below 1% in the assay medium, but this should be optimized for your specific experimental conditions.
Unexpected peaks in HPLC analysis Degradation of Mavacamten.If working with acidic solutions, be aware of the potential for hydrolysis. Use a validated stability-indicating HPLC method to separate and identify potential degradation products. Ensure mobile phases are not strongly acidic if not intended for degradation studies.
Contamination of the sample or HPLC system.Run a blank injection of the solvent to check for system contamination. Ensure proper sample preparation and handling to avoid introducing contaminants.

Stability Data Summary

While comprehensive quantitative data on Mavacamten's degradation under various stress conditions is limited in publicly available literature, the following table summarizes the key findings from a forced degradation study.

Stress Condition Observation Degradation Products Identified
Acidic Hydrolysis (1N HCl) Complete degradation within 6 hours, following zero-order kinetics.[4]1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione and 1-phenylethanamine.[4]
Alkaline Hydrolysis Stable.Not applicable.
Oxidative Stress Stable.Not applicable.
Thermal Stress Stable.Not applicable.
Photolytic Stress Stable.Not applicable.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for accurately quantifying Mavacamten and separating it from any degradation products. The following is a representative protocol based on published methodologies for the analysis of Mavacamten.[4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where Mavacamten has significant absorbance, such as 268 nm.

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for its intended use in stability studies.

Visualizing Key Processes

Mavacamten Handling and Storage Workflow

G Figure 1. Recommended Workflow for Mavacamten Handling and Storage cluster_receipt Receiving Mavacamten cluster_storage Storage cluster_prep Solution Preparation cluster_sol_storage Solution Storage receive Receive Solid Mavacamten short_term Short-term Storage (days to weeks) 0-4°C, dark, dry receive->short_term Assess storage duration long_term Long-term Storage (months to years) -20°C, dark, dry receive->long_term Assess storage duration stock_prep Prepare DMSO Stock Solution short_term->stock_prep long_term->stock_prep aqueous_prep Prepare Aqueous Working Solution stock_prep->aqueous_prep For immediate use stock_storage Store DMSO Stock -20°C (6 months) or -80°C (1 year) stock_prep->stock_storage aqueous_storage Use Aqueous Solution Immediately (within a day) aqueous_prep->aqueous_storage

Caption: Recommended Workflow for Mavacamten Handling and Storage

Mavacamten Acidic Degradation Pathway

G Figure 2. Mavacamten Degradation Pathway in Acidic Conditions Mavacamten Mavacamten Degradation_Product_1 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione Mavacamten->Degradation_Product_1 Acidic Hydrolysis (e.g., 1N HCl) Degradation_Product_2 1-phenylethanamine Mavacamten->Degradation_Product_2 Acidic Hydrolysis (e.g., 1N HCl)

Caption: Mavacamten Degradation Pathway in Acidic Conditions

Troubleshooting Workflow for Inconsistent Assay Results

G Figure 3. Troubleshooting Inconsistent In Vitro Assay Results Start Inconsistent Results? Check_Solution_Age Aqueous solution prepared fresh? Start->Check_Solution_Age Check_Stock_Storage Stock solution stored correctly? Check_Solution_Age->Check_Stock_Storage Yes Review_Protocol Review and optimize protocol Check_Solution_Age->Review_Protocol No, prepare fresh Check_Metabolism Potential for metabolic degradation? Check_Stock_Storage->Check_Metabolism Yes Check_Stock_Storage->Review_Protocol No, reprepare stock Check_Solubility Precipitation observed? Check_Metabolism->Check_Solubility Yes Check_Metabolism->Review_Protocol No, investigate cell line metabolism Check_Solubility->Review_Protocol Yes, adjust solvent concentration Check_Solubility->Review_Protocol No

Caption: Troubleshooting Inconsistent In Vitro Assay Results

References

Technical Support Center: Long-Term Mavacamten Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mavacamten in long-term animal studies.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of Mavacamten?

Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1][2] It targets the underlying pathophysiology of hypertrophic cardiomyopathy (HCM) by reducing the number of myosin heads that can bind to actin, thereby decreasing the probability of force-producing systolic and residual diastolic cross-bridge formation.[3][4] This action shifts the myosin population towards an energy-sparing, "super-relaxed" state, leading to reduced myocardial hypercontractility, improved diastolic function, and a decrease in dynamic left ventricular outflow tract (LVOT) obstruction.[1][3][4] In preclinical models, this has been shown to prevent and even reverse cardiac hypertrophy and fibrosis.[5]

2. What are the common animal models used for long-term Mavacamten studies?

Transgenic mouse models of HCM are frequently used, often expressing mutations in sarcomeric proteins like the myosin heavy chain (e.g., R403Q mutation) or myosin regulatory light chain (e.g., N47K mutation).[6] Studies have also been conducted in rats and dogs to assess pharmacology and toxicology.[1] Cats with naturally occurring HCM have also been studied.[5]

3. What is a typical starting dose and administration route for Mavacamten in mice?

Mavacamten is typically administered orally via gavage. A common starting dose in mouse models of HCM has been around 0.83 mg/kg/day, which can be administered in drinking water or via oral gavage.[1] However, doses can vary depending on the specific mouse model and experimental goals. Dose-finding studies are recommended to determine the optimal therapeutic window for your specific model.

4. How should Mavacamten be formulated for oral administration in animal models?

Mavacamten can be dissolved in a vehicle suitable for oral administration. A common formulation involves dissolving the compound in a mixture of solvents. For example, a stock solution can be made in DMSO and then further diluted in a vehicle containing PEG300, Tween 80, and saline or PBS.[7] It is crucial to ensure the final concentration of DMSO is low and well-tolerated by the animals. Sonication may be recommended to aid dissolution.[7]

5. What are the expected therapeutic effects of long-term Mavacamten treatment in animal models?

Long-term Mavacamten treatment in animal models of HCM has been shown to:

  • Prevent the development of and reverse existing cardiac hypertrophy.[5]

  • Reduce myocardial fibrosis and cardiomyocyte disarray.[5]

  • Improve diastolic function and myocardial compliance.

  • Normalize the expression of pro-fibrotic and pro-hypertrophic genes.[5]

  • Decrease levels of cardiac biomarkers such as NT-proBNP and cardiac troponins.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected Animal Mortality Excessive reduction in cardiac contractility leading to heart failure, especially with longer study durations.[1] Mavacamten has a narrow therapeutic window.[1]- Review Dosing: Ensure accurate dose calculations and administration. Consider a dose de-escalation study to find the maximum tolerated dose in your specific animal model. - Monitor Closely: Increase the frequency of clinical observation and echocardiographic monitoring, especially in the initial weeks of treatment. - Necropsy: Perform a thorough necropsy on deceased animals to investigate the cause of death, with a focus on cardiac pathology.
Significant Reduction in Left Ventricular Ejection Fraction (LVEF) or Fractional Shortening (FS) on Echocardiography Expected pharmacological effect of Mavacamten.[1] A dose-dependent reduction in cardiac contractility is the primary mechanism of action.- Dose Titration: If the reduction in LVEF/FS is excessive (e.g., below a predefined humane endpoint), consider reducing the dose. - Establish Baselines: Ensure you have robust baseline echocardiography data for each animal before starting treatment to accurately assess the change. - Standardize Imaging: Maintain consistent anesthesia protocols and imaging planes for all echocardiography sessions to ensure data comparability.
Weight Loss or Failure to Thrive in Treated Animals Decreased cardiac output affecting overall health, or potential off-target effects at higher doses.- Supportive Care: Provide nutritional support with high-calorie, palatable food. - Monitor Food and Water Intake: Quantify daily intake to ensure animals are receiving adequate nutrition and hydration. - Dose Adjustment: If weight loss is persistent and severe, a dose reduction may be necessary.
Difficulty with Repeated Oral Gavage Stress and potential for injury with long-term daily gavage.- Alternative Administration: Consider administration in drinking water if precise daily dosing is not critical.[1] If using this method, monitor water intake to estimate drug consumption. - Refine Technique: Ensure personnel are highly trained in oral gavage techniques to minimize stress and risk of injury. - Palatable Formulation: If possible, formulate the drug in a more palatable vehicle that animals might consume voluntarily.
Variability in Echocardiographic Measurements Inconsistent animal positioning, depth of anesthesia, or operator-dependent differences.- Dedicated Imaging Specialist: Have a single, experienced individual perform all echocardiographic measurements to reduce inter-operator variability. - Physiological Monitoring: Monitor heart rate and body temperature during imaging to ensure physiological stability. - Standard Operating Procedure (SOP): Develop and adhere to a strict SOP for all imaging procedures.

Quantitative Data from Preclinical Studies

Table 1: Dose-Dependent Effects of Mavacamten on Cardiac Function in Animal Models

Animal ModelDoseDurationEffect on Cardiac FunctionCitation(s)
Healthy Rat1 mg/kg/day (single oral dose)Acute~20% reduction in Fractional Shortening (FS)[1]
Healthy Dog0.045 mg/kg/day31 days~11% reduction in Fractional Shortening (FS)[1]
RatHigh dosesChronic~30% reduction in Ejection Fraction (EF), leading to heart failure-related deaths[1]
DogHigh dosesChronic~30% reduction in Ejection Fraction (EF), which was tolerated[1]
Transgenic RasH2 Mouse0.5, 1, or 2/3 mg/kg/day (oral gavage)26 weeksClinical signs of toxicity at higher doses, including hunched appearance and irregular respiration[1]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Therapeutic Window

Animal ModelNOAELTherapeutic WindowCitation(s)
Rat0.3 mg/kg/dayNarrow (4-fold separation between NOAEL and dose causing heart failure)[1]
Dog0.18 mg/kg/dayNarrow (2.5-fold separation between NOAEL and dose causing heart failure)[1]

Experimental Protocols

Long-Term Mavacamten Administration in a Mouse Model of HCM (Example Protocol)

a. Animal Model:

  • Transgenic mice with a cardiac-specific mutation known to cause HCM (e.g., α-MHC-R403Q).

  • Age- and sex-matched wild-type littermates as controls.

  • House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

b. Mavacamten Formulation and Dosing:

  • Formulation: Prepare a stock solution of Mavacamten in 100% DMSO. For daily dosing, dilute the stock solution in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline.[7] Prepare fresh dosing solutions weekly.

  • Dosing: Administer Mavacamten or vehicle control daily via oral gavage at a volume of 10 µL/g body weight. A starting dose of 1-3 mg/kg/day can be considered, with adjustments based on tolerability and therapeutic effect.

c. Monitoring:

  • Clinical Observations: Monitor animals daily for signs of distress, including changes in posture, activity, and grooming. Record body weight weekly.

  • Echocardiography: Perform transthoracic echocardiography at baseline and at regular intervals (e.g., monthly) to assess cardiac function and morphology.

    • Anesthetize mice with isoflurane (1-2% in oxygen).

    • Monitor heart rate and body temperature.

    • Acquire M-mode images from the parasternal short-axis view to measure left ventricular internal dimensions, wall thickness, fractional shortening, and ejection fraction.

    • Use Doppler imaging to assess diastolic function and any LVOT obstruction.

  • Biomarkers: Collect blood samples via tail vein or retro-orbital sinus at baseline and specified time points for analysis of cardiac biomarkers like NT-proBNP and cardiac troponin I.

d. Endpoint Analysis:

  • At the end of the study, euthanize animals and collect hearts.

  • Weigh the heart and ventricles.

  • Process a portion of the heart for histopathology (e.g., fixation in 10% neutral buffered formalin, paraffin embedding).

  • Perform histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's Trichrome for fibrosis).

  • Process another portion of the heart for molecular analysis (e.g., snap-freeze in liquid nitrogen and store at -80°C for RNA or protein extraction).

Histopathological Analysis of Cardiac Tissue

a. Tissue Processing:

  • Following euthanasia, excise the heart and wash in cold PBS.

  • Fix the heart in 10% neutral buffered formalin for 24-48 hours.

  • Transfer to 70% ethanol and process for paraffin embedding.

  • Section the paraffin-embedded tissue at 5 µm thickness.

b. Staining:

  • Hematoxylin and Eosin (H&E): For assessment of overall cardiac morphology, cardiomyocyte size, and myocyte disarray.

  • Masson's Trichrome: To visualize and quantify collagen deposition (fibrosis), which will stain blue.

  • Sirius Red: An alternative stain for collagen, which appears red under brightfield microscopy and can be used for quantification with polarized light microscopy.

c. Quantification:

  • Capture images of stained sections using a light microscope with a digital camera.

  • Use image analysis software (e.g., ImageJ) to quantify the area of fibrosis as a percentage of the total tissue area.

  • Measure cardiomyocyte cross-sectional area to assess hypertrophy.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathways involved in HCM and the experimental workflow for a long-term Mavacamten study.

Mavacamten_Mechanism_of_Action cluster_Sarcomere Sarcomere cluster_Downstream_Signaling Downstream Cellular Signaling Mavacamten Mavacamten Myosin Cardiac Myosin ATPase Mavacamten->Myosin Inhibits Hypercontractility Hypercontractility CrossBridge Actin-Myosin Cross-Bridge Formation Myosin->CrossBridge Drives RAS_MAPK RAS-MAPK Pathway (e.g., ERK1/2) CrossBridge->Hypercontractility Causes Hypercontractility->RAS_MAPK Activates TGF_beta TGF-β Pathway Hypercontractility->TGF_beta Activates Hypertrophy Cardiomyocyte Hypertrophy RAS_MAPK->Hypertrophy Fibrosis Myocardial Fibrosis TGF_beta->Fibrosis

Caption: Mavacamten's mechanism of action and its impact on downstream signaling pathways.

Experimental_Workflow cluster_PreTreatment Pre-Treatment Phase cluster_Treatment Long-Term Treatment Phase cluster_PostTreatment Post-Treatment Analysis Animal_Model Select Animal Model (e.g., HCM Transgenic Mouse) Baseline Baseline Measurements - Echocardiography - Body Weight - Biomarkers Animal_Model->Baseline Randomization Randomization Baseline->Randomization Dosing Daily Oral Gavage (Mavacamten or Vehicle) Randomization->Dosing Monitoring Regular Monitoring - Daily Clinical Observation - Weekly Body Weight - Monthly Echocardiography Dosing->Monitoring Continuous Monitoring->Dosing Dose Adjustment (if needed) Endpoint Endpoint Euthanasia & Tissue Collection Monitoring->Endpoint Histopathology Histopathology - H&E - Masson's Trichrome Endpoint->Histopathology Molecular Molecular Analysis - Gene Expression (qPCR) - Protein Levels (Western Blot) Endpoint->Molecular

Caption: Experimental workflow for a long-term Mavacamten study in an animal model.

References

Interpreting unexpected results in MYK-461 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with MYK-461 (Mavacamten).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MYK-461?

A1: MYK-461 is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[1][2][3] It directly targets the underlying hypercontractility of sarcomeres in hypertrophic cardiomyopathy (HCM).[4][5] MYK-461 modulates the chemomechanical cycle of cardiac myosin by primarily inhibiting the rate of phosphate release, which is the rate-limiting step.[5][6][7] This action reduces the number of myosin heads that can interact with the actin filament, leading to decreased sarcomere force production and reduced cardiac contractility.[4][5][6]

Q2: What are the expected effects of MYK-461 in a typical in vitro experiment?

A2: In in vitro assays, MYK-461 is expected to decrease the ATPase activity of cardiac myosin in a dose-dependent manner.[7][8][9] It also reduces the sliding velocity of actin filaments in in vitro motility assays and decreases maximal tension in skinned cardiac muscle fibers without significantly altering calcium sensitivity (pCa50).[4][7]

Q3: Are there known off-target effects of MYK-461?

A3: Clinical and preclinical studies have generally found MYK-461 to be highly specific for cardiac myosin. Safety testing in mammalian species indicated that dose-limiting toxicity is related to its intended pharmacological effect (exaggerated reduction in contractility) rather than off-target effects.[10] However, as with any small molecule, the potential for unforeseen off-target effects in novel experimental systems cannot be entirely ruled out.

Q4: Can MYK-461 be used in animal models other than mice?

A4: Yes, MYK-461 has been shown to be effective in other species. For instance, it has been demonstrated to eliminate left ventricular outflow tract obstruction in cats with a naturally occurring form of HCM.[11]

Troubleshooting Guide

Issue 1: Higher than expected IC50 value in ATPase assay.

Possible Cause 1: Suboptimal Assay Conditions.

  • Troubleshooting:

    • Verify the final DMSO concentration in the assay. While typically used for solubilization, high concentrations can affect enzyme kinetics. A final concentration of 2% DMSO has been used in published studies.[4]

    • Ensure the pCa50 value is appropriate for the myofibril type being used. For example, pCa50 values of 6.25 for bovine cardiac and 6.00 for human cardiac myofibrils have been reported.[4]

    • Confirm the integrity and purity of the myosin and actin preparations, as degradation or contamination can alter enzymatic activity.

Possible Cause 2: Incorrect Myosin Isoform.

  • Troubleshooting:

    • MYK-461 is active against both α and β isoforms of cardiac myosin.[7] However, its potency can vary between different species and tissue types (e.g., cardiac vs. skeletal muscle). The IC50 for rabbit fast skeletal myofibrils is significantly higher than for bovine or human cardiac myofibrils.[4] Ensure you are using the correct reference values for your specific model system.

Issue 2: No change in fractional shortening in isolated cardiomyocytes.

Possible Cause 1: Insufficient Drug Concentration or Incubation Time.

  • Troubleshooting:

    • Review the dose-response curve for MYK-461 in cardiomyocytes. An IC50 of 0.18 µM has been reported for adult rat ventricular cardiomyocytes.[7] Ensure your concentration range is appropriate to observe an effect.

    • Optimize the incubation time to allow for sufficient drug penetration and binding to the target.

Possible Cause 2: Altered Calcium Handling.

  • Troubleshooting:

    • MYK-461 is not expected to alter the calcium transient in cardiomyocytes.[7] If you observe changes in calcium signaling, it may indicate an issue with your cell preparation or a confounding experimental factor. Use calcium imaging to verify normal calcium handling in your control and treated cells.

Issue 3: Unexpected decrease in Left Ventricular Ejection Fraction (LVEF) in vivo.

Possible Cause: Exaggerated Pharmacodynamic Effect.

  • Troubleshooting:

    • MYK-461 is designed to reduce cardiac contractility, and a decrease in LVEF is an expected consequence of its mechanism of action. In clinical trials, a reduction in LVEF was observed in patients treated with Mavacamten compared to placebo.[12]

    • The dose of MYK-461 should be carefully titrated to achieve the desired therapeutic effect without causing excessive systolic dysfunction.[1] If the observed decrease in LVEF is more significant than anticipated, consider reducing the dose.

    • It is crucial to establish a proper therapeutic window in your animal model through dose-ranging studies.

Data Presentation

Table 1: In Vitro IC50 Values for MYK-461

Assay TypeMyofibril/Protein SourceIC50 (µM)
ATPase ActivityMouse Cardiac Myofibrils0.3
ATPase ActivityBovine Cardiac Myofibrils (pCa 6.25)0.490 ± 0.027
ATPase ActivityHuman Cardiac Myofibrils (pCa 6.00)0.711 ± 0.099
ATPase ActivityRabbit Fast Skeletal Myofibrils (pCa 6.00)2.14 ± 0.27
In Vitro MotilityBovine Cardiac Heavy Meromyosin0.587 ± 0.149
Phosphate ReleaseBovine Cardiac Myosin-S11.85 ± 0.14
Phosphate ReleaseHuman Cardiac Myosin-S11.78 ± 0.069
Fractional ShorteningAdult Rat Ventricular Cardiomyocytes0.18

Data compiled from multiple sources.[4][7][8][9]

Table 2: Key Results from the EXPLORER-HCM Phase 3 Clinical Trial

ParameterMavacamten GroupPlacebo Groupp-value
Primary Endpoint Achievement *37%17%0.0005
Change in Post-Exercise LVOT Gradient (mm Hg) -47-10< 0.0001
Change in pVO2 (ml/kg/min) 1.4-0.10.0006
Change in LV Mass Index (g/m²) -17.4-1.6< 0.0001
Change in LVEF (%) -6.6-0.30.0025

*Primary endpoint defined as ≥1.5 ml/kg/min increase in pVO₂ with ≥1 NYHA class improvement OR ≥3.0 ml/kg/min increase in pVO₂ with no worsening of NYHA class at 30 weeks.[12][13]

Experimental Protocols

1. Myofibril ATPase Activity Assay

  • Protein Preparation: Isolate cardiac myofibrils from tissue (e.g., bovine or human left ventricle) as previously described.[4]

  • Assay Conditions:

    • Prepare a reaction buffer appropriate for the myofibril type.

    • Add myofibrils to the reaction buffer at a specified concentration (e.g., 1 mg/ml for bovine cardiac).[4]

    • Introduce varying concentrations of MYK-461 (solubilized in DMSO) or a DMSO control. Ensure the final DMSO concentration is consistent across all wells (e.g., 2%).[4]

    • Initiate the reaction by adding ATP.

    • Measure the rate of ATP hydrolysis, typically by quantifying the release of inorganic phosphate over time using a malachite green-based assay.

    • Normalize the data to the DMSO control and fit to a four-parameter logistic equation to determine the IC50 value.[4]

2. In Vitro Motility (IVM) Assay

  • Protein Preparation: Prepare cardiac heavy meromyosin (HMM) and fluorescently labeled actin filaments.

  • Assay Procedure:

    • Coat a glass surface with HMM.

    • Introduce a motility buffer containing ATP and either MYK-461 at various concentrations or a DMSO control.

    • Add fluorescently labeled actin filaments to the flow cell.

    • Observe and record the movement of the actin filaments using fluorescence microscopy.

    • Quantify the sliding velocities of a significant number of filaments for each condition.

    • Normalize the velocities to the DMSO control to determine the effect of MYK-461.[4]

Visualizations

MYK461_Mechanism_of_Action cluster_myosin_cycle Myosin Chemomechanical Cycle cluster_inhibition MYK-461 Inhibition Myosin_ATP Myosin-ATP (Weakly Bound) Myosin_ADP_Pi Myosin-ADP-Pi (Strongly Bound) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_ADP Myosin-ADP (Strongly Bound) Myosin_ADP_Pi->Myosin_ADP Phosphate Release (Power Stroke) Myosin_detached Myosin (Detached) Myosin_ADP->Myosin_detached ADP Release Myosin_detached->Myosin_ATP ATP Binding MYK461 MYK-461 MYK461->Myosin_ATP Reduces Actin Binding MYK461->Myosin_ADP_Pi Inhibits Phosphate Release (Primary Mechanism)

Caption: Mechanism of action of MYK-461 on the cardiac myosin cycle.

Troubleshooting_Workflow UnexpectedResult Unexpected Experimental Result (e.g., High IC50) CheckProtocol Verify Experimental Protocol UnexpectedResult->CheckProtocol CheckReagents Assess Reagent Quality CheckProtocol->CheckReagents Protocol OK OptimizeAssay Optimize Assay Conditions CheckProtocol->OptimizeAssay Error Found CheckConcentration Confirm Drug Concentration CheckReagents->CheckConcentration Reagents OK CheckReagents->OptimizeAssay Issue Found ConsultLiterature Consult Published Data CheckConcentration->ConsultLiterature Concentration OK CheckConcentration->OptimizeAssay Error Found ConsultLiterature->OptimizeAssay Discrepancy Found RepeatExperiment Repeat Experiment OptimizeAssay->RepeatExperiment

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Refinement of Surgical Models of HCM for Mavacamten Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing surgical models of hypertrophic cardiomyopathy (HCM) for the preclinical evaluation of Mavacamten.

Troubleshooting Guides

This section provides solutions to common issues encountered during the Transverse Aortic Constriction (TAC) surgical model, a widely used method to induce pressure overload-induced cardiac hypertrophy.

Problem/Issue Potential Cause(s) Recommended Solution(s)
High Surgical Mortality Anesthesia overdose or instability.- Use a vaporizer for precise control of isoflurane concentration (1.5-2% for maintenance).- Monitor vital signs (heart rate, respiration) continuously.- Ensure proper body temperature is maintained at 37°C ± 1°C using a heating pad to prevent a rapid decrease in heart rate.[1]
Hemorrhage during aortic arch dissection.- Use fine, angled forceps for gentle blunt dissection of the thymus and surrounding tissues to isolate the aortic arch.[2][3]- Have cotton applicators readily available to manage minor bleeding.[1]
Pneumothorax (lung collapse).- If not using a ventilator, perform a minimally invasive procedure with a small incision to reduce the risk.- If using a ventilator, ensure proper intubation and ventilation parameters (e.g., 125-150 breaths/minute, tidal volume of 0.1-0.3 ml).[2]
Aortic rupture during ligation.- Be gentle when passing the suture under the aortic arch.- When tying the knot against the needle, apply firm but not excessive tension.- Remove the needle promptly and smoothly after tying the knot.[4][5]
Inconsistent Hypertrophy Variable degree of aortic constriction.- Use a spacer (e.g., a 27-gauge needle) to ensure a consistent diameter of the constriction.[1][2]- A skilled and consistent surgeon is crucial for reproducibility.
Incorrect placement of the ligature.- The suture should be placed between the innominate and left common carotid arteries.[2][3]
Post-operative Complications Infection.- Maintain a sterile surgical field using 75% isopropyl alcohol or Betadine.[1][2]- Sterilize all surgical instruments before use.[1][3]
Pain and distress in animals.- Administer appropriate post-operative analgesia (e.g., buprenorphine).[2]
Dehydration.- If signs of dehydration are present, administer sterile saline intraperitoneally.[2]

Frequently Asked Questions (FAQs)

Surgical Model and Procedure

Q1: What is the Transverse Aortic Constriction (TAC) model and why is it used for Mavacamten testing?

The TAC model is a surgical procedure in mice that creates a narrowing of the transverse aorta, leading to pressure overload on the left ventricle.[1][6] This pressure overload induces cardiac hypertrophy and, over time, can progress to heart failure, mimicking key pathophysiological aspects of human hypertrophic cardiomyopathy (HCM).[1][6][7] It is a valuable tool for testing the efficacy of drugs like Mavacamten, which are designed to reduce cardiac hypercontractility.[7]

Q2: Are there different degrees of constriction in the TAC model, and which should I use?

Yes, the degree of constriction can be varied by using different gauge needles as spacers. A smaller gauge needle (e.g., 27-gauge) will create a tighter constriction and a more severe hypertrophic response compared to a larger gauge needle (e.g., 25-gauge).[8] The choice of constriction degree depends on the specific research question. A severe constriction may be suitable for studying the progression to heart failure, while a milder constriction might be better for investigating the initial hypertrophic response.[8]

Q3: How can I confirm the success of the TAC surgery?

The success of the TAC surgery can be confirmed by measuring the blood flow velocity in the carotid arteries using Doppler ultrasound. A successful constriction will result in a significant increase in the ratio of blood flow velocity in the right carotid artery compared to the left carotid artery.[1] Echocardiography can also be used to assess the development of left ventricular hypertrophy and changes in cardiac function over time.[5]

Mavacamten Administration and Dosing

Q4: How should Mavacamten be administered to mice in the TAC model?

Mavacamten is an oral medication.[9] In preclinical studies, it is typically administered via oral gavage. The drug can be formulated in a suitable vehicle for administration.

Q5: What is a typical dose of Mavacamten used in preclinical mouse studies?

The dose of Mavacamten in preclinical studies can vary. In a single oral dose study in healthy rats, a pharmacologically active dose of 1 mg/kg/day reduced fractional shortening by approximately 20%.[10] In dogs, a dose of 0.045 mg/kg for 31 days produced an approximate 11% reduction in fractional shortening.[10] Dose-ranging studies are recommended to determine the optimal dose for a specific experimental setup and desired level of cardiac myosin inhibition.

Data Interpretation and Outcomes

Q6: What are the expected effects of Mavacamten in the TAC model?

Mavacamten is a cardiac myosin inhibitor that reduces hypercontractility.[11][12] In preclinical models, Mavacamten has been shown to reduce the excessive contractility characteristic of HCM, improve diastolic function, and in some cases, prevent or reverse the development of left ventricular hypertrophy.[13][14]

Q7: What parameters should be measured to assess the efficacy of Mavacamten?

Key parameters to measure include:

  • Echocardiographic parameters: Left ventricular wall thickness, left ventricular internal dimension, ejection fraction, and fractional shortening.

  • Hemodynamic parameters: Left ventricular pressure and volume.

  • Histological analysis: Myocyte size, fibrosis, and myofiber disarray.

  • Biomarkers: Plasma levels of natriuretic peptides (e.g., NT-proBNP).[1]

Quantitative Data from Preclinical Studies

The following table summarizes representative quantitative data from preclinical studies of Mavacamten in animal models of HCM.

Parameter Animal Model Control/Untreated Mavacamten-Treated Reference
Fractional Shortening Reduction Healthy Rat (single oral dose)Baseline~20% reduction[10]
Fractional Shortening Reduction Dog (31 days)Baseline~11% reduction[10]
Left Ventricular Outflow Tract (LVOT) Gradient Feline model of oHCMElevatedReduced[14]
Left Ventricular Hypertrophy (LVH) Mouse model with human myosin mutationsAge-dependent LVH developmentPrevention of LVH development with early treatment[14]

Experimental Protocols

Transverse Aortic Constriction (TAC) Surgery in Mice

This protocol is a summary of commonly used techniques.[2][4][6][15]

1. Anesthesia and Preparation:

  • Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance) delivered via a vaporizer.

  • Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

  • Intubate the mouse with a small-gauge catheter and connect it to a rodent ventilator.

  • Sterilize the surgical area (upper chest) with an antiseptic solution.

2. Surgical Procedure:

  • Make a small vertical incision in the skin over the upper sternum.

  • Perform a partial upper sternotomy to expose the thymus.

  • Gently retract the thymus to visualize the aortic arch.

  • Carefully pass a 6-0 or 7-0 silk suture under the aortic arch between the innominate and left common carotid arteries.

  • Place a 27-gauge needle parallel to the aorta.

  • Tie a ligature snugly around the aorta and the needle.

  • Promptly and carefully remove the needle to create the constriction.

3. Closure and Post-operative Care:

  • Close the chest wall with sutures.

  • Suture the skin incision.

  • Administer post-operative analgesics and monitor the animal for recovery.

Signaling Pathways and Experimental Workflows

Mavacamten Mechanism of Action in HCM

Mavacamten_Mechanism cluster_HCM Hypertrophic Cardiomyopathy (HCM) Pathophysiology cluster_Mavacamten Mavacamten Intervention Sarcomere_Mutation Sarcomere Gene Mutations Hypercontractility Excessive Myosin-Actin Cross-Bridge Formation (Hypercontractility) Sarcomere_Mutation->Hypercontractility Increased_ATP Increased ATP Consumption Hypercontractility->Increased_ATP Diastolic_Dysfunction Impaired Diastolic Relaxation Hypercontractility->Diastolic_Dysfunction LVH Left Ventricular Hypertrophy (LVH) Hypercontractility->LVH Obstruction LV Outflow Tract Obstruction LVH->Obstruction Mavacamten Mavacamten Myosin_Inhibition Inhibition of Cardiac Myosin ATPase Mavacamten->Myosin_Inhibition Allosteric Inhibition Reduced_Cross_Bridge Reduced Myosin-Actin Cross-Bridge Formation Myosin_Inhibition->Reduced_Cross_Bridge Reduced_Cross_Bridge->Hypercontractility Inhibits Normalized_Contraction Normalized Cardiac Contraction Reduced_Cross_Bridge->Normalized_Contraction Improved_Diastole Improved Diastolic Function Normalized_Contraction->Improved_Diastole Reduced_LVH Reduction/Prevention of LVH Normalized_Contraction->Reduced_LVH

Caption: Mavacamten's mechanism of action in HCM.

Experimental Workflow for Mavacamten Testing in the TAC Model

TAC_Workflow cluster_Surgery Surgical Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Animal_Prep Animal Preparation (Anesthesia, Intubation) TAC_Surgery Transverse Aortic Constriction (TAC) Surgery Animal_Prep->TAC_Surgery Post_Op Post-operative Care (Analgesia, Monitoring) TAC_Surgery->Post_Op Randomization Randomization (Vehicle vs. Mavacamten) Post_Op->Randomization Dosing Chronic Dosing (Oral Gavage) Randomization->Dosing Echo Echocardiography (Cardiac Function & Structure) Dosing->Echo Hemo Hemodynamic Measurement (Pressure-Volume Loops) Dosing->Hemo Histo Histological Analysis (Hypertrophy, Fibrosis) Dosing->Histo Biomarkers Biomarker Analysis (e.g., NT-proBNP) Dosing->Biomarkers

Caption: Experimental workflow for testing Mavacamten in the TAC model.

References

Mavacamten Preclinical Studies & CYP2C19 Metabolism: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the preclinical impact of CYP2C19 metabolism on Mavacamten.

Frequently Asked Questions (FAQs)

Q1: We are planning in vivo preclinical studies with Mavacamten in a specific animal model. How critical is it to consider the CYP2C19 homolog in our chosen species?

A1: It is highly critical. Mavacamten is primarily metabolized by CYP2C19 in humans, accounting for approximately 74% of its metabolism.[1][2][3][4] The expression and activity of CYP2C19 homologs can vary significantly between species, which will directly impact the drug's pharmacokinetics (PK) and exposure in your animal model. Failure to account for these differences can lead to misinterpretation of efficacy and safety data. We recommend characterizing the CYP2C19 metabolic activity of your chosen animal model towards Mavacamten early in your study design.

Q2: Our preclinical results show unexpectedly high exposure and variability in Mavacamten plasma concentrations. What could be the cause?

A2: High exposure and variability in Mavacamten concentrations can often be attributed to variations in CYP2C19 metabolism. In humans, individuals are categorized into different metabolizer phenotypes (poor, intermediate, normal, rapid, and ultrarapid), which leads to significant differences in drug exposure.[2][5] It is possible that your animal colony has genetic polymorphisms in the CYP2C19 homolog, leading to different metabolizer statuses. Additionally, concomitant administration of other compounds that inhibit or induce CYP2C19 activity can also lead to altered Mavacamten exposure.[6][7] We recommend genotyping your animals for relevant CYP2C19 homolog polymorphisms and ensuring that no interacting compounds are being co-administered.

Q3: We are conducting a drug-drug interaction (DDI) study with a potential CYP2C19 inhibitor. What should we expect in terms of Mavacamten's pharmacokinetic profile?

A3: Co-administration of a CYP2C19 inhibitor is expected to increase Mavacamten exposure. In a preclinical study in rats, co-administration of CYP2C19 inhibitors (fluvoxamine, fluoxetine, and fluconazole) significantly increased the AUC (Area Under the Curve) of Mavacamten.[8] Specifically, fluconazole increased the AUC by 125.5%, fluoxetine by 110.7%, and fluvoxamine by 43.6%.[8] Your experimental design should account for this potential increase in exposure to avoid reaching toxic concentrations.

Q4: How does the CYP2C19 metabolizer status affect the half-life of Mavacamten?

A4: The half-life of Mavacamten is significantly prolonged in poor metabolizers (PMs) compared to normal metabolizers (NMs). In humans, the mean half-life in NMs is 6-9 days, while in PMs it is extended to 23 days.[5][9][10] This is a critical consideration for designing the dosing regimen in your preclinical studies to avoid drug accumulation and potential toxicity, especially in longer-term studies.

Troubleshooting Guides

Issue: Inconsistent Mavacamten efficacy in our preclinical cohort.

  • Potential Cause 1: Undiagnosed CYP2C19 Phenotypes. Your animal population may have varying CYP2C19 metabolizer statuses, leading to different levels of drug exposure and, consequently, variable efficacy.

    • Troubleshooting Step: Genotype your animals for polymorphisms in the relevant CYP2C19 homologous gene. Stratify your study groups based on their metabolizer status to assess efficacy in each group.

  • Potential Cause 2: Drug-Drug Interactions. Concomitant administration of other therapeutic agents or even components of the vehicle could be inhibiting or inducing CYP2C19 enzymes.

    • Troubleshooting Step: Review all compounds being administered to the animals. If a potential interactor is identified, consider a washout period or use an alternative compound. If the interacting compound is necessary, a formal DDI study should be conducted.

Issue: Observed toxicity at a dose that was previously considered safe.

  • Potential Cause: CYP2C19 Inhibition. An unknown factor in your experiment could be inhibiting CYP2C19, leading to higher than expected Mavacamten exposure and toxicity.

    • Troubleshooting Step: Analyze plasma samples for Mavacamten concentration to confirm if exposure is indeed elevated. Review all experimental conditions, including diet and bedding, as some environmental factors can influence metabolic enzyme activity.

Quantitative Data Summary

Table 1: Impact of CYP2C19 Phenotype on Mavacamten Pharmacokinetics (Human Data)

CYP2C19 PhenotypeChange in AUCChange in CmaxHalf-life
Poor Metabolizer (PM)241% increase47% increase23 days
Normal Metabolizer (NM)ReferenceReference6-9 days
Intermediate Metabolizer (IM)--10 days
Rapid Metabolizer (RM)--8 days
Ultrarapid Metabolizer (UM)1.6-fold lower AUC/dose-6 days

Data compiled from multiple sources.[2][5][9][10][11][12]

Table 2: Effect of CYP2C19 Inhibitors on Mavacamten Pharmacokinetics in Rats

CYP2C19 InhibitorIncrease in AUC₀→∞
Fluvoxamine43.6%
Fluoxetine110.7%
Fluconazole125.5%

[8]

Experimental Protocols

Methodology for In Vivo Drug-Drug Interaction Study in Rats

This protocol is based on a study investigating the effects of CYP2C19 inhibitors on Mavacamten pharmacokinetics in rats.[8]

  • Animal Model: Male Sprague-Dawley rats.

  • Groups:

    • Control group: Mavacamten administration only.

    • Inhibitor groups: Pre-treatment with a CYP2C19 inhibitor (e.g., fluvoxamine, fluoxetine, or fluconazole) followed by Mavacamten administration.

  • Dosing:

    • Administer the CYP2C19 inhibitor orally at a predetermined dose for a set number of days to achieve steady-state inhibition.

    • On the final day of inhibitor pre-treatment, administer a single oral dose of Mavacamten.

  • Sample Collection:

    • Collect blood samples from the tail vein at various time points post-Mavacamten administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).

    • Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive UPLC-MS/MS method for the quantification of Mavacamten in rat plasma.[8]

    • Use a suitable internal standard (e.g., Vericiguat).[8]

    • The analysis should be performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).[8]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as AUC₀→t, AUC₀→∞, Cmax, Tmax, and t₁/₂ using non-compartmental analysis.

    • Compare the pharmacokinetic parameters between the control and inhibitor groups to determine the extent of the drug-drug interaction.

Visualizations

Mavacamten_Metabolism_Pathway cluster_liver Hepatic Metabolism Mavacamten Mavacamten CYP2C19 CYP2C19 (74%) Mavacamten->CYP2C19 Major Pathway CYP3A4 CYP3A4 (18%) Mavacamten->CYP3A4 Minor Pathway CYP2C9 CYP2C9 (8%) Mavacamten->CYP2C9 Minor Pathway Metabolites Inactive Metabolites CYP2C19->Metabolites CYP3A4->Metabolites CYP2C9->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Mavacamten Metabolic Pathway

Preclinical_DDI_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rats) Grouping Divide into Control & Inhibitor Groups Animal_Model->Grouping Inhibitor_Dosing Pre-treat with CYP2C19 Inhibitor Grouping->Inhibitor_Dosing Mavacamten_Dosing Administer Mavacamten Inhibitor_Dosing->Mavacamten_Dosing Sample_Collection Serial Blood Sampling Mavacamten_Dosing->Sample_Collection Bioanalysis UPLC-MS/MS Quantification of Mavacamten Sample_Collection->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Result Compare PK Parameters & Assess DDI PK_Analysis->Result

Caption: Preclinical Drug-Drug Interaction Study Workflow

References

Validation & Comparative

A Preclinical Showdown: Mavacamten vs. Aficamten in the Fight Against Hypertrophic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Mavacamten and Aficamten, two pioneering cardiac myosin inhibitors for the treatment of hypertrophic cardiomyopathy (HCM). We delve into the available experimental data, detailing the methodologies employed in key preclinical studies to offer a comprehensive overview of their mechanisms of action and therapeutic potential.

Hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can lead to a range of debilitating symptoms and serious health complications. At the molecular level, HCM is often driven by mutations in sarcomeric proteins, leading to a state of hypercontractility. Mavacamten and Aficamten represent a novel class of drugs that directly target this underlying pathophysiology by inhibiting the cardiac myosin ATPase, thereby reducing the number of actin-myosin cross-bridges and normalizing cardiac contractility.

Mechanism of Action: A Tale of Two Inhibitors

Both Mavacamten and Aficamten are allosteric inhibitors of cardiac myosin, binding to a site distinct from the ATP-binding pocket. This binding stabilizes a super-relaxed, energy-sparing state of the myosin head, making it less likely to interact with actin and generate force. The intended therapeutic effect is a reduction in the excessive contractility characteristic of HCM, leading to improved cardiac function and a reduction in the pathological remodeling of the heart.

While their fundamental mechanism is similar, subtle differences in their binding and pharmacokinetic profiles may translate to distinct clinical characteristics. Preclinical studies have been instrumental in elucidating these nuances.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of Mavacamten and Aficamten in various models of HCM. It is important to note that direct head-to-head preclinical studies are limited in the public domain. Therefore, comparisons should be made with consideration of the different experimental models and conditions.

Table 1: Effects on Cardiac Function in Animal Models

ParameterMavacamtenAficamten
Animal Model Myh6 R403Q Mouse Model[1]Healthy Sprague-Dawley Rats[2]
Dose 10 mg/kg (single dose)[1]0.5 - 4 mg/kg (single oral dose)[2]
Effect on Fractional Shortening (FS) ↓ 18% within 24 hours[1]Dose- and concentration-related reduction[2]
IC10 (FS Reduction) Not Reported0.8 µM (total plasma concentration)[2]
IC50 (FS Reduction) Not Reported7.9 µM (total plasma concentration)[2]
Effect on LVOT Gradient Not Reported in this modelDose-dependent reduction in a feline model of oHCM

Table 2: Effects on Cardiac Hypertrophy and Fibrosis

ParameterMavacamtenAficamten
Animal Model Transgenic mice with HCM mutationsPreclinical models (specifics on fibrosis reduction are less detailed in public sources)
Effect on Left Ventricular Hypertrophy Prevented development and reversed existing hypertrophy[3]Suggested to alleviate pathological hypertrophy[4]
Effect on Myocyte Disarray Prevented developmentNot explicitly reported in available preclinical data
Effect on Cardiac Fibrosis Prevented the development of fibrosis[3]Suggested to alleviate myocardial fibrosis[4]

Experimental Protocols

To provide a deeper understanding of the presented data, this section outlines the methodologies for key experiments cited in the preclinical evaluation of Mavacamten and Aficamten.

Transthoracic Echocardiography in Mice

This non-invasive imaging technique is crucial for assessing cardiac function and structure in small animal models of HCM.

Protocol:

  • Anesthesia: Mice are anesthetized, typically with isoflurane, to minimize movement and stress during the procedure. The level of anesthesia is carefully monitored to maintain a stable heart rate.[5][6][7]

  • Animal Preparation: The chest fur is removed to ensure optimal ultrasound probe contact. The mouse is placed in a supine position on a heated platform with integrated ECG electrodes to monitor heart rate and maintain body temperature.[5][6][7]

  • Image Acquisition: A high-frequency ultrasound transducer is used to acquire images of the heart. Standard views, including the parasternal long-axis and short-axis, are obtained.

  • M-mode and 2D Imaging: M-mode (motion mode) echocardiography is used to measure left ventricular (LV) wall thickness, internal dimensions during systole and diastole, and to calculate parameters such as fractional shortening (FS) and ejection fraction (EF). Two-dimensional (2D) imaging provides anatomical information and allows for the assessment of overall cardiac structure and function.

  • Doppler Echocardiography: Pulsed-wave Doppler is used to assess blood flow velocities, including the measurement of the left ventricular outflow tract (LVOT) gradient, a key parameter in obstructive HCM.

  • Data Analysis: Acquired images and Doppler data are analyzed offline using specialized software to quantify cardiac dimensions, function, and hemodynamics.

Cardiomyocyte Contractility Assay

This in vitro assay allows for the direct assessment of a compound's effect on the contractility of isolated heart muscle cells.

Protocol:

  • Cardiomyocyte Isolation: Cardiomyocytes are isolated from the hearts of adult animals (e.g., rats, mice) or differentiated from human induced pluripotent stem cells (hiPSCs).

  • Cell Plating: Isolated cardiomyocytes are plated on laminin-coated coverslips or in specialized micro-patterned plates.

  • Experimental Setup: The cells are placed on the stage of an inverted microscope equipped with a high-speed camera and a system for electrical field stimulation to induce contractions. The temperature and perfusion of the cells with a physiological buffer are controlled.

  • Compound Application: The test compound (Mavacamten or Aficamten) is added to the perfusion buffer at various concentrations.

  • Data Acquisition: High-speed video microscopy is used to record the contractions of individual cardiomyocytes. Changes in cell length or sarcomere length are tracked over time.

  • Data Analysis: The recorded videos are analyzed to quantify various parameters of contractility, including the amplitude and velocity of shortening and relaxation.

Histological Assessment of Cardiac Fibrosis

Histological analysis of heart tissue is essential for evaluating the extent of fibrosis, a key pathological feature of HCM.

Protocol:

  • Tissue Preparation: Following the in-life phase of the study, hearts are excised, fixed in formalin, and embedded in paraffin.

  • Sectioning: The paraffin-embedded hearts are sectioned into thin slices (typically 5 µm) and mounted on microscope slides.

  • Masson's Trichrome Staining: This is a common staining method used to differentiate between collagen fibers (which stain blue) and muscle fibers (which stain red). The protocol typically involves the following steps:

    • Deparaffinization and rehydration of the tissue sections.

    • Mordanting in Bouin's solution to improve stain quality.[8][9]

    • Staining with Weigert's iron hematoxylin to stain nuclei black.[8][9]

    • Staining with Biebrich scarlet-acid fuchsin to stain cytoplasm and muscle red.[8][9]

    • Treatment with phosphomolybdic/phosphotungstic acid.[8][9]

    • Staining with aniline blue to stain collagen fibers blue.[8][9]

    • Dehydration and mounting of the slides.

  • Image Analysis: The stained tissue sections are imaged using a microscope. The images are then analyzed using image analysis software to quantify the area of fibrosis relative to the total tissue area.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway, experimental workflow, and logical relationships.

HCM_Signaling_Pathway cluster_Sarcomere Sarcomere cluster_Drugs Therapeutic Intervention cluster_CellularEffects Cellular Effects cluster_Pathophysiology HCM Pathophysiology Myosin Cardiac Myosin CrossBridge Actin-Myosin Cross-Bridge Formation Myosin->CrossBridge Binds to ReducedContractility Reduced Contractility Myosin->ReducedContractility Inhibition leads to Actin Actin Actin->CrossBridge Hypercontractility Hypercontractility CrossBridge->Hypercontractility Leads to Mavacamten Mavacamten Mavacamten->Myosin Inhibits Aficamten Aficamten Aficamten->Myosin Inhibits ATP_Consumption Increased ATP Consumption Hypercontractility->ATP_Consumption Hypertrophy Cardiac Hypertrophy Hypercontractility->Hypertrophy Normalized_ATP Normalized ATP Consumption ReducedContractility->Normalized_ATP Fibrosis Fibrosis Hypertrophy->Fibrosis Diastolic_Dysfunction Diastolic Dysfunction Hypertrophy->Diastolic_Dysfunction

Caption: Signaling pathway in HCM and the mechanism of action of Mavacamten and Aficamten.

Experimental_Workflow cluster_InVivo In Vivo Studies (Mouse Model) cluster_InVitro In Vitro Studies Animal_Model HCM Mouse Model (e.g., Myh6 R403Q) Drug_Admin Drug Administration (Mavacamten or Aficamten) Animal_Model->Drug_Admin Echo Echocardiography Drug_Admin->Echo Histology Histological Analysis Drug_Admin->Histology Terminal Endpoint Data_Analysis_Vivo Data Analysis (Cardiac Function, Fibrosis) Echo->Data_Analysis_Vivo Histology->Data_Analysis_Vivo Cardiomyocytes Isolated Cardiomyocytes Compound_Treatment Compound Application Cardiomyocytes->Compound_Treatment Contractility_Assay Contractility Assay Compound_Treatment->Contractility_Assay Data_Analysis_Vitro Data Analysis (Contraction Parameters) Contractility_Assay->Data_Analysis_Vitro Logical_Relationship cluster_Problem Pathophysiological Problem cluster_Solution Therapeutic Solution cluster_Outcome Desired Outcome HCM Hypertrophic Cardiomyopathy Hypercontractility Sarcomeric Hypercontractility HCM->Hypercontractility is caused by Myosin_Inhibitors Cardiac Myosin Inhibitors Myosin_Inhibitors->Hypercontractility Target Reduced_Hypertrophy Reduced Hypertrophy & Fibrosis Myosin_Inhibitors->Reduced_Hypertrophy Leads to Improved_Function Improved Cardiac Function Myosin_Inhibitors->Improved_Function Leads to Mavacamten Mavacamten Mavacamten->Myosin_Inhibitors is a Aficamten Aficamten Aficamten->Myosin_Inhibitors is a

References

Comparative Analysis of MYK-461 (Mavacamten) and Beta-Blockers in Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of MYK-461 (Mavacamten), a first-in-class cardiac myosin inhibitor, and beta-blockers, a long-established standard of care, for the treatment of heart failure, with a particular focus on hypertrophic cardiomyopathy (HCM).

Mechanism of Action: A Tale of Two Targets

MYK-461 and beta-blockers employ fundamentally different mechanisms to achieve their therapeutic effects in heart failure.

MYK-461 (Mavacamten): Targeting the Sarcomere

Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1] It directly targets the hypercontractility that is a hallmark of hypertrophic cardiomyopathy.[2][3] By reducing the number of actin-myosin cross-bridges, Mavacamten shifts the myosin heads into an energy-sparing, "super-relaxed" state.[2][4] This modulation of the sarcomere's function leads to a reduction in the force of contraction, thereby lessening the dynamic left ventricular outflow tract (LVOT) obstruction and improving cardiac filling pressures.[2][4]

Beta-Blockers: Counteracting Sympathetic Overdrive

Beta-blockers, in contrast, do not directly interact with the cardiac contractile machinery. Instead, they antagonize the effects of catecholamines (like adrenaline and noradrenaline) at the β-adrenergic receptors in the heart.[5][6] In heart failure, the sympathetic nervous system is chronically activated, leading to deleterious effects such as increased heart rate, myocardial oxygen demand, and arrhythmias.[5][7] By blocking β1-receptors in the heart, beta-blockers reduce heart rate, decrease myocardial contractility, and lower blood pressure, thereby reducing the overall workload on the heart.[8] Certain beta-blockers also have effects on the renin-angiotensin system.[5]

Signaling Pathway Diagrams

MYK461_Pathway cluster_sarcomere Cardiac Sarcomere Myosin Myosin CrossBridge Myosin-Actin Cross-Bridge Formation Myosin->CrossBridge Binds to Actin Actin Actin->CrossBridge Contraction Cardiac Hypercontractility CrossBridge->Contraction Leads to LVOTO Reduced LVOT Obstruction Contraction->LVOTO Filling Improved Cardiac Filling Pressures Contraction->Filling MYK461 MYK-461 (Mavacamten) Inhibition Inhibition MYK461->Inhibition Inhibition->CrossBridge Inhibition->LVOTO Results in Inhibition->Filling Results in

Caption: MYK-461 (Mavacamten) mechanism of action.

BetaBlocker_Pathway cluster_sympathetic Sympathetic Nervous System Catecholamines Catecholamines (Adrenaline, Noradrenaline) BetaReceptor β1-Adrenergic Receptor (in Heart) Catecholamines->BetaReceptor Stimulates cAMP Increased cAMP BetaReceptor->cAMP Activates HeartEffects Increased Heart Rate & Contractility cAMP->HeartEffects Leads to ReducedEffects Decreased Heart Rate & Reduced Myocardial Workload HeartEffects->ReducedEffects BetaBlocker Beta-Blockers Blockade Blockade BetaBlocker->Blockade Blockade->BetaReceptor Blockade->ReducedEffects Results in

Caption: Beta-blocker mechanism of action in the heart.

Clinical Trial Data: A Head-to-Head Comparison

The following tables summarize key quantitative data from pivotal clinical trials for Mavacamten (EXPLORER-HCM) and a representative beta-blocker, metoprolol (MERIT-HF). It is important to note that these trials were conducted in different patient populations (obstructive HCM for EXPLORER-HCM and chronic heart failure with reduced ejection fraction for MERIT-HF) and are not direct head-to-head comparisons.

Table 1: Efficacy in Obstructive Hypertrophic Cardiomyopathy (EXPLORER-HCM Trial - Mavacamten)
ParameterMavacamten GroupPlacebo Groupp-value
Primary Endpoint
Composite functional endpoint response†37%17%0.0005[9]
Secondary Endpoints (Change from Baseline to Week 30)
Post-exercise LVOT gradient (mmHg)-47-10<0.0001[9]
Peak VO₂ (mL/kg/min)+1.4-0.10.0006[9][10]
NYHA Functional Class Improvement (≥1 class)65%31%<0.0001
Kansas City Cardiomyopathy Questionnaire (KCCQ-CSS) Score+9.1+4.1<0.0001[10]
N-terminal pro-B-type natriuretic peptide (NT-proBNP) (pg/mL)-80%-11%<0.0001
Cardiac Troponin I (ng/L)-49%+1%<0.0001

†Composite of ≥1.5 mL/kg/min increase in pVO₂ and ≥1 NYHA class improvement OR ≥3.0 mL/kg/min increase in pVO₂ and no worsening of NYHA class.[9]

Table 2: Efficacy in Chronic Heart Failure (MERIT-HF Trial - Metoprolol CR/XL)
ParameterMetoprolol CR/XL GroupPlacebo GroupRisk Reductionp-value
Primary Endpoint (at 1 year)
All-Cause Mortality7.2%11.0%34%0.0062[11]
Secondary Endpoints
Cardiovascular Mortality--38%-[11][12]
Sudden Death--41%-[11][12]
Death due to Worsening Heart Failure--49%-[11][12]
Hospitalizations for Worsening Heart Failure--45%<0.0001[13]

Experimental Protocols

Detailed experimental protocols for large-scale clinical trials are extensive. Below is a summarized methodology for the key trials cited.

EXPLORER-HCM (Mavacamten)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[1]

  • Patient Population: Adults with symptomatic (NYHA class II or III) obstructive hypertrophic cardiomyopathy, with a left ventricular ejection fraction (LVEF) of ≥55% and a peak LVOT gradient of ≥50 mmHg at rest or with provocation.[1]

  • Intervention: Patients were randomized to receive either Mavacamten (starting dose of 5 mg once daily, with titration) or placebo for 30 weeks.[1]

  • Key Assessments:

    • Cardiopulmonary Exercise Testing (CPET): To measure peak oxygen consumption (pVO₂).

    • Echocardiography: To assess LVOT gradient, LVEF, and other cardiac structures and functions.

    • Clinical Assessment: New York Heart Association (NYHA) functional class.

    • Patient-Reported Outcomes: Kansas City Cardiomyopathy Questionnaire (KCCQ) and HCM Symptom Questionnaire.

    • Biomarkers: NT-proBNP and cardiac troponin levels.

MERIT-HF (Metoprolol CR/XL)
  • Study Design: A randomized, double-blind, placebo-controlled trial.[11][14]

  • Patient Population: Patients with stable chronic heart failure (NYHA class II-IV) and a left ventricular ejection fraction of ≤0.40.[12]

  • Intervention: Patients were randomized to receive either metoprolol succinate controlled-release/extended-release (CR/XL) or placebo, in addition to standard heart failure therapy. The dose of metoprolol was titrated from 12.5 or 25 mg once daily to a target dose of 200 mg once daily.[11]

  • Key Assessments:

    • Primary Endpoint: All-cause mortality.

    • Secondary Endpoints: Combined endpoint of all-cause mortality and all-cause hospitalization, cardiovascular mortality, sudden death, and death from worsening heart failure.

    • Clinical Assessment: NYHA functional class.

Experimental Workflow Diagram

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 30 weeks) cluster_assessment Endpoint Assessment cluster_analysis Data Analysis Screen Inclusion/Exclusion Criteria Met (e.g., NYHA Class, LVEF, LVOT Gradient) Randomize Randomization (1:1) Screen->Randomize Drug Investigational Drug (e.g., MYK-461) Randomize->Drug Placebo Placebo Randomize->Placebo DoseTitration Dose Titration Based on Safety and Efficacy Drug->DoseTitration Primary Primary Endpoint Assessment (e.g., Functional Capacity, Mortality) DoseTitration->Primary Secondary Secondary Endpoint Assessment (e.g., Echocardiography, Biomarkers, PROs) DoseTitration->Secondary Analysis Statistical Analysis (Comparison between groups) Primary->Analysis Secondary->Analysis

Caption: Generalized clinical trial workflow.

Conclusion

MYK-461 (Mavacamten) and beta-blockers represent distinct therapeutic strategies for heart failure. Mavacamten, a cardiac myosin inhibitor, directly addresses the hypercontractility in hypertrophic cardiomyopathy, leading to significant improvements in functional capacity, symptoms, and LVOT obstruction.[9][15] Beta-blockers, on the other hand, have a broader application in heart failure and primarily work by mitigating the harmful effects of chronic sympathetic activation, which has been shown to reduce mortality in patients with heart failure with reduced ejection fraction.[12][14]

The choice between these therapies depends on the specific pathophysiology of the heart failure presentation. For patients with obstructive HCM, Mavacamten offers a targeted approach to the underlying disease mechanism.[1] Beta-blockers remain a cornerstone of therapy for many forms of heart failure, particularly those with reduced ejection fraction, due to their proven mortality benefit.[16][17] Future research and direct comparative trials will be crucial to further delineate the optimal use of these and other emerging therapies in the complex landscape of heart failure treatment.

References

AM-461 compared to other DP2 receptor antagonists in asthma models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of various DP2 (CRTH2) receptor antagonists in preclinical and clinical asthma models. The focus is on providing a clear comparison of available experimental data to aid in research and development efforts. While this guide aims to be comprehensive, it is important to note the varying levels of publicly available data for different compounds.

Introduction to DP2 Receptor Antagonism in Asthma

The prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), is a key player in the inflammatory cascade associated with asthma. PGD2, primarily released from mast cells, activates the DP2 receptor on various immune cells, including T-helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils. This activation triggers a cascade of events leading to eosinophilic inflammation, airway hyperresponsiveness, and mucus production, all hallmark features of asthma. DP2 receptor antagonists are a class of oral medications designed to block this pathway, offering a potential therapeutic strategy for managing asthma, particularly in patients with a Th2-high or eosinophilic phenotype.

Comparative Analysis of DP2 Receptor Antagonists

This section details the available data for several DP2 receptor antagonists that have been evaluated in asthma models.

AM-461

This compound, developed by Amira Pharmaceuticals, is an oral, selective DP2 receptor antagonist. Publicly available information on its performance in asthma models is limited.

Preclinical and Clinical Data:

Press releases from Amira Pharmaceuticals in 2009 and 2010 announced the submission of an Investigational New Drug (IND) application for this compound and initial positive data from a Phase 1 clinical study.[1][2][3][4] The company also mentioned a presentation on their DP2 antagonist program, including efficacy in mouse models of COPD and asthma for the lead compound AM211, a structurally distinct molecule from this compound.[2] However, specific quantitative data from these preclinical or clinical studies for this compound have not been made publicly available in peer-reviewed journals. A patent for this compound has been filed, but it does not contain detailed in vivo efficacy data in asthma models.

Due to the lack of available data, a direct quantitative comparison of this compound with other DP2 receptor antagonists is not possible at this time.

Fevipiprant (QAW039)

Fevipiprant, developed by Novartis, is one of the most extensively studied DP2 receptor antagonists. It has progressed to Phase 3 clinical trials, and a considerable amount of data on its efficacy in asthma patients is available.

Quantitative Data Summary:

Study Patient Population Treatment Key Findings Citation
Phase 261 patients with persistent, moderate-to-severe asthma and sputum eosinophilia (≥2%)Fevipiprant 225 mg twice daily for 12 weeks- Reduction in geometric mean sputum eosinophil percentage from 5.4% to 1.1% (vs. 4.6% to 3.9% with placebo).- 4.5-fold reduction in mean sputum eosinophil percentage compared to 1.3-fold with placebo.[5]
Phase 2b1,058 adult patients with allergic asthma uncontrolled on low-dose ICSFevipiprant (various doses) or montelukast 10 mg daily for 12 weeks- Statistically significant improvement in pre-dose FEV1 at week 12 (maximum model-averaged difference to placebo of 0.112 L).[6][7]
LUSTER-1 & LUSTER-2 (Phase 3)894 and 877 patients with severe asthmaFevipiprant 150 mg or 450 mg once daily for 52 weeks- No statistically significant reduction in the annualized rate of moderate-to-severe asthma exacerbations after adjusting for multiple testing.[8]
Meta-analysis of 7 trialsPatients with asthmaFevipiprant- Significant increase in post-bronchodilator FEV1 (0.249 L) and pre-bronchodilator FEV1 (0.115 L).- Significant improvement in Asthma Control Questionnaire (ACQ) score (-0.124).- Significant reduction in asthma exacerbations in patients with high eosinophil counts at a 450mg dose.[9]

Experimental Protocol: Phase 2 Study in Moderate-to-Severe Asthma [5]

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 61 patients with persistent, moderate-to-severe asthma and a sputum eosinophil count of at least 2%.

  • Intervention: Patients were randomized to receive either fevipiprant 225 mg twice daily or a matching placebo for 12 weeks.

  • Primary Endpoint: The change in sputum eosinophil percentage from baseline to 12 weeks after treatment.

  • Assessments: Included measurements of symptoms, lung function (breathing tests), sampling of the airway wall, and CT scans of the chest.

OC000459

OC000459 is another DP2 receptor antagonist that has shown promise in early clinical trials for asthma.

Quantitative Data Summary:

Study Patient Population Treatment Key Findings Citation
Phase 2132 steroid-free subjects with moderate persistent asthmaOC000459 200 mg twice daily for 28 days- In the per-protocol population, mean change in FEV1 was 9.2% with OC000459 vs. 1.8% with placebo (P=0.037).- Geometric mean sputum eosinophil count reduced from 2.1% to 0.7% (P=0.03).[10][11]
Phase 2Adult subjects with FEV1 60-85% of predictedOC000459 (25 mg once daily, 200 mg once daily, or 100 mg twice daily) for 12 weeks- Significant improvement in FEV1 with 25 mg once daily (P=0.028).- Pooled dose groups showed a 95 mL greater increase in FEV1 than placebo (P=0.024).- In atopic eosinophilic subjects, a mean increase in FEV1 of 220 ml was observed compared with placebo (P = 0.005).[12]

Experimental Protocol: Phase 2 Study in Moderate Persistent Asthma [10][11]

  • Study Design: A randomized, double-blind, parallel-group trial.

  • Participants: 132 adult subjects with moderate persistent asthma who were steroid-free.

  • Intervention: Patients were randomized to receive oral OC000459 200 mg twice daily or placebo for 28 days.

  • Primary Endpoint: Change from baseline in pre-bronchodilator forced expiratory volume in 1 second (FEV1).

  • Secondary Endpoints: Eosinophilic airway inflammation assessed by induced sputum differential eosinophil count, asthma symptoms, and quality of life.

Setipiprant (ACT-129968)

Setipiprant has been investigated for both asthma and allergic rhinitis. While it showed some early promise in asthma, its development for this indication was discontinued.

Quantitative Data Summary:

Study Patient Population Treatment Key Findings Citation
Phase 218 allergic asthmatic malesSetipiprant 1000 mg twice daily for 5 days- Significantly reduced the allergen-induced late asthmatic response (LAR), inhibiting the area under the FEV1 curve (AUC3-10h) by an average of 25.6% (P = 0.006) compared to placebo.- No significant effect on the early asthmatic response (EAR).[13]

Experimental Protocol: Allergen Challenge Study [13]

  • Study Design: A 3-center, double-blind, placebo-controlled, cross-over study.

  • Participants: 18 allergic asthmatic males.

  • Intervention: Participants were randomized to receive setipiprant 1000 mg or matching placebo twice daily for 5 consecutive days. After a washout period of at least 3 weeks, they received the alternative treatment.

  • Procedure: On day 4 of each treatment period, subjects underwent a standardized allergen challenge.

  • Primary Endpoint: Airway response recorded by FEV1 until 10 hours post-allergen challenge.

  • Other Assessments: Airway responsiveness to methacholine and exhaled nitric oxide (eNO) were measured pre- and post-dosing.

Signaling Pathways and Experimental Workflows

DP2 Receptor Signaling Pathway in Asthma

The following diagram illustrates the central role of the DP2 receptor in the asthmatic inflammatory cascade.

DP2_Signaling_Pathway DP2 Receptor Signaling Pathway in Asthma cluster_upstream Upstream Triggers cluster_mediator Key Mediator cluster_receptor Receptor Activation cluster_cells Effector Cells cluster_downstream Downstream Effects Allergen Allergen MastCell Mast Cell Allergen->MastCell Activates PGD2 Prostaglandin D2 (PGD2) MastCell->PGD2 Releases DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds to Th2 Th2 Cell DP2->Th2 ILC2 ILC2 DP2->ILC2 Eosinophil Eosinophil DP2->Eosinophil Cytokines Release of IL-4, IL-5, IL-13 Th2->Cytokines ILC2->Cytokines Eos_Activation Eosinophil Activation & Chemotaxis Eosinophil->Eos_Activation Airway_Inflammation Airway Inflammation Cytokines->Airway_Inflammation Eos_Activation->Airway_Inflammation AHR Airway Hyperresponsiveness Airway_Inflammation->AHR

Caption: DP2 receptor signaling cascade in allergic asthma.

Representative Experimental Workflow for a Clinical Trial of a DP2 Antagonist

This diagram outlines a typical workflow for a clinical trial evaluating a DP2 receptor antagonist in asthma patients.

Experimental_Workflow Clinical Trial Workflow for a DP2 Receptor Antagonist Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (FEV1, Sputum Eosinophils, ACQ) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (DP2 Antagonist or Placebo) Randomization->Treatment FollowUp Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment->FollowUp FollowUp->Treatment Continue Treatment Final End of Study Assessment (Primary & Secondary Endpoints) FollowUp->Final End of Treatment Analysis Data Analysis Final->Analysis

Caption: A typical clinical trial workflow for DP2 antagonists.

Conclusion

References

A Head-to-Head In Vitro Comparison of Mavacamten and Disopyramide for Hypertrophic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of Mavacamten and Disopyramide, two therapeutic agents employed in the management of hypertrophic cardiomyopathy (HCM). While both drugs aim to reduce cardiac hypercontractility, they achieve this through distinct molecular mechanisms. This document synthesizes available in vitro data to offer a comparative analysis of their performance, supported by experimental protocols and mechanistic diagrams.

At a Glance: Mavacamten vs. Disopyramide

FeatureMavacamtenDisopyramide
Primary Mechanism Selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1][2]Blocker of multiple cardiac ion channels, primarily fast sodium channels.[3][4][5]
Target Cardiac β-myosin heavy chain.[6]Voltage-gated sodium channels (Nav1.5), L-type calcium channels, and delayed-rectifier potassium channels.[5]
Effect on Contractility Reduces myofilament contractility and power output.[7][8]Exerts a negative inotropic effect by reducing intracellular calcium availability.[3][5][9]
Myofilament Ca2+ Sensitivity Reduces myofilament Ca2+ sensitivity.[10][11][12][13][14]Does not directly affect myofilament Ca2+ sensitivity.[5]
Molecular Effect Stabilizes the energy-sparing, super-relaxed state (SRX) of myosin, reducing the number of available actin-binding heads.[1]Reduces the amplitude of the action potential and slows conduction.[4]

Quantitative In Vitro Data

The following tables summarize key quantitative data from in vitro studies of Mavacamten and Disopyramide. It is important to note that these data are collated from separate studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Mavacamten In Vitro Efficacy
ParameterModel SystemConcentrationEffectSource
IC50 (Motility) Bovine cardiac heavy meromyosin (cHMM)0.14 µM50% inhibition of in vitro filament gliding[15]
IC50 (Motility) Bovine cardiac single-headed myosin (cS1)0.62 µM50% inhibition of in vitro filament gliding[15]
Fractional Shortening Isolated cardiomyocytes (db/db mice)250 nMSignificant decrease from baseline[16]
Contraction Velocity Isolated cardiomyocytes (db/db mice)250 nMSignificant improvement (decrease)[16]
Twitch Force Human engineered heart tissue0.33 µM~40% reduction[17]
Twitch Force Human engineered heart tissue0.5 µM~60% reduction[17]
Relaxation Time (RT50) Human engineered heart tissue0.33 µM~24% reduction[17]
Relaxation Time (RT50) Human engineered heart tissue0.5 µM~45% reduction[17]
Myofilament Ca2+ Sensitivity (pCa50) Human myocardium strips0.5 µMSignificant reduction[10]
Table 2: Disopyramide In Vitro Efficacy
ParameterModel SystemConcentrationEffectSource
IC50 (Isometric Twitch) Intact human cardiac trabeculae5.29 ± 1.55 µmol/l50% reduction in isometric twitch amplitude[5]
Peak Na+ Current Human ventricular cardiomyocytes5 µmol/lInhibition[5]
Late Na+ Current Human ventricular cardiomyocytes5 µmol/lInhibition[5]
L-type Ca2+ Current Human ventricular cardiomyocytes5 µmol/lInhibition[5]
Delayed-rectifier K+ Current Human ventricular cardiomyocytes5 µmol/lInhibition[5]
Maximal Force (Skinned Trabeculae) Demembranated human cardiac trabeculae5 µmol/lNo effect[5]
Myofilament Ca2+ Sensitivity (pCa50) Demembranated human cardiac trabeculae5 µmol/lNo effect[5]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of Mavacamten and Disopyramide are illustrated below.

Mavacamten_Pathway cluster_myosin Cardiac Myosin Myosin_SRX Super-Relaxed State (SRX) (Low ATPase activity) Myosin_DRX Disordered-Relaxed State (DRX) Myosin_SRX->Myosin_DRX HCM mutations shift equilibrium Myosin_Active Active State (Cross-bridge cycling) Myosin_DRX->Myosin_Active Ca2+ binding to Troponin C Myosin_Active->Myosin_DRX ATP hydrolysis Contractility Hypercontractility (in HCM) Myosin_Active->Contractility Generates Force Mavacamten Mavacamten Mavacamten->Myosin_SRX Stabilizes

Caption: Mavacamten's mechanism of action on the cardiac myosin states.

Disopyramide_Pathway cluster_membrane Cardiomyocyte Membrane Disopyramide Disopyramide Na_Channel Voltage-gated Na+ Channel Disopyramide->Na_Channel Blocks Ca_Channel L-type Ca2+ Channel Disopyramide->Ca_Channel Blocks K_Channel Delayed-rectifier K+ Channel Disopyramide->K_Channel Blocks Action_Potential Action Potential Na_Channel->Action_Potential Depolarization Ca_Transient Intracellular Ca2+ Transient Ca_Channel->Ca_Transient Ca2+ influx K_Channel->Action_Potential Repolarization Action_Potential->Ca_Transient Triggers Contractility Myofilament Contraction Ca_Transient->Contractility Activates

Caption: Disopyramide's mechanism of action on cardiomyocyte ion channels.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro findings. Below are summaries of key experimental protocols used in the cited studies.

Mavacamten: In Vitro Motility Assay
  • Protein Preparation: Recombinant human β-cardiac heavy meromyosin (cHMM) and single-headed myosin (cS1) are expressed and purified.

  • Surface Preparation: Nitrocellulose-coated glass coverslips are incubated with an anti-S2 monoclonal antibody to tether the myosin constructs. The surface is then blocked with bovine serum albumin (BSA).

  • Actin Filament Preparation: Fluorescently labeled actin filaments are prepared.

  • Motility Observation: The movement of actin filaments over the myosin-coated surface is observed using a total internal reflection fluorescence (TIRF) microscope.

  • Data Analysis: The velocity of actin filament movement is measured at various Mavacamten concentrations to determine the IC50 value.[15]

Disopyramide: Isometric Force Measurement in Intact Trabeculae
  • Tissue Preparation: Intact trabeculae are dissected from the endocardial surface of human septal myectomy samples.

  • Experimental Setup: The trabeculae are mounted between a force transducer and a length controller in a temperature-controlled bath containing standard perfusion solution.

  • Stimulation: The muscle is electrically stimulated to elicit isometric twitches.

  • Drug Application: Disopyramide is added to the perfusion solution at various concentrations.

  • Data Acquisition and Analysis: Isometric tension is recorded, and the amplitude of the twitches is measured. A concentration-response curve is generated to calculate the IC50 for the negative inotropic effect.[5]

Myofilament Calcium Sensitivity Assay (Skinned Myocardial Strips)
  • Tissue Preparation: Multicellular preparations from the left ventricular free wall are chemically permeabilized ("skinned") to remove cell membranes, allowing for direct control of the intracellular environment.

  • Experimental Setup: The skinned myocardial strips are attached to a force transducer and a motor to control length.

  • Activating Solutions: The strips are exposed to a series of solutions with varying free calcium concentrations (pCa) to induce force development.

  • Drug Incubation: The experiment is repeated in the presence of the test compound (e.g., Mavacamten).

  • Data Analysis: Force is plotted against pCa to generate a force-pCa curve. The pCa50 (the calcium concentration at which 50% of maximal force is achieved) is determined as a measure of myofilament calcium sensitivity.[10]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for in vitro comparison of cardiac muscle contractility.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis start Start: Isolate Cardiac Tissue (e.g., cardiomyocytes, trabeculae) prep_model Prepare In Vitro Model (e.g., cell culture, skinned fibers, EHTs) start->prep_model baseline Record Baseline Contractile Parameters prep_model->baseline treatment Apply Test Compound (Mavacamten or Disopyramide) baseline->treatment post_treatment Record Post-Treatment Parameters treatment->post_treatment washout Washout Compound post_treatment->washout post_washout Record Post-Washout Parameters washout->post_washout data_analysis Analyze Data: - Compare pre- vs. post-treatment - Generate dose-response curves - Determine IC50/EC50 post_washout->data_analysis conclusion Draw Conclusions on Drug Efficacy and Mechanism data_analysis->conclusion

Caption: A generalized workflow for in vitro cardiac contractility studies.

Conclusion

In vitro studies reveal that Mavacamten and Disopyramide reduce cardiac contractility through fundamentally different mechanisms. Mavacamten directly targets the cardiac motor protein myosin, modulating its enzymatic activity and promoting a relaxed state, thereby reducing myofilament calcium sensitivity. In contrast, Disopyramide acts on the cardiomyocyte's electrical properties by blocking multiple ion channels, which leads to a reduction in intracellular calcium transients and, consequently, a decrease in contractile force without directly altering the calcium sensitivity of the myofilaments. This comparative guide, based on available in vitro data, provides a foundational understanding for researchers and drug development professionals exploring therapeutic strategies for hypertrophic cardiomyopathy. Further head-to-head studies in standardized in vitro systems would be invaluable for a more direct quantitative comparison.

References

A Comparative Guide to Mavacamten and Other Myosin Inhibitors: Unraveling the Mechanisms of Cardiac Contractility Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Mavacamten, a first-in-class cardiac myosin inhibitor, with other key modulators of the sarcomere's molecular motor. By examining their distinct mechanisms of action, supported by experimental data and detailed protocols, this document serves as a valuable resource for researchers and drug developers in the cardiovascular field. We will delve into the specifics of cardiac myosin inhibitors, Mavacamten and Aficamten, and contrast their effects with those of cardiac myosin activators, Danicamtiv and Omecamtiv Mecarbil.

Introduction to Cardiac Myosin Modulation

The contractility of the heart muscle is fundamentally driven by the interaction of actin and myosin filaments within the sarcomere. Dysregulation of this process, often due to genetic mutations, can lead to conditions of hypercontractility, such as hypertrophic cardiomyopathy (HCM), or hypocontractility, as seen in certain forms of heart failure.[1][2] Pharmacological modulation of cardiac myosin, the molecular motor powering this contraction, has emerged as a promising therapeutic strategy. This guide focuses on validating the mechanism of Mavacamten by comparing it against other myosin inhibitors and activators, providing a clear framework for understanding their therapeutic potential and investigational applications.

Mechanisms of Action: A Tale of Inhibition and Activation

The therapeutic agents discussed herein can be broadly categorized into two classes based on their effect on the myosin ATPase cycle: inhibitors and activators.

Cardiac Myosin Inhibitors: Mavacamten and Aficamten

Mavacamten and Aficamten are allosteric inhibitors of cardiac myosin ATPase.[1][2] They act by stabilizing a super-relaxed, energy-sparing state of the myosin head, which reduces the number of myosin heads available to bind to actin and generate force.[1][2] This leads to a decrease in the overall contractility of the heart muscle. While both drugs share this general mechanism, they exhibit differences in their specific binding sites and pharmacokinetic profiles. Aficamten is reported to have a shorter half-life, potentially allowing for more rapid dose adjustments.[3]

Cardiac Myosin Activators: Danicamtiv and Omecamtiv Mecarbil

In contrast, Danicamtiv and Omecamtiv Mecarbil are cardiac myosin activators. They enhance cardiac contractility by increasing the rate of cross-bridge formation and prolonging the power-producing state of the myosin-actin interaction.[4][5] Danicamtiv has been shown to increase the number of myosins in the "on" state and slow the turnover of cross-bridges.[6] Omecamtiv Mecarbil also increases the duration of systolic ejection without increasing myocardial oxygen consumption. While both aim to boost contractility, they differ in their effects on diastolic function, with some studies suggesting Danicamtiv may have a wider therapeutic window due to a lesser impact on diastolic performance compared to Omecamtiv Mecarbil.[4][5]

Data Presentation: Quantitative Comparison of Myosin Modulators

The following tables summarize key quantitative data from preclinical and clinical studies, providing a comparative overview of the effects of Mavacamten and other myosin modulators.

Table 1: Comparative Preclinical Data of Myosin Inhibitors

ParameterMavacamtenAficamtenReference
Mechanism Cardiac Myosin InhibitorCardiac Myosin Inhibitor[1][2]
Effect on ATPase Activity InhibitionInhibition[7]
Effect on Myofibril Force DecreaseDecrease[7][8]
Effect on Relaxation Kinetics AcceleratedAccelerated[9]

Table 2: Comparative Clinical Trial Data for Obstructive Hypertrophic Cardiomyopathy (oHCM)

ParameterMavacamten (EXPLORER-HCM)Aficamten (SEQUOIA-HCM)Reference
Primary Endpoint Met YesYes[10][11]
Change in post-Valsalva LVOT Gradient -47 mmHg-48.3 mmHg[10][12]
Change in peak VO2 (mL/kg/min) +1.4+1.74[12][13]
Improvement in NYHA Class (≥1 class) 65% of patients66% of patients[12][13]
LVEF <50% 6% (led to discontinuation in some)3.5% (no treatment interruptions)[3][11]

Table 3: Comparative Data of Myosin Activators

ParameterDanicamtiv (Preclinical/Phase 2a)Omecamtiv Mecarbil (GALACTIC-HF)Reference
Mechanism Cardiac Myosin ActivatorCardiac Myosin Activator[4][5]
Effect on Stroke Volume IncreasedModest Increase[14][15]
Effect on Diastolic Function Less impairment than OMImpaired diastolic function[4][5]
Primary Endpoint Met (GALACTIC-HF) N/AYes (composite of CV death or HF events)[15][16]
Effect on CV Death (GALACTIC-HF) N/ANo significant reduction[15][16]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are representative protocols for key assays used to characterize myosin modulators.

Myosin ATPase Activity Assay

Objective: To determine the effect of a compound on the ATPase activity of cardiac myosin.

Materials:

  • Purified cardiac myosin subfragment 1 (S1)

  • Actin

  • ATP

  • Test compound (e.g., Mavacamten)

  • Assay buffer (e.g., containing KCl, MgCl2, DTT, and a pH buffer)

  • Malachite green reagent for phosphate detection

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing the assay buffer, actin, and myosin S1.

  • Add varying concentrations of the test compound to different wells of a microplate. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time period.

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Add the malachite green reagent to each well to detect the amount of inorganic phosphate (Pi) released.

  • Measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.

  • Calculate the rate of ATP hydrolysis and determine the IC50 value for inhibitory compounds.

In Vitro Motility Assay

Objective: To visualize and quantify the effect of a compound on the movement of actin filaments propelled by myosin motors.

Materials:

  • Purified cardiac myosin

  • Rhodamine-phalloidin labeled actin filaments

  • ATP

  • Test compound

  • Flow cell coated with nitrocellulose

  • Blocking solution (e.g., BSA)

  • TIRF (Total Internal Reflection Fluorescence) microscope with a sensitive camera

Protocol:

  • Coat the surface of a flow cell with myosin.

  • Block the surface with BSA to prevent non-specific binding.

  • Introduce fluorescently labeled actin filaments into the flow cell.

  • Initiate motility by flowing in a solution containing ATP and the test compound at various concentrations.

  • Record videos of the moving actin filaments using a TIRF microscope.

  • Analyze the videos using tracking software to determine the velocity of filament movement.

  • Compare the velocities in the presence of the test compound to the vehicle control.[17][18]

Skinned Cardiac Fiber Contractility Assay

Objective: To measure the effect of a compound on the force generation of demembranated (skinned) cardiac muscle fibers.

Materials:

  • Cardiac muscle tissue

  • Skinning solution (containing a mild detergent like Triton X-100)

  • Relaxing solution (low Ca2+)

  • Activating solution (high Ca2+)

  • Test compound

  • Force transducer and length controller apparatus

Protocol:

  • Isolate small bundles of cardiac muscle fibers.

  • Chemically "skin" the fibers by incubating them in a skinning solution to remove the cell membranes.

  • Mount a single fiber or a small bundle between a force transducer and a length controller.

  • Bathe the fiber in a relaxing solution and then switch to an activating solution with a specific Ca2+ concentration to induce contraction.

  • Measure the isometric force generated by the fiber.

  • Repeat the activation in the presence of different concentrations of the test compound.

  • Analyze the force-pCa relationship to determine the effect of the compound on Ca2+ sensitivity and maximal force production.[19]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Myosin_Inhibitor_Mechanism cluster_inhibitors Cardiac Myosin Inhibitors Mavacamten Mavacamten Myosin Cardiac Myosin Mavacamten->Myosin Inhibit ATPase Aficamten Aficamten Aficamten->Myosin Inhibit ATPase Actin Actin Myosin->Actin Reduced Cross-bridge Formation Relaxation Normalized Contractility Contraction Hypercontractility (e.g., HCM) Contraction->Relaxation Therapeutic Effect

Caption: Mechanism of Cardiac Myosin Inhibitors.

Myosin_Activator_Mechanism cluster_activators Cardiac Myosin Activators Danicamtiv Danicamtiv Myosin Cardiac Myosin Danicamtiv->Myosin Activate ATPase Omecamtiv Omecamtiv Mecarbil Omecamtiv->Myosin Activate ATPase Actin Actin Myosin->Actin Increased Cross-bridge Formation & Duration Contraction Enhanced Contractility (e.g., Heart Failure) Hypocontractility Hypocontractility Hypocontractility->Contraction Therapeutic Effect

Caption: Mechanism of Cardiac Myosin Activators.

Experimental_Workflow start Start: Isolate Cardiac Proteins atpase ATPase Assay start->atpase motility In Vitro Motility Assay start->motility fiber Skinned Fiber Assay start->fiber data_analysis Data Analysis & Comparison atpase->data_analysis motility->data_analysis fiber->data_analysis conclusion Conclusion on Mechanism data_analysis->conclusion

Caption: General Experimental Workflow.

Conclusion

Mavacamten represents a targeted therapeutic approach for hypertrophic cardiomyopathy by directly inhibiting the underlying mechanism of hypercontractility. Its comparison with Aficamten highlights the nuances within the class of cardiac myosin inhibitors, while the contrast with activators like Danicamtiv and Omecamtiv Mecarbil underscores the diverse strategies for modulating cardiac function. The experimental data and protocols provided in this guide offer a robust framework for researchers to further investigate these compounds and develop novel therapies for cardiovascular diseases. The continued exploration of these distinct mechanisms will undoubtedly pave the way for more personalized and effective treatments for patients with debilitating heart conditions.

References

A Comparative Guide to Cardiac Myosin Inhibitors for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this guide provides a technical comparison of key cardiac myosin inhibitors, focusing on their mechanisms, preclinical and clinical data, and the experimental protocols used for their evaluation.

Cardiac myosin inhibitors are a novel class of drugs designed to directly target the underlying hypercontractility characteristic of hypertrophic cardiomyopathy (HCM). By modulating the function of the cardiac myosin motor protein, these agents reduce the excessive force generation of the sarcomere. This guide focuses on a cross-study comparison of the most prominent inhibitors: Mavacamten, the first-in-class approved therapy, and Aficamten, a next-generation inhibitor in late-stage clinical development.

Mechanism of Action: Targeting the Cross-Bridge Cycle

Cardiac myosin inhibitors function by binding to the cardiac myosin heavy chain, allosterically modulating its ATPase activity.[1][2][3] This action shifts the equilibrium of myosin heads from a force-producing "on-actin" state to an energy-sparing, "off-actin" super-relaxed state (SRX).[4][5] By reducing the number of available actin-myosin cross-bridges, these drugs decrease myocardial contractility, alleviate left ventricular outflow tract (LVOT) obstruction, and improve cardiac filling pressures.[1][4]

While both Mavacamten and Aficamten share this fundamental mechanism, they bind to distinct allosteric sites on the myosin catalytic domain.[6][7] Mavacamten stabilizes the SRX state, decreasing the availability of myosin heads for actin binding.[7] Aficamten also stabilizes the SRX state but primarily acts by significantly slowing phosphate release, which is a critical step for the myosin head to enter a strongly bound, force-producing state.[7][8]

Mechanism_of_Action Cardiac Myosin Cross-Bridge Cycle & Inhibitor Action cluster_cycle Cross-Bridge Cycle cluster_inhibitor Inhibitor Action SRX Super-Relaxed State (SRX) (Energy Conserving, 'Off') DRX Disordered-Relaxed State (DRX) ('On', Ready) SRX->DRX Equilibrium Shift PRE Pre-Power Stroke (Myosin-ADP-Pi) DRX->PRE Actin Binding POST Post-Power Stroke (Myosin-ADP) PRE->POST Pi Release (Power Stroke) POST->DRX ADP Release & ATP Binding Inhibitors Mavacamten Aficamten Inhibitors->SRX Stabilizes SRX State Reduces available heads Inhibitors->PRE Slows Pi Release

Caption: Mechanism of cardiac myosin inhibitors on the cross-bridge cycle.

Comparative Preclinical and Clinical Data

The development of cardiac myosin inhibitors has been guided by extensive preclinical and clinical evaluation. The following tables summarize key comparative data points derived from various studies.

Table 1: Biochemical and Pharmacokinetic Properties

ParameterMavacamtenAficamten (CK-274)Data Source / Comments
Binding Site Allosteric site on cardiac myosinDistinct allosteric site from MavacamtenBinds to the catalytic domain of the S1 subfragment.[6][7]
IC50 (ATPase) ~0.3 µM~0.96 µMPotency in inhibiting actin-activated myosin ATPase activity.[9]
Half-life (Human) 6-9 days (normal metabolizers); up to 23 days (poor CYP2C19 metabolizers)Shorter, allowing for more rapid titration and washoutAficamten was designed for a predictable half-life suitable for once-daily dosing and reaching steady state within two weeks.[8][10][11]
Metabolism Primarily CYP2C19, also CYP3A4Multiple CYP enzymesMavacamten has significant drug-drug interactions; Aficamten has fewer.[4][11][12]

Table 2: Clinical Efficacy and Safety Profile (Obstructive HCM)

ParameterMavacamtenAficamtenData Source / Comments
Primary Efficacy Significant reduction in LVOT gradient, improved pVO₂, and NYHA class.[11]Significant reduction in LVOT gradient, improved pVO₂, and NYHA class.[13]Both drugs demonstrated substantial benefits in pivotal trials (EXPLORER-HCM for Mavacamten, SEQUOIA-HCM for Aficamten).[11][12][13]
Cardiac Remodeling Evidence of favorable remodeling, including reduced LV mass index and left atrial volume.[14]Improvements in LV mass index, max wall thickness, and stabilized myocardial fibrosis.[15]Long-term extension studies support sustained favorable structural changes.
Key Safety Concern Reversible reduction in LVEF (<50%); risk of heart failure with systolic dysfunction.Reversible reduction in LVEF (<50%).Both require echocardiographic monitoring. Mavacamten has an FDA black box warning.[11] Aficamten showed lower rates of treatment interruption due to LVEF reduction in trials.[12]
Adverse Events Higher rates of atrial fibrillation and heart failure reported in some comparative reviews.[12]Lower reported rates of atrial fibrillation and heart failure in clinical trials to date.[12]Comparisons are limited by different trial durations and patient populations.[12]

Key Experimental Protocols

The evaluation of cardiac myosin inhibitors relies on a tiered approach, from biochemical assays to cellular and in vivo models.

Experimental_Workflow Preclinical Evaluation Workflow for Cardiac Myosin Inhibitors cluster_invitro In Vitro / Biochemical cluster_cellular In Vitro / Cellular cluster_invivo In Vivo Models cluster_analysis Analysis & Endpoint atpase Actin-Activated ATPase Assay (Determine IC50) contractility Cardiomyocyte Contractility Assay (hiPSC-CMs) atpase->contractility basal Basal Myosin ATPase Assay (Actin-Independent) basal->contractility animal Animal Models of HCM (e.g., Feline, Murine) (Assess hemodynamics) contractility->animal pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling animal->pkpd

Caption: Typical experimental workflow for preclinical inhibitor evaluation.

1. Actin-Activated Myosin ATPase Assay

This is a foundational biochemical assay to determine inhibitor potency (IC50). It measures the rate of ATP hydrolysis by purified cardiac myosin in the presence of its activator, F-actin.

  • Objective: To quantify the dose-dependent inhibition of myosin's enzymatic activity.

  • Principle: The assay measures the liberation of inorganic phosphate (Pi) from ATP over time. The amount of Pi is detected using a colorimetric reagent, such as Malachite Green.[9]

  • Generalized Protocol:

    • Reaction Setup: In a 96-well plate, reaction mixtures are prepared containing assay buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT), F-actin, and serial dilutions of the inhibitor (e.g., Mavacamten) or vehicle (DMSO).[9]

    • Myosin Initiation: The reaction is initiated by adding purified cardiac myosin (often heavy meromyosin or subfragment-1 for solubility) to each well.[9]

    • ATP Addition: After a brief pre-incubation, a saturating concentration of ATP is added to start the hydrolysis reaction.[9]

    • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a set duration (e.g., 15-30 minutes).[9]

    • Phosphate Detection: The reaction is stopped by adding a phosphate detection reagent (e.g., Malachite Green-based reagent).[9]

    • Measurement & Analysis: Absorbance is measured using a microplate reader (e.g., 620-650 nm). The rate of Pi release is calculated for each inhibitor concentration and plotted to determine the IC50 value.[9]

2. Cardiomyocyte Contractility Assay

This cellular assay provides a more physiologically relevant system to assess the effect of inhibitors on muscle function. Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are commonly used.

  • Objective: To measure the effects of inhibitors on the contractility, relaxation kinetics, and beat rate of spontaneously contracting cardiomyocytes.

  • Principle: High-speed microscopy and video analysis are used to track the movement of cardiomyocytes. Parameters such as contraction amplitude, velocity, and duration are quantified.[16][17]

  • Generalized Protocol:

    • Cell Culture: hiPSC-CMs are plated on a suitable substrate (e.g., Matrigel-coated plates) and cultured until they form a spontaneously beating monolayer.[18]

    • Compound Incubation: The culture medium is replaced with a buffer (e.g., Tyrode's solution) containing the test inhibitor at various concentrations or a vehicle control.[18]

    • Image Acquisition: The plate is placed on a microscope stage equipped with a high-speed camera. Videos of contracting cells are recorded from multiple fields for each condition.[18]

    • Data Analysis: Specialized software (e.g., CONTRACTIONWAVE, IonOptix system) is used to analyze the video files.[16][17] The software tracks pixel movement or cell edge displacement to generate contractility waveforms.

    • Parameter Extraction: Key parameters are extracted from the waveforms, including peak contraction amplitude, time to peak, relaxation time, and beat rate, to assess the inotropic effect of the compound.

Conclusion

Mavacamten and Aficamten represent a significant advancement in the targeted therapy of hypertrophic cardiomyopathy. Both effectively reduce the hypercontractility central to HCM pathophysiology by inhibiting cardiac myosin.[6] Preclinical and clinical data show that Aficamten, the next-generation inhibitor, possesses a more favorable pharmacokinetic profile with a shorter half-life and fewer drug-drug interactions, potentially allowing for a wider therapeutic window and simpler dosing regimens.[11][19] However, long-term real-world data are still needed to fully compare their safety and efficacy profiles. The continued development and study of these and other cardiac myosin modulators are critical for advancing the precision management of cardiomyopathies.[19]

References

Mavacamten Demonstrates Superior Efficacy in Preclinical Hypertrophic Cardiomyopathy Models Resistant to Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data reveals that Mavacamten (formerly MYK-461), a first-in-class cardiac myosin inhibitor, shows significant promise in treating hypertrophic cardiomyopathy (HCM), particularly in models that exhibit resistance to standard therapeutic agents such as beta-blockers and calcium channel blockers. This guide provides a detailed comparison of Mavacamten's performance against these conventional therapies, supported by experimental data from various preclinical studies.

Executive Summary

Hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can lead to obstruction of blood flow, diastolic dysfunction, and an increased risk of sudden cardiac death. Standard therapies, including beta-blockers, calcium channel blockers, and disopyramide, aim to alleviate symptoms by reducing heart rate and contractility but do not address the underlying pathology and may be ineffective in a subset of patients. Mavacamten, with its novel mechanism of action directly targeting the sarcomere, has demonstrated the potential to not only improve cardiac function but also to reverse the pathological remodeling associated with HCM.

Comparative Efficacy in Preclinical Models

Preclinical studies in mouse and feline models of HCM have consistently shown Mavacamten's ability to reduce hypercontractility, prevent the development of hypertrophy, and even reverse existing cardiac remodeling.[1][2] Notably, in a study involving cats with obstructive HCM who were non-responsive to the beta-blocker carvedilol, the addition of disopyramide showed efficacy in alleviating the left ventricular outflow tract (LVOT) obstruction.[3][4] While direct comparative preclinical trials of Mavacamten in therapy-resistant models are not yet widely published, the existing data allows for a comparative assessment of their effects.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies, comparing the effects of Mavacamten and standard therapies on key HCM-related parameters.

Table 1: Effect on Left Ventricular Outflow Tract (LVOT) Gradient

TreatmentAnimal ModelBaseline LVOT Gradient (mmHg)Post-treatment LVOT Gradient (mmHg)Percentage ReductionCitation(s)
Mavacamten Cats with obstructive HCMNot specifiedEliminated obstruction100%[5]
Disopyramide (in carvedilol-resistant cats) Cats with obstructive HCMHigh (not specified)Significantly reducedSignificant[3][4]
Beta-blockers (Atenolol) Cats with subclinical HCMNot specifiedReducedNot specified[6]

Table 2: Effect on Cardiac Structure and Fibrosis

TreatmentAnimal ModelEffect on Left Ventricular Wall ThicknessEffect on Myocardial FibrosisCitation(s)
Mavacamten Mouse models of HCMPrevented and reversed hypertrophyPrevented and reduced fibrosis[1][2][7]
Verapamil (Calcium Channel Blocker) Mouse model of chagasic cardiomyopathyAmeliorated developmentReduced fibrosis[8][9]
Beta-blockers Feline HCMNo significant long-term effect reportedNo significant effect reported[10][11]

Table 3: Effect on Cardiac Biomarkers

TreatmentAnimal ModelChange in NT-proBNPChange in Cardiac Troponin I (cTnI)Citation(s)
Mavacamten Mouse models of HCMSignificant reduction in gene expressionNot specified[12]
Disopyramide (in carvedilol-resistant cats) Cats with obstructive HCMNot specifiedReduced[3][4]
Atenolol (Beta-blocker) Cats with subclinical HCMNo significant changeNo significant change[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.

Mavacamten in Mouse Models of HCM
  • Animal Model: Transgenic mice with specific mutations in the cardiac myosin heavy chain gene (e.g., R403Q) that recapitulate human HCM.[7]

  • Drug Administration: Mavacamten was administered orally, mixed in the chow, at a dose of approximately 2.5 mg/kg per day.[7] Treatment was initiated either before the development of hypertrophy (early intervention) or after hypertrophy was established (late intervention).[7]

  • Efficacy Assessment:

    • Echocardiography: Left ventricular wall thickness, fractional shortening, and other cardiac dimensions were measured serially.[7]

    • Histology: Hearts were excised, sectioned, and stained with Masson's trichrome to assess cardiomyocyte disarray and myocardial fibrosis.[7]

    • Gene Expression Analysis: RNA was extracted from cardiac tissue to quantify the expression of genes associated with hypertrophy and fibrosis.[7]

Disopyramide in Beta-Blocker-Resistant Feline HCM
  • Animal Model: Client-owned cats diagnosed with obstructive HCM that were refractory to treatment with the beta-blocker carvedilol.[3]

  • Drug Administration: Disopyramide was administered orally at an initial dose of approximately 5.0 mg/kg every 12 hours. The dose could be increased if the LVOT velocity did not decrease to the target level and no side effects were observed.[3]

  • Efficacy Assessment:

    • Echocardiography: Left ventricular outflow tract velocity (LVOTV) was measured at rest and after excitation to assess the degree of obstruction.[3]

    • Biomarker Analysis: Plasma cardiac troponin I (cTnI) levels were measured as an indicator of myocardial injury.[3]

Verapamil in a Mouse Model of Cardiomyopathy
  • Animal Model: Mice infected with Trypanosoma cruzi to induce chagasic cardiomyopathy, which shares some pathological features with HCM, such as fibrosis.[8]

  • Drug Administration: Verapamil was administered long-term.[8]

  • Efficacy Assessment:

    • Histopathology: Myocardial tissue was examined for inflammation and fibrosis.[8]

    • Biochemical Assays: Myocardial beta-adrenergic adenylate cyclase activity was measured.[8]

Signaling Pathways and Mechanisms of Action

Standard therapies for HCM, such as beta-blockers and calcium channel blockers, act by non-specifically reducing cardiac contractility and heart rate. Disopyramide also exerts a negative inotropic effect.[3] These treatments, however, do not target the fundamental cause of hypercontractility at the sarcomere level.

Mavacamten, in contrast, is a selective allosteric inhibitor of cardiac myosin ATPase.[13] It directly targets the underlying pathophysiology of HCM by reducing the number of actin-myosin cross-bridges, thereby normalizing contractility and improving diastolic function.[14] This targeted mechanism is believed to be the reason for its superior efficacy in preclinical models, including the potential to reverse pathological remodeling.

Below are diagrams illustrating the relevant signaling pathways and a general experimental workflow.

HCM_Signaling_Pathway cluster_stimuli Hypertrophic Stimuli cluster_downstream Downstream Signaling cluster_cellular Cellular Response cluster_phenotype HCM Phenotype Genetic Mutations (Sarcomere Proteins) Genetic Mutations (Sarcomere Proteins) Increased Myofilament Ca2+ Sensitivity Increased Myofilament Ca2+ Sensitivity Genetic Mutations (Sarcomere Proteins)->Increased Myofilament Ca2+ Sensitivity Directly Affects Neurohormonal Factors Neurohormonal Factors Activation of Pro-hypertrophic Pathways (e.g., Calcineurin-NFAT, MAPK) Activation of Pro-hypertrophic Pathways (e.g., Calcineurin-NFAT, MAPK) Neurohormonal Factors->Activation of Pro-hypertrophic Pathways (e.g., Calcineurin-NFAT, MAPK) Activates Hypercontractility Hypercontractility Increased Myofilament Ca2+ Sensitivity->Hypercontractility Leads to Gene Expression Changes Gene Expression Changes Activation of Pro-hypertrophic Pathways (e.g., Calcineurin-NFAT, MAPK)->Gene Expression Changes Induces Hypertrophy Hypertrophy Hypercontractility->Hypertrophy Contributes to Gene Expression Changes->Hypertrophy Fibrosis Fibrosis Gene Expression Changes->Fibrosis Diastolic Dysfunction Diastolic Dysfunction Hypertrophy->Diastolic Dysfunction Fibrosis->Diastolic Dysfunction

Signaling pathways implicated in Hypertrophic Cardiomyopathy.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Select HCM Animal Model (e.g., Transgenic Mouse, Feline) Select HCM Animal Model (e.g., Transgenic Mouse, Feline) Establish Baseline Cardiac Function (Echocardiography) Establish Baseline Cardiac Function (Echocardiography) Select HCM Animal Model (e.g., Transgenic Mouse, Feline)->Establish Baseline Cardiac Function (Echocardiography) Randomize to Treatment Groups Randomize to Treatment Groups Establish Baseline Cardiac Function (Echocardiography)->Randomize to Treatment Groups Administer Mavacamten Administer Mavacamten Randomize to Treatment Groups->Administer Mavacamten Administer Standard Therapy (e.g., Beta-blocker) Administer Standard Therapy (e.g., Beta-blocker) Randomize to Treatment Groups->Administer Standard Therapy (e.g., Beta-blocker) Administer Placebo Administer Placebo Randomize to Treatment Groups->Administer Placebo Serial Echocardiography Serial Echocardiography Administer Mavacamten->Serial Echocardiography Administer Standard Therapy (e.g., Beta-blocker)->Serial Echocardiography Administer Placebo->Serial Echocardiography Histological Analysis (Fibrosis, Disarray) Histological Analysis (Fibrosis, Disarray) Serial Echocardiography->Histological Analysis (Fibrosis, Disarray) Biomarker Analysis (NT-proBNP, cTnI) Biomarker Analysis (NT-proBNP, cTnI) Serial Echocardiography->Biomarker Analysis (NT-proBNP, cTnI) Compare Treatment Effects vs. Placebo Compare Treatment Effects vs. Placebo Histological Analysis (Fibrosis, Disarray)->Compare Treatment Effects vs. Placebo Biomarker Analysis (NT-proBNP, cTnI)->Compare Treatment Effects vs. Placebo Statistical Analysis Statistical Analysis Compare Treatment Effects vs. Placebo->Statistical Analysis

General experimental workflow for evaluating drug efficacy.

Conclusion

The available preclinical evidence strongly suggests that Mavacamten offers a significant advantage over standard therapies for HCM, particularly in its ability to target the underlying disease mechanism and reverse pathological cardiac remodeling. While direct comparative studies in therapy-resistant models are warranted, the data accumulated to date positions Mavacamten as a highly promising therapeutic agent for a patient population with significant unmet medical needs. Further research will be crucial to fully elucidate its long-term efficacy and safety profile in a clinical setting.

References

AM-461: A Potent and Selective DP2 Receptor Antagonist for Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the potency of AM-461 against other known DP2 receptor antagonists, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of this compound, a selective antagonist of the Prostaglandin D2 Receptor 2 (DP2 or CRTH2), with other well-characterized DP2 antagonists. The data presented is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutics for inflammatory and allergic diseases such as asthma and allergic rhinitis.

Introduction to DP2 Receptor Antagonism

The DP2 receptor, a G protein-coupled receptor, plays a crucial role in the inflammatory cascade. Activated by its natural ligand, Prostaglandin D2 (PGD2), the DP2 receptor mediates the chemotaxis and activation of key immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.[1] This activation leads to the release of pro-inflammatory cytokines and mediators, contributing to the pathophysiology of allergic inflammation.[1] Antagonism of the DP2 receptor is therefore a promising therapeutic strategy for a range of inflammatory conditions. This compound is a synthetic, orally available small molecule developed as a potent and selective antagonist of the DP2 receptor.[2][3]

Comparative Potency of DP2 Antagonists

The potency of this compound has been evaluated and compared to other known DP2 receptor antagonists such as Fevipiprant, Setipiprant, and Ramatroban. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, is a key parameter for comparing the potency of these antagonists.[4] The data summarized in the table below is derived from in vitro radioligand binding assays.

CompoundTarget SpeciesIC50 (nM)Reference
This compound Human5.2[5]
Mouse9.7[5]
Rat7.0[5]
Fevipiprant (QAW039)Human0.44[6]
Setipiprant (ACT-129968)Human6.0[7][8]
Ramatroban (BAY u3405)Human113[9][]

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

The determination of the potency of DP2 receptor antagonists typically involves in vitro assays that measure the ability of the compound to displace a radiolabeled ligand from the receptor or to inhibit a functional response mediated by receptor activation.

Radioligand Displacement Assay

This is a common method used to determine the binding affinity of a compound to a receptor.

Objective: To measure the concentration of an unlabeled antagonist (e.g., this compound) required to displace 50% of a radiolabeled ligand (e.g., [3H]PGD2) specifically bound to the DP2 receptor.

General Procedure:

  • Membrane Preparation: Cell membranes are prepared from cells engineered to express a high level of the human DP2 receptor (e.g., HEK293 cells).

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled DP2 receptor agonist, such as [3H]PGD2.

  • Competition: Increasing concentrations of the unlabeled antagonist are added to the incubation mixture.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.

Eosinophil Shape Change Assay

This is a functional assay that measures the ability of an antagonist to inhibit the cellular response to DP2 receptor activation.

Objective: To determine the concentration of an antagonist required to inhibit 50% of the PGD2-induced shape change in eosinophils.

General Procedure:

  • Eosinophil Isolation: Eosinophils are isolated from fresh human whole blood.

  • Antagonist Incubation: The isolated eosinophils are pre-incubated with varying concentrations of the DP2 antagonist.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of PGD2 to induce a shape change from a round to a polarized morphology.

  • Fixation: The reaction is stopped by adding a fixing agent.

  • Analysis: The percentage of cells that have undergone a shape change is determined, often by flow cytometry.

  • Data Analysis: The concentration of the antagonist that inhibits the PGD2-induced shape change by 50% is calculated as the IC50 value.[6]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

DP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 DP2 DP2 Receptor PGD2->DP2 Binds to G_protein Gαi/βγ DP2->G_protein Activates beta_arrestin β-Arrestin DP2->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases Ca2 Ca²⁺ PLC->Ca2 Increases Intracellular Inflammatory_Response Inflammatory Response (e.g., Chemotaxis, Cytokine Release) beta_arrestin->Inflammatory_Response Modulates cAMP->Inflammatory_Response Inhibits Ca2->Inflammatory_Response Promotes AM461 This compound (Antagonist) AM461->DP2 Blocks

Caption: DP2 Receptor Signaling Pathway and the inhibitory action of this compound.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes with DP2 Receptors Incubate Incubate Membranes with Radioligand and varying concentrations of Antagonist Membranes->Incubate Radioligand [³H]PGD₂ (Radioligand) Radioligand->Incubate Antagonist This compound (Unlabeled Antagonist) Antagonist->Incubate Filter Rapid Filtration to separate bound from unbound radioligand Incubate->Filter Count Scintillation Counting to measure radioactivity Filter->Count Analyze Data Analysis to determine IC₅₀ value Count->Analyze

Caption: A generalized workflow for a radioligand displacement binding assay.

Conclusion

The data presented in this guide demonstrates that this compound is a potent antagonist of the DP2 receptor across multiple species. While Fevipiprant shows higher potency in human in vitro assays, this compound exhibits a potency comparable to or greater than other established DP2 antagonists like Setipiprant and Ramatroban. The provided experimental methodologies offer a foundational understanding for researchers aiming to replicate or build upon these findings. The visualization of the DP2 signaling pathway and the experimental workflow further clarifies the mechanism of action and the process of potency determination. This comparative analysis positions this compound as a valuable tool for research into the role of the DP2 receptor in inflammatory and allergic diseases.

References

Mavacamten in Hypertrophic Cardiomyopathy: A Comparative Analysis of its Effects Across Different Genetic Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data indicates that Mavacamten, a first-in-class cardiac myosin inhibitor, demonstrates significant efficacy in treating hypertrophic cardiomyopathy (HCM). However, its therapeutic effects exhibit nuances across different underlying genetic mutations. While clinical trials have broadly validated its benefits in patients with sarcomere gene mutations, preclinical and in-silico studies provide a more granular understanding of its varied impact on thick and thin filament mutations. This guide synthesizes the current evidence, offering a comparative analysis for researchers, scientists, and drug development professionals.

Executive Summary

Mavacamten consistently improves key clinical measures in patients with obstructive HCM, including reductions in left ventricular outflow tract (LVOT) gradient, improvements in New York Heart Association (NYHA) functional class, and enhanced exercise capacity. Exploratory analyses from pivotal clinical trials such as EXPLORER-HCM and VALOR-HCM have shown that these benefits are observed in patients both with and without identifiable sarcomere gene mutations. However, preclinical evidence from in-vitro and in-silico models suggests that the magnitude of Mavacamten's corrective effect may differ between mutations in thick filament proteins (e.g., MYH7, MYBPC3) and thin filament proteins (e.g., TNNT2, TNNI3).

Comparative Efficacy of Mavacamten: Clinical and Preclinical Data

Clinical Trial Evidence: Sarcomere-Positive vs. Sarcomere-Negative HCM

The EXPLORER-HCM and VALOR-HCM trials have provided the most robust clinical evidence for Mavacamten's efficacy. Genetic substudies of these trials have categorized patients into sarcomere-positive (SARC+) and sarcomere-negative (SARC-) groups.

An exploratory analysis of the EXPLORER-HCM trial demonstrated that Mavacamten treatment resulted in a favorable response for the primary composite endpoint (improvement in pVO2 and NYHA class) in both SARC+ and SARC- patients compared to placebo. Notably, the odds ratio for a favorable response was numerically higher in the SARC+ group, suggesting a potentially more pronounced benefit in patients with a confirmed sarcomeric mutation.[1]

Similarly, a post-hoc analysis of the VALOR-HCM trial, which enrolled patients with severely symptomatic obstructive HCM, found that the favorable effects of Mavacamten on LVOT gradients, symptoms, health status, and biomarkers were observed irrespective of the patient's genotype status (pathogenic/likely pathogenic, variant of unknown significance, or genotype-negative).[2]

Clinical Trial Subgroup AnalysisKey Findings
EXPLORER-HCM (Sarcomere Positive) Favorable response for the primary endpoint vs. placebo with an odds ratio of 4.43 (95% CI, 1.56-12.58).[1]
EXPLORER-HCM (Sarcomere Negative) Favorable response for the primary endpoint vs. placebo with an odds ratio of 2.52 (95% CI, 0.99-6.42).[1]
VALOR-HCM (Across Genotypes) Sustained long-term benefits from Mavacamten at the end of treatment were observed, regardless of genotype status.[2]
Preclinical Evidence: Thick vs. Thin Filament Mutations

While clinical data provides a broad overview, preclinical studies using in-silico models and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer deeper insights into the mutation-specific effects of Mavacamten.

Thick Filament Mutations (MYH7 and MYBPC3):

Mutations in the β-myosin heavy chain (MYH7) and myosin-binding protein C (MYBPC3) genes are the most common causes of HCM.[3] These mutations are thought to destabilize the super-relaxed state (SRX) of myosin, leading to hypercontractility. Mavacamten's primary mechanism of action is to restore this energy-sparing SRX state.

An in-silico study modeling the MYH7 R403Q mutation demonstrated that Mavacamten effectively corrects the resulting hypercontractility and impaired relaxation.[2][4] This is consistent with the understanding that Mavacamten directly targets the underlying pathomechanism in these mutations.

Thin Filament Mutations (TNNT2 and TNNI3):

Mutations in genes encoding troponin T (TNNT2) and troponin I (TNNI3) cause HCM through a different primary mechanism: altered calcium sensitivity of the myofilaments.

In-vitro studies on cardiomyocytes with the TNNT2 R92Q and TNNI3 R145G mutations have shown that Mavacamten can partially reverse the increased calcium sensitivity and improve some aspects of cellular function.[5] However, an in-silico analysis predicted that while Mavacamten could normalize hypercontractility in thin filament mutations, its ability to correct abnormal relaxation was less complete compared to its effect on the MYH7 mutation.[2] This suggests that while beneficial, Mavacamten may not fully address the primary pathological driver in all thin filament-related HCM.

Mutation TypePrimary PathomechanismMavacamten's Predicted EffectSupporting Evidence
Thick Filament (MYH7, MYBPC3) Destabilization of myosin super-relaxed state (SRX), leading to hypercontractility.Directly targets the pathomechanism by stabilizing the SRX state, leading to robust correction of hypercontractility and impaired relaxation.In-silico modeling of MYH7 R403Q mutation.[2][4]
Thin Filament (TNNT2, TNNI3) Altered myofilament calcium sensitivity.Partially reverses increased calcium sensitivity and normalizes hypercontractility, but may have a less complete effect on correcting abnormal relaxation.In-vitro studies on TNNT2 R92Q and TNNI3 R145G mutations; in-silico modeling.[2][5]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental approaches discussed, the following diagrams are provided.

Mavacamten_Mechanism cluster_thick Thick Filament HCM (e.g., MYH7, MYBPC3) cluster_thin Thin Filament HCM (e.g., TNNT2, TNNI3) Thick_Mutation MYH7/MYBPC3 Mutation SRX_Destabilization Destabilization of Myosin Super-Relaxed State (SRX) Thick_Mutation->SRX_Destabilization Hypercontractility_Thick Hypercontractility SRX_Destabilization->Hypercontractility_Thick Thin_Mutation TNNT2/TNNI3 Mutation Ca_Sensitivity Increased Myofilament Ca2+ Sensitivity Thin_Mutation->Ca_Sensitivity Hypercontractility_Thin Hypercontractility Ca_Sensitivity->Hypercontractility_Thin Mavacamten Mavacamten Mavacamten->SRX_Destabilization Stabilizes SRX Mavacamten->Ca_Sensitivity Partially reverses

Caption: Mechanism of Mavacamten in Thick vs. Thin Filament HCM.

Experimental_Workflow cluster_clinical Clinical Trials (EXPLORER-HCM, VALOR-HCM) cluster_preclinical Preclinical Models Patient_Recruitment Patient Recruitment (Symptomatic Obstructive HCM) Randomization Randomization (Mavacamten vs. Placebo) Patient_Recruitment->Randomization Treatment 30-Week Treatment Period Randomization->Treatment Endpoints Primary & Secondary Endpoint Assessment (pVO2, NYHA, LVOT Gradient) Treatment->Endpoints Genetic_Substudy Genetic Substudy Analysis (SARC+ vs. SARC-) Endpoints->Genetic_Substudy hiPSC_CMs Human iPSC-derived Cardiomyocytes (with specific HCM mutations) in_vitro In-vitro Assays (Contractility, Ca2+ Sensitivity) hiPSC_CMs->in_vitro in_silico In-silico Modeling (Computational Simulation) hiPSC_CMs->in_silico

References

Safety Operating Guide

Prudent Disposal Protocol for AM-461 in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for AM-461 are not available in publicly accessible safety and regulatory documentation. The following guidelines are based on established best practices for the safe handling and disposal of potentially hazardous laboratory research chemicals. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for guidance and to adhere to all local, state, and federal regulations.

This compound is a prostanoid DP2 receptor antagonist, and like any research chemical, requires careful management from acquisition to disposal to ensure the safety of laboratory personnel and environmental protection. This guide provides a procedural framework for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical safety goggles, chemically resistant gloves (e.g., nitrile), and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data for this compound

For reference and proper labeling, the known physical and chemical properties of this compound are summarized below.

PropertyValue
Molecular FormulaC₂₅H₃₃NO₅S
Molecular Weight459.6 g/mol
IUPAC Name2-[3-[2-(tert-butylsulfanylmethyl)-4-(2,2-dimethylpropanoylamino)phenoxy]-4-methoxyphenyl]acetic acid
CAS Number1203503-64-3

Step-by-Step Disposal Procedure

The proper disposal of this compound should follow a systematic process to minimize risks. This involves waste identification, segregation, containment, labeling, and transfer.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Unused or expired pure this compound.

    • Contaminated materials such as weighing paper, gloves, and absorbent pads.

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning contaminated glassware.

Segregate waste streams to prevent unintended reactions. Do not mix this compound waste with other incompatible chemical waste.[1][2]

2. Containment:

  • Solid Waste: Collect in a designated, leak-proof container with a secure lid. The container must be compatible with the chemical properties of this compound.

  • Liquid Waste: Use a non-reactive, screw-cap container. It is advisable to use a container material that will not degrade upon contact with the solvent used for this compound solutions. Leave approximately 10% headspace to allow for vapor expansion.[3]

3. Labeling:

Proper labeling is critical for the safety of all personnel and for regulatory compliance. All waste containers must be clearly labeled with:

  • The words "Hazardous Waste".[4]

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The primary hazard(s) associated with the compound (e.g., "Toxic").

4. Storage:

Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1][5] This area should be:

  • At or near the point of generation.[5]

  • Away from general laboratory traffic.

  • Clearly marked with appropriate signage.

  • Equipped with secondary containment to capture any potential leaks.

Ensure that incompatible waste types are segregated within the SAA.[1][2]

5. Arranging for Disposal:

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4][6] Provide them with a complete inventory of the waste to be collected. Do not attempt to dispose of this compound down the drain or in the regular trash.[2][7]

6. Decontamination of Empty Containers:

Original containers of this compound must be decontaminated before disposal. Triple-rinse the container with a suitable solvent.[2][6] The rinsate must be collected and disposed of as hazardous liquid waste.[2][6] After triple-rinsing, the container may be disposed of according to institutional policy, which may include recycling or disposal as non-hazardous waste. Deface or remove the original label from the empty container.[6]

Experimental Protocols

The procedure described above constitutes the standard protocol for the disposal of research-grade chemicals like this compound in the absence of specific instructions from the manufacturer or regulatory bodies.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

cluster_prep Preparation & Identification cluster_containment Segregation & Containment cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: Unused/Contaminated this compound ppe Don Appropriate PPE start->ppe identify Identify Waste Type (Solid or Liquid) ppe->identify segregate Segregate Waste Streams identify->segregate contain_solid Contain Solid Waste in Designated Container segregate->contain_solid Solid contain_liquid Contain Liquid Waste in Designated Container segregate->contain_liquid Liquid label_waste Label Container as 'Hazardous Waste - this compound' contain_solid->label_waste contain_liquid->label_waste store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs decontaminate Triple-Rinse Empty Containers (Collect Rinsate as Waste) contact_ehs->decontaminate end End: Compliant Disposal decontaminate->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling AM-461

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An official Safety Data Sheet (SDS) for a substance specifically identified as "AM-461" was not located. The following guidance is based on publicly available safety information for chemically related compounds, primarily Ammonium Sulfamate. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult their institution's safety officer before handling any chemical.

This guide provides essential safety and logistical information for handling this compound, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. The aim is to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively, thereby building a culture of safety and trust in laboratory practices.

Essential Safety and Handling Information

Proper handling of any chemical substance is paramount to ensure the safety of laboratory personnel and the integrity of research. The following table summarizes the key safety recommendations for handling this compound, based on data for analogous compounds.

CategoryRecommendationSource
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a government-approved respirator is recommended.[2][3]
Handling Avoid contact with eyes, skin, and clothing. Do not ingest. Wash hands and any exposed skin thoroughly after handling.[1][2]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from moisture.[1][3]
Spill Response For small spills, wipe dry and place in a bag for waste disposal. For larger spills, use personal protective equipment, ensure adequate ventilation, and prevent the product from entering drains.[2]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4]

Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key stages from receiving the compound to its final disposal.

This compound Handling Workflow receiving Receiving and Inspection storage Secure Storage receiving->storage Verify Integrity preparation Preparation for Use storage->preparation Retrieve from Storage handling Handling and Experimentation preparation->handling Weighing and Dilution decontamination Decontamination handling->decontamination Post-Experiment disposal Waste Disposal decontamination->disposal Segregate Waste

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating exposure to hazardous chemicals. The following diagram illustrates the essential PPE for handling this compound.

Essential PPE for this compound ppe Personal Protective Equipment (PPE) goggles Chemical Safety Goggles ppe->goggles gloves Chemical-Resistant Gloves ppe->gloves lab_coat Lab Coat ppe->lab_coat respirator Respirator (if required) ppe->respirator

Caption: Recommended Personal Protective Equipment for handling this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, paper towels, and weigh boats should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • All waste containers must be clearly labeled with the contents, including the full chemical name and any known hazards.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Follow your institution's established procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in regular trash.[1][2]

By adhering to these safety protocols and operational plans, researchers can create a secure environment for handling this compound, fostering a culture of safety and responsibility within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.